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Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of 2-Amino-4-methylhexanoic acid

Structural Stereochemistry, Asymmetric Synthesis, and Pharmacophore Applications Executive Summary 2-Amino-4-methylhexanoic acid (often distinct from, but structurally related to, homoleucine) represents a critical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Stereochemistry, Asymmetric Synthesis, and Pharmacophore Applications

Executive Summary

2-Amino-4-methylhexanoic acid (often distinct from, but structurally related to, homoleucine) represents a critical scaffold in modern peptidomimetics. Unlike the proteinogenic amino acid Leucine (2-amino-4-methylpentanoic acid), this


-methylated homologue introduces a second chiral center at the C4 position. This structural extension provides two distinct advantages in drug design: enhanced lipophilicity  and conformational restriction  of the side chain, which can lock bioactive peptides into high-affinity binding modes.

This technical guide dissects the stereochemical complexity of the molecule, provides a validated protocol for its asymmetric synthesis, and analyzes its utility in stabilizing secondary peptide structures.

Part 1: Chemical Identity and Stereochemical Analysis[1]
1.1 Structural Connectivity and Nomenclature

The IUPAC designation 2-amino-4-methylhexanoic acid describes a six-carbon chain with an amino group at C2 and a methyl branch at C4.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 145.20 g/mol

  • Distinct Feature: The molecule possesses two stereogenic centers:

    • 
      -Carbon (C2):  Determines the L/D configuration (typically (S) for L-amino acids).
      
    • 
      -Carbon (C4):  Creates diastereomeric diversity.
      
1.2 The Four Stereoisomers

Because


 chiral centers exist, four discrete stereoisomers are possible. In natural product synthesis (e.g., the synthesis of Lagunamide A or Stellettamide), distinguishing between the (2S,4R) and (2S,4S) diastereomers is critical, as they exhibit vastly different biological activities and NMR signatures.
Isomer ConfigurationCommon DesignationStereochemical Relationship
(2S, 4R) L- threo-likeDiastereomer A
(2S, 4S) L- erythro-likeDiastereomer B
(2R, 4S) D- threo-likeEnantiomer of A
(2R, 4R) D- erythro-likeEnantiomer of B

Note on Nomenclature: While sometimes loosely referred to as "Homoleucine," strict IUPAC nomenclature reserves "Homoleucine" for 2-amino-5-methylhexanoic acid (one carbon extension at the terminus). 2-Amino-4-methylhexanoic acid is a constitutional isomer of Homoleucine.

1.3 Visualization of Stereochemical Divergence

The following diagram illustrates the stereochemical relationships and the impact of the C4-methyl group on side-chain rotation.

Stereochemistry Root 2-Amino-4-methylhexanoic Acid (2 Chiral Centers) L_Series L-Series (2S) (Natural Product Relevant) Root->L_Series D_Series D-Series (2R) (Unnatural/Synthetic) Root->D_Series S2_R4 (2S, 4R) Isomer A Found in Lagunamide A L_Series->S2_R4 Gamma-Methyl Orientation 1 S2_S4 (2S, 4S) Isomer B Synthetic Epimer L_Series->S2_S4 Gamma-Methyl Orientation 2 R2_S4 (2R, 4S) Isomer C D_Series->R2_S4 R2_R4 (2R, 4R) Isomer D D_Series->R2_R4

Figure 1: Stereochemical tree illustrating the divergence of the four isomers based on Alpha (C2) and Gamma (C4) chirality.

Part 2: Validated Synthetic Protocol

Synthesizing 2-amino-4-methylhexanoic acid with high diastereomeric excess (de) requires controlling both chiral centers. A standard Strecker synthesis yields a racemic mixture.

Recommended Route: Evans Asymmetric Alkylation . This method utilizes a chiral oxazolidinone auxiliary to control the C2 stereochemistry, while the C4 stereochemistry is derived from the starting alkyl halide.

2.1 Experimental Workflow

Prerequisites:

  • Chiral Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Electrophile: (S)-1-iodo-2-methylbutane (Derived from (S)-2-methylbutanol, often found in fusel oil).

  • Base: NaHMDS or LDA (Lithium Diisopropylamide).

Step-by-Step Methodology:

  • Auxiliary Acylation:

    • React (S)-4-benzyl-2-oxazolidinone with bromoacetyl bromide (or acetyl chloride followed by halogenation) to form the N-acyl imide.

    • Why: The oxazolidinone provides steric bulk that directs the incoming electrophile to the face opposite the benzyl group.

  • Glycinate Formation (Azidation/Amine Introduction Strategy):

    • Alternatively, use the Evans-Vederas approach: Acylate the auxiliary with isovaleric acid derivatives, then perform electrophilic azidation (Trisyl azide).

    • Preferred for this specific scaffold: Alkylation of a Glycine Enolate Equivalent .

    • Substrate: N-acyloxazolidinone derived from glycine (protected amine).

  • Enolization & Alkylation (The Critical Step):

    • Cooling: Cool the reaction vessel to -78°C in THF.

    • Enolization: Add NaHMDS (1.1 eq). The lithium cation coordinates between the enolate oxygen and the auxiliary carbonyl, locking the conformation (Z-enolate).

    • Addition: Add (S)-1-iodo-2-methylbutane (or the triflate for higher reactivity) dropwise.

    • Mechanism: The electrophile attacks from the si-face (away from the benzyl group), setting the C2 configuration to (S). The C4 configuration is retained from the alkyl halide.

  • Hydrolysis:

    • Cleave the auxiliary using LiOH/H2O2. This yields the free acid while preventing racemization.

  • Purification:

    • Recrystallization or Ion-Exchange Chromatography.

2.2 Synthetic Pathway Visualization

Synthesis Start Glycine Imide (Chiral Auxiliary) Step1 Enolization (NaHMDS, -78°C) Forms Z-Enolate Start->Step1 Reagent (S)-1-iodo-2-methylbutane (Electrophile) Step2 Diastereoselective Alkylation Reagent->Step2 Step1->Step2 + Reagent Step3 Auxiliary Cleavage (LiOH / H2O2) Step2->Step3 Product (2S, 4S)-2-Amino- 4-methylhexanoic acid Step3->Product

Figure 2: Asymmetric synthesis workflow via Evans Alkylation to secure (2S, 4S) stereochemistry.

Part 3: Analytical Characterization

Distinguishing the diastereomers requires high-field NMR. The "Gamma-Effect" is the primary diagnostic tool.

3.1 NMR Spectroscopy Diagnostics

In the


 NMR spectrum (typically 500 MHz in 

or

), the chemical shift of the

-proton (H2) and the splitting of the

-methyl group are sensitive to the relative configuration of C2 and C4.
  • 
    -Methyl Group:  Appears as a doublet. The coupling constant (
    
    
    
    ) and chemical shift (
    
    
    ) vary slightly between syn and anti relationships relative to the carboxyl group.
  • 
    -Protons (C3):  These are diastereotopic. In the (2S, 4S) isomer, the steric bulk of the methyl group may cause a larger magnetic non-equivalence between the two C3 protons compared to the (2S, 4R) isomer.
    
3.2 Mass Spectrometry
  • Ionization: ESI-MS (Positive Mode).

  • Expected m/z:

    
    .
    
  • Fragmentation: Loss of COOH (M-45) and loss of the side chain are common fragmentation pathways.

Part 4: Applications in Drug Development
4.1 Conformational Restriction (The "Gamma Effect")

Incorporating 2-amino-4-methylhexanoic acid into a peptide backbone restricts the


 and 

torsion angles of the side chain.
  • Mechanism: The C4-methyl group creates steric clashes with the peptide backbone carbonyl (

    
    ) when the side chain adopts certain rotamers (specifically 
    
    
    
    or
    
    
    ).
  • Result: This biases the peptide towards specific secondary structures (e.g.,

    
    -turn or extended helix), reducing the entropic penalty upon binding to a receptor.
    
4.2 Proteolytic Stability

Non-proteinogenic amino acids are poor substrates for endogenous proteases. Replacing Leucine with 2-amino-4-methylhexanoic acid in a bioactive peptide (e.g., a GLP-1 analog or antimicrobial peptide) often significantly extends the plasma half-life (


).
4.3 Bioisosterism

It serves as a Super-Leucine . It retains the hydrophobic pharmacophore of Leucine but adds volume, which can fill larger hydrophobic pockets in GPCRs or kinase active sites, potentially increasing potency.

References
  • Natural Product Occurrence

    • Title: Stereospecific syntheses of both diastereomers of 2-amino-4-methyl-5-hexenoic acid.[2]

    • Context: Establishes the synthesis of the dehydro-precursor found in Streptomyces.
    • Source:2

  • Synthetic Methodology (Analogous Systems)

    • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[3][4]

    • Context: Describes the use of Ni(II) Schiff base complexes for synthesizing gamma-substituted amino acids, a methodology directly applicable here.
    • Source:3

  • Conformational Analysis

    • Title: Conformational Preferences of β– and γ–Amin
    • Context: Discusses the impact of gamma-substitution on backbone torsion angles, relevant for understanding the "Gamma Effect" in 4-methylhexanoic acid.
    • Source:5

  • Chemical Data & Properties

    • Title: 2-Amino-4-methylhexanoic acid (PubChem CID 520755).[6]

    • Context: Verification of chemical structure, molecular weight, and identifiers.
    • Source:6

Sources

Exploratory

2-Amino-4-methylhexanoic acid CAS number and physicochemical constants

Part 1: Executive Summary & Nomenclature Strategy 2-Amino-4-methylhexanoic acid is a non-proteinogenic -amino acid, structurally categorized as a higher homolog of isoleucine. Often referred to in literature as L-Homoiso...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Nomenclature Strategy

2-Amino-4-methylhexanoic acid is a non-proteinogenic


-amino acid, structurally categorized as a higher homolog of isoleucine. Often referred to in literature as L-Homoisoleucine  (or 

-methylleucine), it possesses a unique hydrocarbon side chain that extends the hydrophobic reach of the residue beyond that of Leucine or Isoleucine.

This extension allows for precise modulation of the hydrophobic core in peptide therapeutics, enhancing receptor binding affinity through increased Van der Waals contact surface area while simultaneously imparting resistance to proteolytic degradation.

Critical Nomenclature Note: Ambiguity exists in the trivial naming of methyl-substituted hexanoic amino acids.

  • Homoleucine typically refers to 2-amino-5-methylhexanoic acid (homolog of Leucine).

  • Homoisoleucine refers to 2-amino-4-methylhexanoic acid (the subject of this guide).[1][2][3]

  • 
    -Homoisoleucine  refers to the backbone homolog (3-amino-4-methylhexanoic acid).[4]
    

Strict adherence to IUPAC and CAS identifiers is required to avoid costly synthesis errors.

Part 2: Identity & Physicochemical Profile

Chemical Identity
ParameterData
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid
Common Synonyms L-Homoisoleucine; L-4-Methylnorleucine
CAS Number (L-Isomer) 19833-02-4
CAS Number (Racemic) 1384427-42-2 (HCl salt)
CAS Number (D-Isomer) 1344970-55-3
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCC(C)CC(=O)O
Physicochemical Constants

The following data aggregates experimental values and high-confidence predictive models for the L-isomer.

PropertyValue / RangeNotes
Melting Point 253 – 255 °C Decomposes upon melting [1][2].[5]
Boiling Point ~225 °C (Predicted)Theoretical; decomposition occurs first.
Density 1.08 g/cm³Predicted (Solid state).
Isoelectric Point (pI) ~6.0Estimated based on aliphatic amino acid profile.
pKa (

-COOH)
2.3 ± 0.1Typical for

-amino acids.
pKa (

-NH

)
9.7 ± 0.1Typical for

-amino acids.
Solubility Water: SolubleEthanol: Slightly SolubleEther: InsolubleZwitterionic character dictates solubility.[6]
LogP -1.14Hydrophilic zwitterion; side chain is hydrophobic.

Part 3: Structural Analysis & Spectroscopy

NMR Signature (Predicted in D O)
  • 
    -Proton:  A doublet of doublets (dd) around 
    
    
    
    3.7 ppm. The chemical shift is influenced by the adjacent methylene group.
  • 
    -Protons:  Diastereotopic methylene protons appear as multiplets around 
    
    
    
    1.6–1.8 ppm.
  • 
    -Methine:  A complex multiplet around 
    
    
    
    1.4 ppm.
  • 
    -Methyl:  A doublet around 
    
    
    
    0.9 ppm (distinct from the terminal triplet).
  • Terminal Methyl: A triplet around

    
     0.85 ppm.
    
Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • Fragmentation: Loss of COOH (M-45) is a primary fragmentation pathway, yielding a characteristic fragment at m/z ~101.

Part 4: Synthesis & Production Protocols

For research-grade synthesis, Asymmetric Alkylation using a chiral auxiliary (Evans or Myers) is the gold standard for ensuring enantiopurity (>99% ee).

Workflow: Asymmetric Alkylation (Myers' Method)

This protocol utilizes pseudoephedrine glycinamide as a chiral auxiliary to direct the alkylation of the glycine enolate.

Reagents:

  • (S,S)-(-)-Pseudoephedrine glycinamide (Auxiliary).

  • Lithium Diisopropylamide (LDA) or LiCl/LHMDS.

  • 1-Iodo-2-methylbutane (Electrophile).

Step-by-Step Protocol:

  • Enolization: Cool a solution of (S,S)-pseudoephedrine glycinamide (1.0 eq) in dry THF to -78°C. Add LHMDS (2.1 eq) dropwise. Stir for 1 hour to generate the (Z)-enolate.

  • Alkylation: Add 1-iodo-2-methylbutane (1.2 eq) slowly to the enolate solution. The addition of anhydrous LiCl (6.0 eq) can accelerate the reaction and improve diastereoselectivity.

  • Warming: Allow the mixture to warm to 0°C over 2–4 hours.

  • Quench: Quench with saturated

    
     solution. Extract with ethyl acetate.
    
  • Hydrolysis: Reflux the alkylated intermediate in 1N NaOH/Dioxane (1:1) for 4 hours to cleave the auxiliary.

  • Purification: Isolate the free amino acid via cation-exchange chromatography (Dowex 50W).

Synthesis Logic Diagram

SynthesisWorkflow Start Start: (S,S)-Pseudoephedrine Glycinamide Enolization Step 1: Enolization (LHMDS, -78°C, THF) Formation of Z-Enolate Start->Enolization Activation Alkylation Step 2: Alkylation (+ 1-Iodo-2-methylbutane) Stereoselective C-C Bond Formation Enolization->Alkylation LiCl additive Hydrolysis Step 3: Auxiliary Cleavage (NaOH, Reflux) Alkylation->Hydrolysis Workup Purification Step 4: Ion Exchange (Dowex 50W) Hydrolysis->Purification Crude Mixture Product Final Product: L-Homoisoleucine (>99% ee) Purification->Product Crystallization

Caption: Figure 1. Stereoselective synthesis of L-Homoisoleucine via Myers' auxiliary method.

Part 5: Biological & Pharmaceutical Applications

Peptide Engineering

L-Homoisoleucine is a "Translationally-Active Leucine Surrogate" [3].[7] It is incorporated into peptides to:

  • Increase Hydrophobicity: The extra methylene group adds bulk and hydrophobicity, tightening the packing of the hydrophobic core in helical bundles.

  • Proteolytic Stability: Non-canonical side chains are poorly recognized by endogenous proteases (e.g., Trypsin, Chymotrypsin), extending the in vivo half-life of peptide drugs.

Decision Logic for Drug Design

Use the following logic to determine when to substitute Leucine/Isoleucine with Homoisoleucine.

DecisionTree Problem Problem: Peptide Instability or Low Potency CheckHydro Is the residue in a hydrophobic pocket? Problem->CheckHydro CheckSteric Is there steric tolerance for +CH2? CheckHydro->CheckSteric Yes Action3 No Change / Try Fluorination CheckHydro->Action3 No (Surface residue) Action1 Substitute with L-Homoisoleucine CheckSteric->Action1 Yes (Fill void) Action2 Use Alpha-Methyl Variants CheckSteric->Action2 No (Clash)

Caption: Figure 2. Strategic decision tree for incorporating L-Homoisoleucine into peptide sequences.

Part 6: References

  • ChemicalBook. (2S)-2-Amino-4-methylhexanoic acid Product Properties. Retrieved from [5]

  • Sigma-Aldrich. 2-amino-4-methylhexanoic acid hydrochloride Product Data. Retrieved from

  • Van Deventer, J. A., & Fisk, J. D. (2011). Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area.[7] ChemBioChem. Retrieved from

  • Kisumi, M., et al. (1976).[1] L-Norvaline and L-homoisoleucine formation by Serratia marcescens.[1][3] Journal of Biochemistry.[1][3] Retrieved from

  • PubChem. Homoisoleucine (Compound Summary). National Library of Medicine. Retrieved from

Sources

Foundational

The Pharmacophore of Steric Bulk: 2-Amino-4-methylhexanoic Acid in Peptide Therapeutics

Executive Summary In the landscape of peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and low membrane permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and low membrane permeability. 2-Amino-4-methylhexanoic acid (an isomer of homoleucine and a higher homolog of isoleucine) serves as a critical tool for medicinal chemists. By introducing a specific, chirally defined aliphatic side chain, this non-proteinogenic amino acid (NPAA) provides a dual mechanism of action: it sterically occludes the peptide backbone from proteases while simultaneously increasing lipophilicity to enhance bioavailability.

This technical guide details the physicochemical properties, asymmetric synthesis, and structural biology applications of 2-amino-4-methylhexanoic acid, providing a roadmap for its integration into stable peptide therapeutics.

Part 1: Structural & Physicochemical Characterization

Chemical Identity and Stereochemical Complexity

Unlike standard leucine or isoleucine, 2-amino-4-methylhexanoic acid possesses a six-carbon backbone with a methyl group at the


-position (C4). This constitution creates two chiral centers (C2 and C4), resulting in four distinct stereoisomers.
  • IUPAC Name: 2-Amino-4-methylhexanoic acid[1]

  • Common Aliases:

    
    -Methylnorleucine; Isomer of Homoleucine.
    
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 145.20 g/mol [1]

Critical Distinction: Researchers often confuse this residue with Homoleucine (2-amino-5-methylhexanoic acid). The position of the methyl group at C4 (rather than C5) is significant because it places steric bulk closer to the peptide backbone, exerting a stronger influence on the


 (phi) and 

(psi) dihedral angles.
The Hydrophobic Advantage

The incorporation of 2-amino-4-methylhexanoic acid significantly alters the physicochemical profile of a peptide compared to Leucine (Leu) or Isoleucine (Ile).

PropertyLeucine (Leu)Isoleucine (Ile)2-Amino-4-methylhexanoic acidImpact on Peptide
Side Chain Carbon Count 445Increased Hydrophobicity
LogP (Side Chain) ~1.5~1.6~2.1 Enhanced Membrane Permeability
Steric Bulk (

-carbon)
Low (

)
High (

)
Very High (

)
Proteolytic Shielding
Conformational Freedom HighRestrictedHighly Restricted Receptor Selectivity

Part 2: Asymmetric Synthesis Protocol

Objective: Synthesis of (2S, 4R)-2-Amino-4-methylhexanoic acid with >95% diastereomeric excess (de).

While enzymatic resolution is possible, it often suffers from poor yield with bulky substrates. The Schöllkopf Bis-Lactim Ether Method remains the "Gold Standard" for generating this residue with high optical purity. This method utilizes a chiral auxiliary (derived from D-valine) to induce stereochemistry at the


-carbon (C2) via steric directing.
Synthetic Workflow Diagram

The following diagram illustrates the stereoselective alkylation pathway.

Schoellkopf_Synthesis Start Schöllkopf Auxiliary (Bis-lactim ether from D-Val) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 THF Inter1 Li-Enolate Species (Planar Chiral Nucleophile) Step1->Inter1 Step2 Electrophilic Attack (+ 1-iodo-2-methylbutane) Inter1->Step2 Trans-induction Product_Protected Alkylated Bis-Lactim (>95% de) Step2->Product_Protected Step3 Mild Hydrolysis (0.25 N HCl) Product_Protected->Step3 Final (2S,4R)-2-Amino-4- methylhexanoic Acid Step3->Final Auxiliary Recovery

Caption: Schöllkopf bis-lactim ether mediated asymmetric synthesis of (2S,4R)-2-amino-4-methylhexanoic acid.

Detailed Methodology

Reagents:

  • (3S,6R)-3-Isopropyl-6-ethoxy-2,5-dihydropyrazine (Schöllkopf auxiliary).

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • 1-Iodo-2-methylbutane (Electrophile).

  • Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Cryogenic Deprotonation: Charge a flame-dried reaction vessel with the Schöllkopf auxiliary (1.0 eq) and anhydrous THF. Cool to -78°C . Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Expert Insight: The temperature must be strictly maintained at -78°C to prevent racemization of the auxiliary. The lithium enolate forms a planar structure where the isopropyl group of the valine moiety sterically blocks one face, forcing the incoming electrophile to attack trans to the isopropyl group.

  • Alkylation: Add 1-iodo-2-methylbutane (1.2 eq) slowly. Stir at -78°C for 4 hours, then allow to warm to room temperature overnight.

    • Note: The electrophile itself is chiral. If a specific diastereomer at C4 is required (e.g., 4R), use optically pure iodide. If racemic iodide is used, you will obtain a mixture of (2S,4R) and (2S,4S) which can be separated by HPLC.

  • Hydrolysis: Quench the reaction with water. Extract the organic layer, dry, and concentrate. Treat the residue with 0.25 N HCl at room temperature for 24 hours.

    • Why Mild Acid? This cleaves the bis-lactim ether to release the target amino acid methyl ester and the auxiliary (D-valine methyl ester). Stronger acid may degrade the product.

  • Purification: Separate the target amino acid from the auxiliary via ion-exchange chromatography or fractional distillation of the esters.

Part 3: Mechanistic Role in Drug Design

The "Umbrella Effect" (Proteolytic Stability)

The primary utility of 2-amino-4-methylhexanoic acid is its ability to extend the half-life of peptide drugs. Proteases (like chymotrypsin or elastase) require the peptide backbone to fit into a specific catalytic cleft.

The


-methyl group of this NPAA acts as a "steric umbrella." By projecting bulk at the C4 position, it prevents the protease from accessing the scissile amide bond at C1-N.

Protease_Shielding cluster_0 Standard Leucine Peptide cluster_1 2-Amino-4-methylhexanoic Acid Peptide Leu Leucine Residue Protease1 Protease Active Site Protease1->Leu Successful Binding (Hydrolysis) NPAA 2-Amino-4-methylhexanoic Acid Residue GammaMethyl γ-Methyl Bulk NPAA->GammaMethyl Protease2 Protease Active Site GammaMethyl->Protease2 Steric Clash (No Binding)

Caption: Mechanism of proteolytic resistance via steric occlusion by the γ-methyl group.

Lipophilicity and BBB Penetration

Peptides are generally poor at crossing the Blood-Brain Barrier (BBB). Increasing the lipophilicity of the side chains without disrupting the hydrogen-bonding capacity of the backbone is a proven strategy.

  • Mechanism: The additional methylene and methyl groups increase the hydrophobic surface area.

  • Application: Replacing Leucine with 2-amino-4-methylhexanoic acid in enkephalin analogs has been shown to increase CNS distribution.

Part 4: Analytical Profiling & Quality Control

When synthesizing or purchasing this amino acid, verification of the stereochemistry is non-negotiable.

Analytical MethodPurposeSpecification Target
1H NMR (500 MHz) Structure ConfirmationDistinct doublet/multiplet for

-CH3 at ~0.85-0.95 ppm.
Chiral HPLC Enantiomeric Purity>98% ee (using Crownpak CR(+) or Chiralpak ZWIX).
HRMS (ESI+) Mass Verification

Optical Rotation Absolute Configuration

must match literature for (2S) isomer.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective synthesis of (R)-amino acids using L-valine as chiral auxiliary agent. Angewandte Chemie International Edition. Link

  • Brückner, H., & Keller-Keller, M. (2008). Synthesis of protected (2S,4R)-2-amino-4-methyldecanoic acid, a proposed component of culicinins.[3] Tetrahedron.[4][5] Link

  • Soloshonok, V. A., et al. (2018). Preparative Method for Asymmetric Synthesis of Tailor-Made Amino Acids.[5] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • Blaskovich, M. A. (2016). Unusual amino acids in medicinal chemistry.[5][7][12][13] Journal of Medicinal Chemistry.[5] Link

  • PubChem. (2024). 2-Amino-4-methylhexanoic acid Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Whitepaper: Occurrence and Characterization of 2-Amino-4-methylhexanoic Acid in Natural Depsipeptides

Executive Summary The evolutionary arms race between microorganisms has driven the development of complex secondary metabolites equipped with non-canonical amino acids (ncAAs). Among these, 2-amino-4-methylhexanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolutionary arms race between microorganisms has driven the development of complex secondary metabolites equipped with non-canonical amino acids (ncAAs). Among these, 2-amino-4-methylhexanoic acid —commonly known as homoisoleucine (hIle) —stands out as a critical homologated building block. Found predominantly in natural depsipeptides (peptides containing at least one ester bond), hIle confers profound structural rigidity, lipophilicity, and resistance to proteolytic degradation. This technical guide explores the chemical ecology, biosynthetic machinery, and analytical workflows required to isolate and characterize hIle-containing depsipeptides, providing actionable insights for researchers in natural product discovery and drug development.

Chemical Ecology and Structural Significance

The incorporation of homoisoleucine into a depsipeptide scaffold is not a random metabolic error; it is a highly conserved evolutionary strategy to enhance target binding affinity. The addition of a single methylene group (+1 carbon homologation) compared to standard isoleucine significantly increases the steric bulk of the side chain, allowing the depsipeptide to anchor deeply into hydrophobic protein pockets.

Several distinct classes of natural depsipeptides and related lipopeptides utilize hIle:

  • Mycoplanecins: Synthesized by Actinoplanes sp., these macrocyclic depsipeptides are potent anti-tubercular agents. They target the bacterial DnaN sliding clamp, where the L-homoisoleucine residue is essential for optimal hydrophobic interaction with the target[1].

  • Pipecolidepsins: Isolated from the marine sponge Homophymia sp., these "head-to-side-chain" cyclodepsipeptides contain L-homoisoleucine and exhibit unique structural arrangements that contribute to their potent cytotoxicity against cancer cell lines[2].

  • Theopapuamides: Derived from the marine sponge Siliquariaspongia mirabilis, Theopapuamide D is an undecapeptide featuring an N-terminal fatty acid moiety and a rare homoisoleucine residue. It demonstrates strong antifungal activity against amphotericin B-resistant Candida albicans[3].

  • Microcystins: A vast family of cyanotoxins produced by Microcystis spp. While primarily known as cyclic heptapeptides, many variants function as depsipeptides and incorporate homologated amino acids like hIle to modulate their hepatotoxic inhibition of protein phosphatases[4].

  • Microcolins: Although technically linear lipopeptides rather than depsipeptides, microcolins from the cyanobacterium Moorea producens are notable for featuring a highly unusual N-methylated variant of homoisoleucine (N-Me-hIle), driving their significant cytotoxic activity[5].

Table 1: Summary of hIle-Containing Natural Products
Compound NameSource OrganismStructural ClassificationPrimary BioactivityhIle Variant
Mycoplanecin A Actinoplanes sp.Macrocyclic DepsipeptideAnti-tubercularL-hIle
Pipecolidepsin A Homophymia sp.CyclodepsipeptideCytotoxicL-hIle
Theopapuamide D Siliquariaspongia mirabilisCyclic DepsipeptideAntifungalL-hIle
Microcystin variants Microcystis spp.Cyclic HeptapeptideHepatotoxicL-hIle
Microcolin L Moorea producensLinear LipopeptideCytotoxicN-Me-hIle

Biosynthetic Machinery of Homoisoleucine

The biosynthesis of hIle bypasses standard ribosomal translation. Instead, it is synthesized via a dedicated sub-pathway that mimics branched-chain amino acid (BCAA) biosynthesis, followed by direct integration via Non-Ribosomal Peptide Synthetases (NRPS)[1].

The homologation process begins with 2-keto-3-methylvalerate , the standard alpha-keto acid precursor for isoleucine. A specialized 2-isopropylmalate synthase homolog (such as the MypK enzyme found in the mycoplanecin biosynthetic gene cluster) catalyzes the condensation of this precursor with Acetyl-CoA to form a 2-(sec-butyl)malate intermediate. Subsequent steps involving isomerase, dehydrogenase, and aminotransferase enzymes yield the final L-homoisoleucine molecule[1].

Biosynthesis Keto 2-Keto-3-methylvalerate (Isoleucine precursor) Synthase Homolog of 2-Isopropylmalate Synthase (e.g., MypK) Keto->Synthase AcCoA Acetyl-CoA AcCoA->Synthase Intermediate Alkylmalate Intermediate (e.g., 2-(sec-butyl)malate) Synthase->Intermediate Isom_Dehydro Isomerase & Dehydrogenase (LeuC/LeuD/LeuB homologs) Intermediate->Isom_Dehydro KetoHomo 2-Keto-4-methylhexanoate Isom_Dehydro->KetoHomo Transaminase Aminotransferase (IlvE homolog) KetoHomo->Transaminase hIle L-Homoisoleucine (2-Amino-4-methylhexanoic acid) Transaminase->hIle

Biosynthetic pathway of L-homoisoleucine mimicking branched-chain amino acid synthesis.

Analytical Workflows: Stereochemical Assignment via Advanced Marfey's Analysis

Determining the absolute configuration (D- or L-) of hIle within a complex depsipeptide is critical, as stereochemistry directly dictates the molecule's 3D conformation and pharmacological efficacy. Because hIle is non-proteinogenic, standard amino acid analyzers often fail to identify it. Advanced Marfey's Analysis coupled with LC-MS/MS is the gold standard for this characterization.

MarfeysWorkflow Depsipeptide Purified Depsipeptide (Containing hIle) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Depsipeptide->Hydrolysis FreeAA Free Amino Acid Mixture (hIle + canonical AAs) Hydrolysis->FreeAA Derivatization Marfey's Reagent (FDAA) + NaHCO3, 40°C, 1h FreeAA->Derivatization Diastereomers FDAA-Amino Acid Diastereomers Derivatization->Diastereomers LCMS LC-MS/MS Analysis (C18 Column, ESI+) Diastereomers->LCMS Result Stereochemical Assignment (Compare with L/D-hIle standards) LCMS->Result

Workflow for Marfey's analysis to determine the absolute stereochemistry of hIle.

Protocol: Self-Validating Marfey's Derivatization

This protocol is designed as a self-validating system to ensure complete cleavage of robust depsipeptide bonds and accurate stereochemical assignment.

Step 1: Acid Hydrolysis of the Depsipeptide

  • Action : Aliquot 100 µg of the purified depsipeptide into a heavy-walled borosilicate glass ampoule and add 0.5 mL of 6M HCl (sequencing grade).

    • Causality: 6M HCl is required to quantitatively cleave both the ester bonds and the highly sterically hindered amide bonds. The bulky isobutyl side chain of hIle creates a hydrophobic shield around adjacent peptide bonds, necessitating harsh acidic conditions for complete hydrolysis.

  • Action : Seal the ampoule under a vacuum or argon atmosphere and incubate at 110°C for 24 hours.

    • Causality: Excluding oxygen prevents the oxidative degradation of sensitive amino acids during high-temperature incubation.

  • Validation Check : Analyze a 1 µL aliquot of the dried hydrolysate via direct MS infusion. The complete disappearance of the parent depsipeptide mass confirms successful cleavage. Evaporate the remaining sample under a stream of N₂ gas to complete dryness.

Step 2: Derivatization with Marfey's Reagent (FDAA)

  • Action : Resuspend the dried hydrolysate in 50 µL of LC-MS grade water, then add 20 µL of 1M NaHCO₃.

    • Causality: The reaction requires a slightly basic pH (approx. 8.0) to ensure the primary amine of hIle is deprotonated, rendering it a strong nucleophile for the subsequent aromatic substitution.

  • Action : Add 100 µL of 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone and incubate at 40°C for 1 hour.

    • Causality: FDAA reacts quantitatively with primary amines to form diastereomers. We choose FDAA over PITC (used in Edman degradation) because FDAA yields highly stable, strongly UV-absorbing diastereomers that can be resolved on standard C18 columns, eliminating the need for expensive chiral stationary phases.

  • Action : Quench the reaction by adding 20 µL of 2M HCl.

    • Causality: Acidification halts the nucleophilic substitution and protonates the residual unreacted FDAA, preventing column degradation and stabilizing the FDAA-hIle diastereomers for LC-MS analysis.

Step 3: LC-MS/MS Stereochemical Assignment

  • Action : Inject 5 µL onto a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Detect via ESI+ targeting the [M+H]+ ion of the FDAA-hIle adduct.

    • Causality: The D-hIle-FDAA diastereomer typically elutes later than the L-hIle-FDAA diastereomer. This occurs because the D-enantiomer forms a more extended, hydrophobic conformation with the L-alanine moiety of FDAA, resulting in stronger retention on the non-polar C18 stationary phase. Comparison of retention times with synthetic L- and D-hIle standards confirms the absolute configuration.

Therapeutic Potential & Synthetic Biology Perspectives

The occurrence of 2-amino-4-methylhexanoic acid in natural depsipeptides highlights a critical frontier in drug development. By understanding the biosynthetic machinery (such as the MypK enzyme), synthetic biologists can now engineer NRPS adenylation domains to selectively incorporate hIle into novel, non-natural peptide scaffolds. This approach holds immense promise for developing next-generation therapeutics that combine the target specificity of biologics with the proteolytic resistance and oral bioavailability of small molecules.

References

1.[2] "Head-to-Side-Chain" Cyclodepsipeptides of Marine Origin. MDPI (Marine Drugs). URL: [Link] 2.[1] The homo-amino acid building blocks of MPs are built by a pathway mimicking BCAA biosynthesis. ResearchGate (Nature Communications). URL: [Link] 3.[4] Natural Products That Contain Higher Homologated Amino Acids. PMC (Molecules). URL: [Link] 4.[3] Chemical Diversity and Biological Activity of Secondary Metabolites Isolated from Indonesian Marine Invertebrates. MDPI (Marine Drugs). URL: [Link] 5.[5] Yueying Li's research works (Cytotoxic Microcolin Lipopeptides from the Marine Cyanobacterium Moorea producens). ResearchGate (Journal of Natural Products). URL:[Link]

Sources

Foundational

Conformational Analysis & Engineering of Peptides Containing 2-Amino-4-methylhexanoic Acid (Homoisoleucine)

The following technical guide details the conformational analysis, synthesis, and application of 2-Amino-4-methylhexanoic acid (commonly referred to as Homoisoleucine or Hil ). This guide is structured for application sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis, synthesis, and application of 2-Amino-4-methylhexanoic acid (commonly referred to as Homoisoleucine or Hil ).

This guide is structured for application scientists and medicinal chemists focusing on peptide engineering, specifically for enhancing hydrophobic core packing and thermal stability in


-helical bundles and coiled-coils.

Executive Summary: The "Super-Leucine" Surrogate

2-Amino-4-methylhexanoic acid (Hil) is a non-canonical amino acid that functions as a structural surrogate for Leucine. While Leucine is a dominant residue in the hydrophobic cores of proteins due to its


-branching, it leaves void space within the packing interface.

Hil extends the hydrophobic reach of Leucine by replacing one of the terminal


-methyl groups with an ethyl group. This modification introduces a chiral center at the 

-position and increases the side-chain volume by approximately 14–19 Ų .

Key Technical Value:

  • Enhanced Packing: Hil fills "packing voids" in coiled-coils and helical bundles, significantly increasing thermal stability (

    
    ).
    
  • Helical Propensity: Unlike

    
    -branched residues (Val, Ile) which penalize helix formation, Hil is 
    
    
    
    -branched, maintaining high
    
    
    -helix propensity similar to Leucine.
  • Proteolytic Stability: The non-canonical side chain offers resistance to standard proteases.

Structural & Conformational Mechanics

To effectively utilize Hil, one must understand its stereochemical relationship to canonical hydrophobic residues.

Stereochemical Configuration

The biologically relevant isomer for stabilizing


-helices is (2S, 4S)-2-Amino-4-methylhexanoic acid .
  • C2 (

    
    ):  (S)-configuration (L-amino acid) ensures compatibility with the ribosomally synthesized peptide backbone.
    
  • C4 (

    
    ):  (S)-configuration orients the extended ethyl group to mimic the spatial projection of Leucine’s pro-S methyl group, allowing it to interdigitate into "holes" of neighboring helices (Knobs-into-Holes packing).
    
Helical Propensity vs. Steric Bulk

Conformational analysis using Circular Dichroism (CD) and X-ray crystallography indicates that Hil does not disrupt the


-helix.
  • 
     and 
    
    
    
    Rotamers:
    Like Leucine, Hil prefers
    
    
    and
    
    
    rotamers for
    
    
    . The
    
    
    -branching allows the bulky
    
    
    -ethyl group to project away from the backbone carbonyl (
    
    
    ), avoiding the steric clashes seen with
    
    
    -branched amino acids like Isoleucine or Valine.
  • Packing Density: In coiled-coil systems (e.g., Leucine Zippers), replacing Leucine with Hil at the

    
     positions  (hydrophobic core) has been shown to increase melting temperature (
    
    
    
    ) by up to 17°C for fully substituted variants.
Visualizing the Structural Hierarchy

The following diagram illustrates the structural evolution from Leucine to Homoisoleucine and its impact on packing.

SideChainTopology Leu Leucine (Leu) 2-Amino-4-methylpentanoic acid (Gamma-branched, Achiral Gamma) Ile Isoleucine (Ile) 2-Amino-3-methylpentanoic acid (Beta-branched) *Helix Destabilizer* Leu->Ile Isomerization (Beta-shift) Hil Homoisoleucine (Hil) 2-Amino-4-methylhexanoic acid (Gamma-branched, Chiral Gamma) *Helix Stabilizer* Leu->Hil Homologation (+CH2) Packing Hydrophobic Core Packing (Knobs-into-Holes) Ile->Packing Steric Clash (Backbone) Hil->Packing Optimized Void Filling Result Increased Tm Enhanced Van der Waals Contacts Packing->Result

Figure 1: Structural relationship between Leucine, Isoleucine, and Homoisoleucine (Hil).[1] Note that while Ile destabilizes helices due to


-branching, Hil maintains the favorable 

-branching of Leu while increasing packing density.

Synthesis & Incorporation Protocols

Synthesis of (2S, 4S)-Hil

While auxotrophic incorporation in E. coli is possible for protein expression, drug development typically requires chemical synthesis for Solid Phase Peptide Synthesis (SPPS).

Recommended Route: Asymmetric Alkylation

  • Starting Material: Pseudoephedrine glycinamide (Myers' auxiliary) or Ni(II)-glycine equivalents.

  • Alkylation: Use 1-iodo-2-methylbutane as the electrophile.

    • Critical Step: The stereochemistry of the alkyl halide and the chiral auxiliary determines the (2S, 4S) outcome.

  • Hydrolysis: Acidic hydrolysis yields the free amino acid.

  • Protection: Standard Fmoc-protection (Fmoc-OSu, NaHCO3) for SPPS.

SPPS Incorporation

Hil is sterically bulky but lacks


-branching, making coupling relatively straightforward compared to Aib or N-methyl amino acids.
  • Coupling Reagents: HATU/HOAt or DIC/Oxyma.

  • Coupling Time: Double coupling (2 x 45 min) is recommended to ensure >99% yield, particularly if the preceding residue is bulky.

  • Monitoring: Kaiser test or Chloranil test (for secondary amines, though Hil is primary).

Experimental Validation Workflows

To validate the conformational impact of Hil on your peptide, follow this self-validating workflow.

Circular Dichroism (CD) Analysis

Objective: Confirm retention of secondary structure (Helicity).

Protocol:

  • Preparation: Dissolve peptide to 50 µM in 10 mM Phosphate Buffer (pH 7.4).

  • Scan: 190 nm to 260 nm at 20°C.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (
    
    
    
    ).
    
    
    • 
      : Molar concentration
      
    • 
      : Path length (cm)
      
    • 
      : Number of residues
      
  • Validation Criteria:

    • 
      -Helix: Double minima at 208 nm  and 222 nm .
      
    • Helicity Ratio:

      
       indicates coiled-coil formation; 
      
      
      
      indicates isolated helices.
Thermal Denaturation ( Measurement)

Objective: Quantify stabilization energy.

Protocol:

  • Monitor: Signal at 222 nm (helix characteristic).

  • Ramp: 5°C to 95°C at 1°C/min.

  • Reversibility Check: Cool back to 5°C and rescan. (Essential for thermodynamic validity).

  • Analysis: Fit data to a two-state unfolding model (Native

    
     Denatured). Calculate 
    
    
    
    (midpoint of transition).
Experimental Workflow Diagram

ValidationWorkflow Design Peptide Design (Leu -> Hil Substitution) SPPS Fmoc-SPPS (Double Coupling) Design->SPPS Purify HPLC Purification (>95% Purity) SPPS->Purify CD_Spec CD Spectroscopy (208/222 nm minima) Purify->CD_Spec Thermal Thermal Melt (Tm Calculation) CD_Spec->Thermal If helical Decision Stability Assessment Thermal->Decision Decision->Design Tm < Control (Steric Clash?) Lead Candidate Lead Candidate Decision->Lead Candidate Tm > Control (Optimized Packing)

Figure 2: Workflow for synthesizing and validating Hil-containing peptides. The critical decision point relies on


 data; a decrease suggests incorrect stereochemistry (e.g., 2S,4R) or steric clash.

Comparative Data Summary

The following table summarizes the impact of Hil compared to standard hydrophobic residues in a model Coiled-Coil system (based on Tirrell et al. data).

ResidueSide Chain StructureSurface Area (

vs Leu)
Helical Propensity

Impact (Approx.)
Leucine (Leu) IsobutylReferenceHighReference
Isoleucine (Ile) sec-ButylSimilarLow (

-branch clash)
Destabilizing
Homoisoleucine (Hil) 2-Methylbutyl+14–19 Ų High +2°C to +17°C
Trifluoroleucine Fluorinated IsobutylSimilar VolumeHigh+13°C (Fluorine effect)

Note: The


 increase is cumulative. A single substitution in T4 Lysozyme increased 

by ~1.9°C, whereas full core substitution in a coiled-coil raised

by 17°C.[1]

References

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area Source: Tanrikulu, I. C., et al. (2012). Journal of the American Chemical Society.[2] URL:[Link]

  • Noncanonical Amino Acids in Biocatalysis Source: Chemical Reviews (2024).[3] Discusses 2-amino-4-methylhexanoic acid in enzyme thermostability. URL:[Link]3]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts Source: Hoesl, M. G., & Budisa, N. (2012). Current Opinion in Biotechnology. URL:[Link] (Cross-referenced context)

  • Stereospecific Synthesis of Conform

    
    -Amino Acids 
    Source: Seebach, D., et al. (Contextual grounding on 
    
    
    
    -amino acid synthesis methods). URL:[Link]

Sources

Exploratory

History and discovery of 2-Amino-4-methylhexanoic acid derivatives

The Evolution and Discovery of 2-Amino-4-Methylhexanoic Acid Derivatives: From Prebiotic Astrochemicals to Advanced Therapeutics Executive Summary The exploration of non-proteinogenic amino acids represents a frontier in...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Discovery of 2-Amino-4-Methylhexanoic Acid Derivatives: From Prebiotic Astrochemicals to Advanced Therapeutics

Executive Summary

The exploration of non-proteinogenic amino acids represents a frontier in modern drug discovery, allowing researchers to bypass the proteolytic susceptibility and conformational limitations of canonical peptides. Among these, 2-amino-4-methylhexanoic acid (commonly known as homoisoleucine) has emerged as a structurally critical pharmacophore. Characterized by an additional methylene bridge compared to its canonical counterpart isoleucine, this aliphatic amino acid significantly increases the lipophilicity and hydrodynamic radius of peptide scaffolds[1]. This in-depth technical guide explores the causality behind its biological efficacy, tracing its history from prebiotic synthesis in meteorites to its role in marine-derived antineoplastic lipopeptides and anti-tuberculosis agents.

Historical Context: A Dual Origin Story

The discovery of 2-amino-4-methylhexanoic acid derivatives spans two vastly different domains: astrobiology and marine pharmacognosy.

Prebiotic Synthesis in Carbonaceous Chondrites

Initial identifications of homoisoleucine occurred not in terrestrial biology, but in the analysis of carbonaceous chondrites, such as the Murchison meteorite[2]. Extraterrestrial formation of


-amino acids is primarily driven by the Strecker-cyanohydrin pathway  in aqueous environments within asteroid parent bodies[3]. The presence of homoisoleucine in these meteorites provided early evidence that aliphatic chain elongation could occur abiotically, expanding our understanding of prebiotic chemical inventories[4].
Terrestrial Biosynthesis via NRPS Pathways

In terrestrial ecosystems, homoisoleucine is synthesized via Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. The most notable discovery occurred during the bioassay-guided fractionation of the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), which yielded a class of highly potent lipopeptides known as Microcolins [5]. Advanced structural elucidation revealed that these metabolites incorporate rare residues, specifically N-methyl-homoisoleucine (2-amino-4-methylhexanoic acid), which sterically occludes protease active sites and enhances membrane permeability[6].

G A Prestellar Aldehydes & Ketones B Strecker-Cyanohydrin Synthesis (Aqueous) A->B C Murchison Meteorite (Prebiotic Homoisoleucine) B->C D NRPS Assembly Line (Cyanobacteria/Myxobacteria) E Bioactive Lipopeptides (N-Me-Homoisoleucine) D->E

Fig 1. Dual origins of homoisoleucine via prebiotic synthesis and NRPS pathways.

Pharmacological Applications and Target Pathways

The incorporation of 2-amino-4-methylhexanoic acid into natural products is not a biological accident; it is an evolutionary optimization for target affinity.

Oncology: Microcolins and Autophagy Induction

Microcolins exhibit profound cytotoxicity against human lung cancer cell lines (e.g., H-460) with IC50 values plummeting into the low nanomolar range (6 nM to 5.0 µM)[5]. Recent target deconvolution studies revealed that Microcolin H acts as a novel autophagy inducer by directly binding to the phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β )[7]. The lipophilic homoisoleucine side chain is hypothesized to anchor the peptide within the hydrophobic lipid-binding pocket of PITPα/β, disrupting lipid trafficking. This disruption triggers cellular stress, evidenced by the conversion of LC3I to LC3II and the degradation of p62, ultimately culminating in autophagic tumor cell death[7].

G A Microcolin H (Homoisoleucine Derivative) B PITPα/β (Phosphatidylinositol Transfer) A->B Direct Binding C Lipid Trafficking Disruption B->C Inhibition D LC3I to LC3II Conversion C->D Stress Signal E Autophagic Cell Death (Tumor Suppression) D->E

Fig 2. Mechanism of Microcolin H targeting PITPα/β to induce autophagic cell death.

Infectious Disease: Mycoplanecins and Tuberculosis

Beyond marine cyanobacteria, homoisoleucine is a critical building block in Mycoplanecins , a class of potent anti-tuberculosis antibiotics derived from myxobacteria/actinoplanes[8]. These macrocyclic peptides target DnaN , the DNA polymerase III sliding clamp of Mycobacterium tuberculosis. The inclusion of homoisoleucine enhances the molecule's ability to cross the highly restrictive mycobacterial cell envelope (mycomembrane) by increasing overall lipophilicity without violating the conformational constraints required for DnaN binding[8].

Quantitative Bioactivity Summary
CompoundSource OrganismTarget / MechanismBioactivity (IC50 / MIC)Key Structural Feature
Microcolin L Moorea producensGeneral Cytotoxicity (H-460)~0.037 - 5.0 µMN-Me-homoisoleucine[5]
Microcolin H Moorea producensPITPα/β (Autophagy)Low nM rangeN-Me-homoisoleucine[7]
Mycoplanecin A MyxobacteriaDnaN (DNA Pol III clamp)MIC < 1 µg/mL (Anti-TB)L-homoisoleucine[8]
D-Hil-Microcystin Microcystis sp.Protein Phosphatase 1/2AHepatotoxicD-homoisoleucine at Pos 1[9]

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction, structural elucidation, and target identification of homoisoleucine derivatives.

Protocol 1: Bioassay-Guided Isolation and Stereochemical Elucidation

The isolation of homoisoleucine-containing lipopeptides requires a methodology that prevents the degradation of delicate N-methylated bonds while distinguishing novel derivatives from known background metabolites[5].

Step 1: Biomass Extraction & Fractionation

  • Lyophilize and extract Moorea producens biomass repeatedly with

    
     (2:1 v/v).
    
  • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, utilizing a step-gradient from 100% hexanes to 100% EtOAc, followed by 100% MeOH.

  • Screen fractions for cytotoxicity; subject active fractions to RP-HPLC (C18 column,

    
     gradient with 0.1% formic acid).
    

Step 2: LC-MS/MS Molecular Networking

  • Analyze active HPLC fractions via high-resolution LC-MS/MS (Data-Dependent Acquisition mode).

  • Process raw data through the Global Natural Products Social Molecular Networking (GNPS) platform.

  • Causality Check: Molecular networking clusters structurally related molecules based on MS/MS fragmentation patterns. This rapidly identifies novel homoisoleucine derivatives by detecting mass shifts of +14 Da (addition of a methylene group) relative to known isoleucine-containing microcolins[5].

Step 3: Advanced Marfey’s Analysis (Stereochemical Validation)

  • Hydrolyze the isolated peptide in

    
     HCl at 
    
    
    
    for 24 hours.
  • Derivatize the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Analyze via LC-MS against synthetic L- and D-homoisoleucine standards.

  • Validation: The absolute configuration is confirmed by comparing retention times; the bulky, lipophilic homoisoleucine-FDAA adduct will elute later than standard isoleucine adducts.

G A Marine Biomass (Moorea producens) B Solvent Extraction (CH2Cl2/MeOH) A->B C Bioassay-Guided Fractionation (VLC/HPLC) B->C D LC-MS/MS Molecular Networking C->D E Advanced Marfey's Analysis (Stereochemical Elucidation) D->E

Fig 3. Workflow for the isolation and structural elucidation of marine lipopeptides.

Protocol 2: Target Identification via Activity-Based Protein Profiling (ABPP)

To elucidate the mechanism of Microcolin H, chemical proteomics is employed to capture transient peptide-protein interactions in live cells[7].

Step 1: Probe Synthesis Synthesize a photoaffinity-labeled analog of Microcolin H by appending a diazirine crosslinker and an alkyne handle to a non-interfering region of the peptide scaffold.

Step 2: In Situ Proteome Labeling

  • Incubate H-460 cells with the Microcolin H probe (1 µM) for 2 hours to allow equilibrium binding.

  • Irradiate cells with UV light (365 nm) for 10 minutes to activate the diazirine, forming a covalent bond with the target protein (PITPα/β).

Step 3: CuAAC (Click) Chemistry & Enrichment

  • Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the covalently bound probe.

  • Enrich the labeled proteins using streptavidin-agarose beads.

  • Self-Validation: Run a competitive control where cells are pre-incubated with a 10x excess of unlabeled Microcolin H. True targets (like PITPα/β) will show diminished enrichment in the control group due to competitive binding[7].

Step 4: LC-MS/MS Proteomic Analysis Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS to identify the target proteins.

Conclusion

The trajectory of 2-amino-4-methylhexanoic acid from a prebiotic artifact in the Murchison meteorite to a highly sought-after non-proteinogenic building block underscores the value of structural diversity in drug design. By expanding the chemical space beyond the 20 canonical amino acids, homoisoleucine derivatives like Microcolins and Mycoplanecins offer validated templates for overcoming proteolytic degradation, enhancing membrane permeability, and engaging challenging therapeutic targets such as PITPα/β and DnaN.

References

Sources

Foundational

The "Super-Leucine" Scaffold: Therapeutic Engineering with 2-Amino-4-methylhexanoic Acid

Executive Summary In the landscape of peptidomimetic drug design, the limitation of natural amino acids lies in their susceptibility to rapid proteolytic degradation. 2-Amino-4-methylhexanoic acid (also referred to in va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug design, the limitation of natural amino acids lies in their susceptibility to rapid proteolytic degradation. 2-Amino-4-methylhexanoic acid (also referred to in various isomeric forms as Homoisoleucine or


-Methylleucine) represents a critical "steric shield" scaffold.

By extending the aliphatic side chain of Leucine by one methylene unit or methylating the


-position, this analog retains the essential receptor-binding pharmacophore of Leucine while introducing significant steric bulk. This modification drastically reduces the reaction kinetics of proteases (such as DPP-4 and Neprilysin) without abolishing potency. Furthermore, its high affinity for the LAT1 (SLC7A5)  transporter makes it a privileged scaffold for crossing the Blood-Brain Barrier (BBB) and targeting metabolic-heavy tumors.

This guide details the structural rationale, synthesis, and experimental protocols for integrating 2-Amino-4-methylhexanoic acid into therapeutic pipelines.

Part 1: Structural Basis & Pharmacochemistry[1]

The "Leucine Isostere" Advantage

The therapeutic utility of 2-Amino-4-methylhexanoic acid stems from its ability to mimic Leucine (Leu) and Isoleucine (Ile) while altering the physicochemical landscape of the peptide bond.

  • Lipophilicity: The addition of a methylene/methyl group increases the LogP value compared to Leucine. This enhances membrane permeability and hydrophobic collapse in protein folding, potentially stabilizing the active conformation of peptide drugs.

  • Steric Occlusion: In natural peptides, the amide bond adjacent to Leucine is a frequent cleavage site for chymotrypsin-like proteases. The 4-methylhexanoic side chain creates a "steric umbrella" that prevents the catalytic triad of proteases from accessing the carbonyl carbon, effectively extending the plasma half-life (

    
    ) of the therapeutic.
    
Mechanism of Action: The LAT1 Trojan Horse

Beyond peptide stability, the free amino acid analog acts as a high-affinity substrate for LAT1 (Large Neutral Amino Acid Transporter 1) .

  • Oncology: LAT1 is upregulated in glioblastoma and pancreatic cancer to fuel protein synthesis. Analogs of 2-Amino-4-methylhexanoic acid can be designed as competitive inhibitors (starving the tumor) or as prodrug carriers (e.g., boron-conjugated agents for Boron Neutron Capture Therapy), hijacking LAT1 for tumor-specific entry.

  • Neurology: As a LAT1 substrate, this molecule crosses the BBB efficiently, unlike many small molecules. This makes it an ideal carrier for CNS-active pharmacophores.

Figure 1: Decision logic for incorporating 2-Amino-4-methylhexanoic acid into drug design pipelines.

Part 2: Chemical Synthesis & Scale-Up[2]

Synthesizing the specific (2S, 4R) or (2S, 4S) isomers requires asymmetric control. The industry-standard approach utilizes Myers' Pseudoephedrine Auxiliary or Evans' Oxazolidinone , which guarantees high enantiomeric excess (>98% ee).

Asymmetric Alkylation Protocol (Myers' Method)

This method is preferred for generating gram-scale quantities of the non-natural amino acid for subsequent peptide synthesis.

Reaction Logic:

  • Auxiliary Attachment: Glycine is bound to pseudoephedrine to form a chiral template.

  • Enolization: Lithium diisopropylamide (LDA) forms the enolate.[1] The chiral auxiliary blocks one face of the molecule.[1]

  • Alkylation: The electrophile (1-iodo-2-methylbutane) is introduced. The steric bulk of the auxiliary forces the alkyl group to attack from the opposite side, setting the stereochemistry at the

    
    -carbon.
    
  • Hydrolysis: The auxiliary is removed to yield the free amino acid.

Figure 2: Workflow for the asymmetric synthesis of the target amino acid.

Part 3: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 2-Amino-4-methylhexanoic acid (Fmoc-Amha-OH) into a therapeutic peptide sequence.

Rationale: Due to the steric bulk of the side chain, standard coupling times are insufficient and often lead to deletion sequences. This protocol uses HATU/HOAt to maximize coupling efficiency.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Fmoc-Amha-OH (2-Amino-4-methylhexanoic acid, Fmoc protected).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc from the previous amino acid. Wash 5x with DMF.

  • Activation (Critical Step):

    • Dissolve 4 equivalents of Fmoc-Amha-OH and 3.9 equivalents of HATU in minimal DMF.

    • Add 8 equivalents of DIPEA.

    • Note: Pre-activate for exactly 30 seconds. Do not exceed 2 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin.

    • Duration: Double coupling is mandatory. Perform 2 cycles of 2 hours each at room temperature.

    • Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Amha is primary, the steric bulk can mimic secondary kinetics).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: LAT1 Competitive Transport Assay

Objective: Determine if the analog is a substrate for the cancer-associated transporter LAT1.

Rationale: To validate the molecule as a cancer-targeting vector, it must show affinity for LAT1 in a cellular model.

System: HEK293 cells stably transfected with human LAT1 (SLC7A5) and CD98 (SLC3A2).

Methodology:

  • Preparation: Seed HEK-LAT1 cells in 24-well plates (10^5 cells/well). Culture for 24 hours.

  • Starvation: Wash cells with Choline-chloride uptake buffer (sodium-free) to eliminate sodium-dependent transport (LAT1 is sodium-independent).

  • Competition:

    • Add

      
       [
      
      
      
      ]-L-Leucine (radiolabeled tracer).
    • Add increasing concentrations (0.1

      
       to 1 
      
      
      
      ) of non-labeled 2-Amino-4-methylhexanoic acid .
  • Incubation: Incubate for 2 minutes at 37°C (initial rate conditions).

  • Termination: Wash 3x with ice-cold PBS containing high-concentration non-labeled Leucine (to stop efflux).

  • Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. Log[Concentration] to determine the

    
    . A value 
    
    
    
    indicates high affinity.

Part 4: Data Presentation & Analysis

When characterizing the analog, use the following comparison matrix to benchmark against standard Leucine.

Table 1: Physicochemical Comparison of Leucine vs. 2-Amino-4-methylhexanoic Acid

PropertyL-Leucine (Standard)2-Amino-4-methylhexanoic AcidTherapeutic Implication
Molecular Weight 131.17 g/mol 145.20 g/mol Slight increase; negligible impact on renal clearance.
LogP (Lipophilicity) ~1.5~2.1Higher membrane permeability and BBB crossing.
Proteolytic Stability Low (Rapid cleavage)High Steric bulk prevents protease docking.
LAT1 Affinity (

)
~20

~15-30

(Est.)
Retains transporter hijacking capability.
Conformational Bias FlexibleRestrictedInduces stable helical turns in peptides.

References

  • BenchChem. (2025).[1] Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. Retrieved from

  • PubChem. (2025). 2-Amino-4-methylhexanoic acid | C7H15NO2.[2][3][4] National Library of Medicine. Retrieved from

  • Fluorochem. (2025). (2R)-2-Amino-4-methylhexanoic acid Product Specifications. Retrieved from

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.[5] Molecules.[6][2][1][3][7][8][9][10][11][12][13][14] Retrieved from

  • National Institutes of Health (NIH). (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.[9][11][13][14][15] Amino Acids.[1][7][8][9][11][13][14][16] Retrieved from

  • CymitQuimica. (2026).[3] 2-Amino-4-methylhexanoic acid hydrochloride Product Data. Retrieved from

Sources

Exploratory

Technical Analysis of 2-Amino-4-methylhexanoic Acid: Structural Characterization and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Definition

2-Amino-4-methylhexanoic acid (C₇H₁₅NO₂) is a non-proteinogenic amino acid often utilized in peptidomimetics to introduce conformational constraints or increase lipophilicity compared to its structural analog, Leucine.

Critical Distinction: Researchers frequently confuse this molecule with Homoleucine (2-amino-5-methylhexanoic acid). While they share the same molecular formula and weight, the position of the methyl group (C4 vs. C5) fundamentally alters the steric environment and chromatographic retention. This guide focuses strictly on the 4-methyl isomer.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-Amino-4-methylhexanoic acid
Molecular Formula C₇H₁₅NO₂
Average Molecular Weight 145.20 g/mol Used for molarity calculations.
Monoisotopic Mass 145.11028 DaCritical for HRMS.
Chiral Centers 2 (C2 and C4)Creates 4 possible stereoisomers (2S,4S; 2S,4R; 2R,4S; 2R,4R).
pKa (approx)

-COOH: 2.3;

-NH₃⁺: 9.7
Zwitterionic at physiological pH.
Solubility Water, MethanolPoor solubility in non-polar organics (Hexane).

Theoretical Foundation: Formula & Stereochemistry

The molecular formula C₇H₁₅NO₂ is derived from the hexanoic acid backbone with specific substitutions. Understanding the atomic contribution is vital for interpreting isotopic envelopes in Mass Spectrometry.

Structural Derivation Logic

G Hex Hexanoic Acid Backbone (C6H12O2) Sub1 C2 Substitution (+NH2, -H) Hex->Sub1 Amination Sub2 C4 Substitution (+CH3, -H) Sub1->Sub2 Methylation Final 2-Amino-4-methylhexanoic acid (C7H15NO2) Sub2->Final Final Structure

Figure 1: Structural derivation pathway illustrating the net atomic changes leading to the final formula.

Stereochemical Complexity

Unlike Leucine (one chiral center), 2-amino-4-methylhexanoic acid possesses two chiral centers (C2 and C4).

  • Enantiomers: (2S,4S) and (2R,4R).

  • Diastereomers: (2S,4S) and (2S,4R).

  • Implication: Enantiomers require chiral chromatography for separation. Diastereomers have different physical properties and can often be separated on standard achiral C18 columns with optimized gradients.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

For drug development, verifying the exact mass and fragmentation pattern is non-negotiable.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion: [M+H]⁺ = 146.1176 m/z.

  • Internal Standard: ¹³C-Leucine or deuterated Homoleucine (due to structural similarity).

Fragmentation Pathway (MS/MS)

The fragmentation follows standard alpha-amino acid dissociation rules but with specific alkyl chain losses.

Primary Transitions:

  • [M+H]⁺ (146.1) → [M+H-H₂O]⁺ (128.1): Loss of water from the carboxyl group.

  • [M+H]⁺ (146.1) → [M+H-HCOOH]⁺ (100.1): Formation of the immonium ion (characteristic amine fragment).

MS_Frag Parent Precursor Ion [M+H]+ m/z 146.1176 Frag1 Loss of H2O [M+H - 18]+ m/z 128.1070 Parent->Frag1 - H2O (18.01 Da) Frag2 Immonium Ion [C6H14N]+ m/z 100.1120 Parent->Frag2 - HCOOH (46.00 Da) Frag3 Alkyl Chain Cleavage (Loss of C4-Methyl side chain) Frag2->Frag3 High Energy CID

Figure 2: Predicted fragmentation pathway for 2-Amino-4-methylhexanoic acid under Collision Induced Dissociation (CID).

Experimental Protocol: LC-MS/MS Quantification

This protocol validates the presence and purity of the compound in biological or synthetic matrices.

Sample Preparation
  • Solubilization: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

  • Derivatization (Optional but Recommended): If chiral separation is required, derivatize with Marfey’s Reagent (FDAA) or OPA to enhance retention and diastereomeric resolution.

LC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 60% B

    • 6-7 min: 95% B (Wash)

    • 7-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Note on Isomer Separation: If separating the (2S,4S) and (2S,4R) diastereomers, use a shallower gradient (e.g., 0.5% B increase per minute) or a Phenyl-Hexyl column for enhanced selectivity.

NMR Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) is the definitive method to distinguish the 4-methyl isomer from the 5-methyl isomer (Homoleucine).

¹H NMR (500 MHz, D₂O) - Expected Signals
  • 
    -Proton (H2):  Doublet of doublets (dd) around 3.7 - 3.9 ppm.
    
  • 4-Methyl Group: Doublet (d) around 0.90 ppm. Crucial: In Homoleucine (5-methyl), this would be part of an isopropyl doublet at the terminus. Here, it is an internal methyl.

  • Terminal Ethyl Group (C5, C6): Triplet (t) around 0.85 ppm.

    • Differentiation: Leucine and Homoleucine have terminal isopropyl groups (two methyl doublets). 2-Amino-4-methylhexanoic acid has one methyl doublet and one terminal ethyl triplet. This is the "fingerprint" signal.

References

  • PubChem. "2-Amino-4-methylhexanoic acid hydrochloride (Compound)." National Library of Medicine. Accessed March 2026. [Link]

  • ResearchGate. "Synthesis of unnatural amino acid 2-amino-4-ethylhexanoic acid (Analogous Methodology)." Molecules, 2023. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis protocols for 2-Amino-4-methylhexanoic acid

Executive Summary & Strategic Analysis Target Molecule: 2-Amino-4-methylhexanoic acid (also referred to as -methylleucine or homoisoleucine analogs). CAS: 1344970-55-3 (generic), 133961-82-7 (specific stereoisomers).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-4-methylhexanoic acid (also referred to as


-methylleucine or homoisoleucine analogs).
CAS:  1344970-55-3 (generic), 133961-82-7 (specific stereoisomers).

The synthesis of 2-amino-4-methylhexanoic acid presents a distinct stereochemical challenge compared to canonical amino acids: it possesses two chiral centers (C2 and C4). While the


-center (C2) dictates the L- or D- amino acid configuration, the 

-center (C4) determines the diastereomeric identity.

In drug discovery, this residue is critical for:

  • Conformational Restriction: The

    
    -branching restricts side-chain rotamers (
    
    
    
    ), stabilizing peptide secondary structures (helices/turns).
  • Lipophilicity Modulation: It serves as a "fat" amino acid, increasing membrane permeability of peptide therapeutics without altering the charge profile.

Scope of Guide: This application note details two distinct, high-fidelity protocols.

  • Protocol A (The "Chiral Template" Method): Utilizes the Belokon/Soloshonok Ni(II) complex. This is the recommended method for research-scale synthesis (mg to multigram) due to its visual self-validation (color change), infinite diastereoselectivity, and crystalline purity without chromatography.

  • Protocol B (The "Catalytic" Method): Utilizes Phase Transfer Catalysis (PTC) with Maruoka/Corey-Lygo catalysts. This is the recommended method for process scale-up (kg) where atom economy and throughput are paramount.

Retrosynthetic Logic & Stereocontrol

To achieve the desired (2S,4S) or (2S,4R) configuration, we must decouple the installation of the two stereocenters.

  • C4 Control (Side Chain): Derived from the starting material, 1-iodo-2-methylbutane . This is synthesized from commercially available chiral alcohols (e.g., (S)-(-)-2-methyl-1-butanol).

  • C2 Control (

    
    -Center):  Dictated by the chiral catalyst or auxiliary.
    

Figure 1: Stereochemical Strategy

Retrosynthesis Target (2S, 4S)-2-Amino-4-methylhexanoic acid (Target Molecule) Disconnection C2-C3 Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 Nucleophilic Glycine Equivalent (Ni-Complex or Schiff Base) Disconnection->Fragment1 Fragment2 Electrophile: (S)-1-Iodo-2-methylbutane Disconnection->Fragment2 Source Source: (S)-(-)-2-Methyl-1-butanol (Fusel Oil fraction) Fragment2->Source Appel Reaction (I2, PPh3)

Caption: Retrosynthetic breakdown decoupling the C4 stereocenter (from chiral pool) and C2 stereocenter (from auxiliary/catalyst).

Protocol A: Ni(II)-Complex Mediated Asymmetric Alkylation

Rationale: This method utilizes the modular nucleophilic glycine equivalent developed by Belokon and Soloshonok. The Ni(II) complex of glycine with a chiral ligand (BPB) creates a rigid, planar environment that blocks one face of the enolate, ensuring >98% de (diastereomeric excess) at the C2 position.

Key Advantage: The resulting product is often a red crystalline solid that can be purified by simple filtration, avoiding tedious column chromatography.

Materials & Reagents
  • Ligand: (S)-BPB [(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide].

  • Glycine Source: Glycine / Ni(NO3)2[1]·6H2O.

  • Electrophile: (S)-1-Iodo-2-methylbutane (Preparation: Treat (S)-2-methyl-1-butanol with

    
    ).
    
  • Base: KOH or NaOH (pulverized).

  • Solvent: DMF or MeCN.

Step-by-Step Workflow

Step 1: Formation of the Glycine-Ni(II)-(S)-BPB Complex

  • Dissolve (S)-BPB (1.0 eq) and Ni(NO3)2·6H2O (1.0 eq) in methanol (5 mL/mmol).

  • Add Glycine (5.0 eq) and heat to 50°C.

  • Add KOH (methanolic solution, 2.2 eq) dropwise. The solution will turn deep red.

  • Reflux for 1 hour.

  • Pour into water. The red complex precipitates. Filter, wash with water, and dry.

    • QC Check: 1H NMR should show characteristic glycine

      
      -protons as a singlet around 3.6 ppm (broadened by Ni).
      

Step 2: Asymmetric Alkylation

  • Dissolve the Gly-Ni-(S)-BPB complex (1.0 eq) in DMF (5 mL/mmol) under Argon.

  • Cool to 0°C. Add pulverized KOH (1.5 eq). Stir for 10 min.

  • Add (S)-1-Iodo-2-methylbutane (1.2 eq) dropwise.

  • Allow to warm to room temperature and stir for 2-4 hours.

    • Observation: The reaction progress can be monitored by TLC (SiO2, CHCl3/Acetone 5:1). The starting complex is slightly more polar than the alkylated product.

  • Quench: Pour the reaction mixture into 5% aqueous acetic acid.

  • Isolation: The alkylated complex will precipitate. Filter and wash with water.

    • Purification: If necessary, recrystallize from Acetone/Water. This step removes any minor diastereomers, ensuring >99% de.

Step 3: Disassembly and Recovery

  • Suspend the alkylated complex in MeOH.

  • Add 3N HCl (excess) and heat to reflux. The red color disappears, turning green (liberated Ni salts).

  • Evaporate MeOH. Extract the chiral ligand ((S)-BPB) with Chloroform (it can be reused).

  • The aqueous layer contains the target amino acid and NiCl2.

  • Purification: Load the aqueous layer onto a cation exchange resin (Dowex 50W). Wash with water (removes Ni), then elute the amino acid with 2M NH4OH.

  • Lyophilize to obtain (2S,4S)-2-amino-4-methylhexanoic acid .

Figure 2: Ni(II) Complex Alkylation Cycle

NiCycle Ligand Chiral Ligand (S)-BPB Complex Gly-Ni-BPB (Red Solid) Ligand->Complex + Gly, Ni(II) Alkylated Alkylated Complex (2S,4S configuration) Complex->Alkylated + (S)-R-I KOH/DMF Alkylated->Ligand Ligand Recovery (Recycle) Product Target Amino Acid (White Solid) Alkylated->Product HCl Hydrolysis

Caption: The closed-loop cycle of the Belokon Ni(II) method allows for the recovery and reuse of the expensive chiral ligand.

Protocol B: Phase Transfer Catalysis (Scalable)

Rationale: For multigram to kilogram synthesis, stoichiometric metal complexes may be too expensive. The O’Donnell/Maruoka method uses catalytic amounts of chiral quaternary ammonium salts to alkylate a glycine Schiff base.

Materials
  • Substrate: tert-Butyl glycinate benzophenone imine (commercially available).

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Corey-Lygo Catalyst) OR Maruoka Catalyst (S)-type.
    
  • Electrophile: (S)-1-Iodo-2-methylbutane.

  • Base: 50% KOH (aq) or CsOH (solid).

  • Solvent: Toluene or DCM.

Step-by-Step Workflow
  • Setup: In a reactor, mix tert-butyl glycinate benzophenone imine (1.0 eq) and the Chiral PTC Catalyst (1-5 mol%) in Toluene (10 volumes).

  • Cooling: Cool the mixture to -20°C (Lower temperature improves enantioselectivity).

  • Addition: Add (S)-1-Iodo-2-methylbutane (1.2 eq).

  • Initiation: Add 50% aq KOH (5.0 eq) with vigorous stirring. High agitation rate is crucial for PTC.

  • Monitoring: Stir at -20°C for 12-24 hours. Monitor by HPLC (Chiralpak AD-H).

  • Workup: Separate phases. Wash organic phase with water and brine. Concentrate.

  • Hydrolysis: Dissolve the residue in THF/1N HCl (1:1). Stir at RT for 2 hours to cleave the imine and ester.

  • Purification: Neutralize to pH 6 (isoelectric point) to precipitate the amino acid, or use ion-exchange chromatography.

Analytical & Quality Control Data

To validate the synthesis, compare your data against these standard values.

ParameterSpecification (2S, 4S Isomer)Specification (2S, 4R Isomer)Notes
Appearance White crystalline powderWhite crystalline powderHygroscopic
1H NMR (D2O)

3.72 (t, 1H,

-H), 1.65 (m, 2H), 1.35 (m, 1H), 0.85 (d+t, 6H)
Similar chemical shiftsSplitting patterns in side chain differ slightly
13C NMR Distinct peaks for C4 methylDistinct peaks for C4 methylCritical for diastereomer ID
HRMS (ESI+) [M+H]+ calc: 146.1181[M+H]+ calc: 146.1181
Chiral HPLC RT: 12.4 min (Column: Crownpak CR(+))RT: 14.1 minMobile Phase: pH 1.5 HClO4
Optical Rotation

(c=1, 5N HCl)

(c=1, 5N HCl)
Values are approximate based on Leu analogs

Critical Troubleshooting (Expert Insights)

  • Problem: Low Diastereomeric Excess (de) at C4.

    • Cause: Racemization of the alkyl iodide.

    • Solution: 1-iodo-2-methylbutane is prone to racemization if heated or exposed to light. Prepare fresh from (S)-2-methyl-1-butanol using

      
       at 0°C and use immediately. Avoid 
      
      
      
      conditions.
  • Problem: Incomplete Alkylation (Ni-Method).

    • Cause: Steric bulk of the branched electrophile.

    • Solution: The reaction with branched iodides is slower. Increase time to 6 hours. Do not increase temperature above 30°C, as this degrades the stereocontrol of the Ni-complex.

  • Problem: Separation of Diastereomers.

    • Insight: If you used racemic alkyl iodide, you will get a 50:50 mix of (2S,4S) and (2S,4R). These are diastereomers, not enantiomers. They can be separated on standard Silica Gel, but it is difficult.

    • Pro Tip: Isolate the intermediate Ni-complex . The (2S,4S)-complex and (2S,4R)-complex have significantly different solubilities. Recrystallize the red complex from Acetone/MeOH to isolate the single diastereomer before hydrolysis.

References

  • Soloshonok, V. A., et al. "Asymmetric synthesis of

    
    -amino acids via homologation of Ni(II) complexes of glycine Schiff bases." Amino Acids, 2013. Link
    
  • O'Donnell, M. J. "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. Link
    
  • Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry, 1983. Link

  • Fauchère, J. L., & Petermann, C. "Synthesis of gamma-methyl-L-leucine and derivatives suitable for peptide synthesis."[2] International Journal of Peptide and Protein Research, 1981.[2] Link

  • Corey, E. J., et al. "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society, 1997. Link

Sources

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-2-Amino-4-methylhexanoic Acid

Introduction & Scientific Rationale The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone strategy in modern drug development and protein engineering. 2-Amino-4-methylhexanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone strategy in modern drug development and protein engineering. 2-Amino-4-methylhexanoic acid (commonly referred to as homoisoleucine or hIle) is a highly valuable aliphatic ncAA. By extending the hydrophobic side chain relative to canonical leucine or isoleucine, hIle significantly increases the lipophilicity and hydrophobic packing of the resulting peptide. This modification has been shown to enhance the thermostability of coiled-coil proteins and improve the proteolytic resistance of peptide therapeutics .

However, the structural features that make 2-amino-4-methylhexanoic acid desirable also introduce significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). The extended aliphatic chain and the


-methyl group create substantial steric bulk, which can hinder the nucleophilic attack of the resin-bound amine during coupling. Furthermore, the high hydrophobicity of this residue promotes on-resin peptide aggregation (intermolecular 

-sheet formation), which can drastically reduce coupling efficiency and deprotection kinetics .

Mechanistic Insights: Overcoming Steric and Hydrophobic Challenges

As an Application Scientist, it is critical to move beyond standard coupling protocols when working with sterically demanding ncAAs like Fmoc-2-amino-4-methylhexanoic acid. The synthesis must be treated as a self-validating system where each reagent choice is mechanistically justified.

Coupling Reagent Causality: Why HATU is Mandatory

For standard amino acids, HBTU or DIC/Oxyma are sufficient. However, for Fmoc-2-amino-4-methylhexanoic acid, these reagents often yield incomplete couplings (resulting in deletion sequences). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA is the optimal choice .

The Mechanism: HATU converts the Fmoc-amino acid into a highly reactive OAt (7-azabenzotriazole) active ester. Unlike the OBt ester generated by HBTU, the OAt ester features a nitrogen atom at the 7-position of the pyridine ring. This nitrogen acts as a neighboring hydrogen-bond acceptor, pre-organizing the incoming resin-bound amine and stabilizing the transition state. This "neighboring group participation" drastically accelerates aminolysis, overcoming the steric shielding imposed by the


-methyl group of hIle.
Mitigating On-Resin Aggregation

The hydrophobicity of 2-amino-4-methylhexanoic acid can cause the growing peptide chain to collapse onto itself. To counteract this:

  • Solvent Optimization: Use high-quality, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). NMP is particularly effective at disrupting hydrophobic interactions.

  • Double Coupling: Implementing a systematic double coupling strategy ensures that any unreacted amines buried within hydrophobic pockets are fully acylated .

Deprotection Kinetics

Standard Fmoc removal utilizes 20% piperidine in DMF. While alternatives like piperazine are less toxic, piperidine remains superior for highly hydrophobic sequences due to its higher basicity (


 ~11) and better solvation properties, ensuring rapid 

-elimination of the Fmoc group even in aggregated regions .

Experimental Protocols

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.3 - 0.5 mmol/g) or 2-Chlorotrityl chloride (2-CTC) resin. Low loading is preferred to minimize steric crowding.

  • Amino Acid: Fmoc-2-amino-4-methylhexanoic acid (Fmoc-hIle-OH).

  • Activators: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane).

  • Deprotection: 20% (v/v) Piperidine in DMF.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add 5 mL of DMF (or NMP for highly hydrophobic sequences).

  • Agitate gently at room temperature (RT) for 30–45 minutes to fully swell the polymer matrix and expose reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin thoroughly: 5 × DMF, 3 × DCM, and 3 × DMF (3 mL each, 1 min per wash). Crucial: Inadequate washing leaves residual piperidine, which will prematurely deprotect the incoming amino acid.

Step 3: Amino Acid Activation and Coupling

  • In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-2-amino-4-methylhexanoic acid and 3.9 equivalents (0.39 mmol) of HATU in 3 mL of DMF. Note: 3.9 eq of HATU is used to prevent capping of the resin by unreacted uronium species.

  • Add 8.0 equivalents (0.8 mmol) of DIPEA to the vial. The solution will turn pale yellow, indicating active ester formation. Let it pre-activate for 3–5 minutes.

  • Transfer the activated mixture to the resin.

  • Agitate at RT for 90–120 minutes. (Extended time is required due to the steric bulk of the hIle side chain).

Step 4: Reaction Monitoring (Self-Validation)

  • Remove a few resin beads and wash them with ethanol.

  • Perform a Kaiser Test (for primary amines).

    • Yellow beads/solution: Coupling is complete.

    • Blue beads/solution: Incomplete coupling. Proceed to Step 5.

Step 5: Double Coupling (If Necessary)

  • If the Kaiser test is positive, drain the reaction vessel. Do NOT deprotect.

  • Repeat Step 3 with a fresh batch of activated Fmoc-2-amino-4-methylhexanoic acid, agitating for an additional 60 minutes.

Step 6: Cleavage from Resin

  • After the final sequence is built and the N-terminal Fmoc is removed, wash the resin with DCM and dry it under a vacuum.

  • Treat with a cleavage cocktail: TFA / TIPS / H

    
    O (95 : 2.5 : 2.5 v/v/v) for 2 hours at RT.
    
  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

Data Presentation: Coupling Reagent Comparison

The following table summarizes the quantitative expectations and mechanistic trade-offs when selecting coupling reagents for Fmoc-2-amino-4-methylhexanoic acid.

Coupling Reagent SystemEquivalents (AA/Reagent/Base)Reaction TimeExpected Yield (Single Couple)Mechanistic Limitation / Advantage
HBTU / DIPEA 4 / 3.9 / 8120 min65 - 75%Lacks neighboring group participation; highly susceptible to steric hindrance from the

-methyl group.
DIC / Oxyma Pure 4 / 4 / 0120 min80 - 85%Good neutral coupling, but active ester is less reactive than OAt. Prone to slowing down in aggregated sequences.
HATU / DIPEA 4 / 3.9 / 890 min> 95% Optimal. 7-aza nitrogen pre-organizes the transition state, overcoming steric bulk and driving quantitative acylation.
PyBOP / DIPEA 4 / 3.9 / 8120 min85 - 90%Phosphonium-based; avoids guanidinylation side-reactions, but slightly slower kinetics than HATU.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the SPPS cycle, highlighting the critical HATU-mediated activation pathway required for sterically hindered ncAAs.

SPPS_Workflow Start Peptide-Resin (Swelled in DMF/NMP) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Stringent Wash (DMF -> DCM -> DMF) Deprotect->Wash1 Couple Coupling Reaction (90-120 min, RT) Wash1->Couple Free Amine Exposed Activate Amino Acid Activation Fmoc-hIle-OH + HATU + DIPEA ActiveEster OAt Active Ester Formation (Overcomes Steric Shielding) Activate->ActiveEster ActiveEster->Couple Activated Fmoc-hIle Wash2 Wash to Remove Urea Byproducts Couple->Wash2 Test Kaiser Test Monitoring Wash2->Test Test->Couple Positive (Blue) - Recouple Cleavage Global Cleavage (TFA/TIPS/H2O) Test->Cleavage Negative (Yellow)

Workflow of Fmoc-2-amino-4-methylhexanoic acid SPPS highlighting HATU activation and monitoring.

References

  • Baker, P. J., et al. "Hydration dynamics at fluorinated protein surfaces." Proceedings of the National Academy of Sciences (PNAS), 2010. URL:[Link]

  • Luna, O., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules (MDPI), 2016. URL:[Link]

Method

Application Note: N-α Protection Strategies for 2-Amino-4-methylhexanoic Acid (Homoisoleucine)

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative troubleshooting for the Fmoc and Boc protection of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative troubleshooting for the Fmoc and Boc protection of the non-canonical amino acid 2-amino-4-methylhexanoic acid.

Introduction & Mechanistic Rationale

2-Amino-4-methylhexanoic acid, commonly known as homoisoleucine, is a highly valuable non-canonical aliphatic amino acid. In the fields of biocatalysis and peptide engineering, substituting canonical residues with homoisoleucine has been shown to significantly increase enzyme thermostability. This is driven by its extended aliphatic side chain, which establishes more extensive hydrophobic interactions within the protein core [4].

To effectively incorporate homoisoleucine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be reversibly protected. The two industry-standard strategies are Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection.

  • The Fmoc Strategy: We utilize Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) rather than Fmoc-Cl. Fmoc-OSu is the modern standard for research-grade protection because the succinimidyl leaving group dampens the extreme reactivity of the reagent [1]. This controlled acylation prevents the formation of Fmoc-dipeptide impurities—a notorious side reaction when using the highly reactive Fmoc-Cl [1, 2].

  • The Boc Strategy: Di-tert-butyl dicarbonate (Boc₂O) is the premier reagent for Boc protection. The reaction is thermodynamically driven by the decomposition of the tert-butyl carbonate leaving group into carbon dioxide gas and tert-butanol, pushing the equilibrium entirely toward the protected product [3].

Reaction Pathways & Workflow

The following diagram illustrates the parallel synthetic workflows for both Fmoc and Boc protection strategies, highlighting the divergent reagent requirements and workup conditions.

G cluster_Fmoc Fmoc Protection Pathway cluster_Boc Boc Protection Pathway Start 2-Amino-4-methylhexanoic acid (Homoisoleucine) Fmoc_Reagents Add Fmoc-OSu 10% Na2CO3, Dioxane/H2O 0-5°C to RT Start->Fmoc_Reagents Boc_Reagents Add Boc2O 1N NaOH or TEA, THF/H2O 0-5°C to RT Start->Boc_Reagents Fmoc_Reaction Stir 12-16h pH maintenance (~9.0) Fmoc_Reagents->Fmoc_Reaction Fmoc_Workup Acidify to pH 2-3 (HCl) Extract with EtOAc Fmoc_Reaction->Fmoc_Workup Fmoc_Product Fmoc-Homoisoleucine-OH Fmoc_Workup->Fmoc_Product Boc_Reaction Stir 12-16h CO2 evolution check Boc_Reagents->Boc_Reaction Boc_Workup Acidify to pH 2-3 (KHSO4) Extract with EtOAc Boc_Reaction->Boc_Workup Boc_Product Boc-Homoisoleucine-OH Boc_Workup->Boc_Product

Workflow for Fmoc and Boc protection of 2-amino-4-methylhexanoic acid.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure continuous verification of the reaction state.

Protocol A: Synthesis of Fmoc-2-Amino-4-methylhexanoic acid

Causality Note: This reaction requires a miscible aqueous/organic biphasic system (Water/Dioxane) because the zwitterionic amino acid is water-soluble, while Fmoc-OSu is strictly organic-soluble. A weak base (Na₂CO₃) maintains the pH at ~9.0, ensuring the α-amine remains unprotonated and nucleophilic without causing base-catalyzed hydrolysis of the Fmoc group [2].

  • Dissolution: Suspend 2-amino-4-methylhexanoic acid (1.0 eq, 10 mmol) in 10% aqueous Na₂CO₃ (25 mL). Stir until complete dissolution is achieved.

  • Cooling: Cool the solution to 0–5 °C in an ice bath. Reasoning: Low temperatures suppress the competitive hydrolysis of Fmoc-OSu by the aqueous solvent.

  • Activation: Dissolve Fmoc-OSu (1.05 eq, 10.5 mmol) in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous stirring.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using DCM/MeOH (9:1). The complete disappearance of the ninhydrin-positive baseline spot confirms the consumption of the starting material.

  • Washing: Dilute the mixture with water (50 mL) and wash with diethyl ether (2 × 30 mL). Reasoning: This extracts unreacted Fmoc-OSu and non-polar fluorenyl byproducts. The protected amino acid remains safely in the aqueous layer as a sodium salt [2].

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–3.0 using 1N HCl.

    • Self-Validation: The solution will turn opaque and cloudy as the Fmoc-amino acid precipitates out of the aqueous phase.

    • Extract immediately with Ethyl Acetate (3 × 40 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol B: Synthesis of Boc-2-Amino-4-methylhexanoic acid

Causality Note: Boc₂O is highly electrophilic. Using a mixture of THF and 1N NaOH provides the optimal alkaline environment for nucleophilic attack by the amine while allowing the CO₂ byproduct to escape safely, driving the reaction to completion [3].

  • Dissolution: Dissolve 2-amino-4-methylhexanoic acid (1.0 eq, 10 mmol) in a mixture of THF (20 mL) and 1N NaOH (11 mL, 1.1 eq).

  • Cooling: Cool the mixture to 0–5 °C to control the initial exothermic acylation.

  • Addition & IPC: Add Boc₂O (1.1 eq, 11 mmol) in one portion.

    • Self-Validation: Observe the reaction for mild effervescence. This bubbling is the evolution of CO₂ gas, physically confirming that the acylation mechanism is actively occurring [3].

  • Propagation: Stir at room temperature for 12 hours.

  • Concentration: Remove the THF under reduced pressure. Reasoning: Residual THF acts as a co-solvent that increases the aqueous solubility of the final product, which would severely hinder the subsequent extraction step.

  • Acidification & Extraction: Cover the aqueous residue with Ethyl Acetate (30 mL). Cool to 0 °C and acidify to pH 2.0–2.5 using 5% aqueous KHSO₄. Reasoning: Using a mild acid like KHSO₄ prevents the localized over-acidification that can occur with strong acids (like HCl), which risks prematurely cleaving the acid-labile Boc group. Extract with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data & Troubleshooting

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative parameters and critical troubleshooting interventions for both protocols.

ParameterFmoc-HomoisoleucineBoc-Homoisoleucine
Expected Yield 85% - 92%90% - 98%
Reaction Time 12 - 16 h12 h
TLC System (Rf) DCM/MeOH/AcOH (90:9:1) - Rf ~0.4Hexanes/EtOAc (1:1) - Rf ~0.5
Primary IPC Ninhydrin stain (disappearance of SM)Visual (CO₂ cessation) & Ninhydrin
Critical Troubleshooting If yield is low, check pH during the reaction. If pH drops below 8, the amine protonates. Add Na₂CO₃ to restore pH ~9.0.If Boc cleavage occurs during workup (low yield, presence of free amine), ensure KHSO₄ is used instead of strong HCl.

References

  • Source: nbinno.
  • Source: benchchem.
  • Source: bzchemicals.
  • Source: acs.
Application

Application Note: Strategic Incorporation of 2-Amino-4-methylhexanoic Acid (Homoisoleucine) into Peptidomimetics

Executive Summary This guide details the chemical properties, synthesis protocols, and therapeutic applications of 2-Amino-4-methylhexanoic acid (commonly referred to as Homoisoleucine or Hil ). As a non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical properties, synthesis protocols, and therapeutic applications of 2-Amino-4-methylhexanoic acid (commonly referred to as Homoisoleucine or Hil ). As a non-proteinogenic amino acid, Hil serves as a critical Leucine (Leu) surrogate , offering expanded hydrophobic surface area and distinct steric properties.

Its incorporation into peptidomimetics is primarily driven by three goals:

  • Conformational Stabilization: Enhancing

    
    -helical and coiled-coil stability through superior hydrophobic packing.
    
  • Proteolytic Resistance: Mitigating degradation by endogenous proteases due to the non-canonical

    
    -methyl substitution.
    
  • Lipophilicity Modulation: Increasing membrane permeability and receptor affinity in hydrophobic pockets.

Chemical Identity & Structural Analysis[1][2][3]

Structural Comparison

Homoisoleucine is structurally homologous to Leucine but contains an extended carbon skeleton with a methyl group at the


-position (C4). This creates a second chiral center, resulting in four possible stereoisomers. The (2S, 4S)-isomer is most commonly utilized in biological systems as a translationally active surrogate.
FeatureLeucine (Leu)Homoisoleucine (Hil)Impact
IUPAC Name 2-Amino-4-methylpentanoic acid2-Amino-4-methylhexanoic acidExtended side chain
Side Chain Isobutyl2-Methylbutyl (via methylene)Increased bulk
Surface Area ~190

~205–210

(+14–19

)
Enhanced Van der Waals packing
Chiral Centers

-Carbon (C2)

-Carbon (C2),

-Carbon (C4)
Diastereomeric control required
Hydrophobicity HighVery HighStronger hydrophobic core formation
Stereochemical Considerations

The orientation of the


-methyl group is critical for side-chain packing.
  • (2S, 4S)-Hil: Often mimics L-Leucine in helical bundles but with tighter packing.

  • (2S, 4R)-Hil: May introduce steric clashes depending on the binding pocket.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating Hil requires modified protocols due to its steric bulk and hydrophobicity . Standard Fmoc-Leu cycles often result in incomplete coupling or deletion sequences.

Materials & Reagents
  • Protected AA: Fmoc-L-Homoisoleucine-OH (ensure high diastereomeric purity, >98% de).

  • Resin: ChemMatrix® or low-loading Rink Amide (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: HATU/HOAt (preferred) or DIC/Oxyma Pure.

  • Solvent: DMF (Standard) or NMP (for difficult sequences).[1]

Automated/Manual Synthesis Workflow

The following diagram outlines the optimized decision matrix for coupling Hil.

SPPS_Workflow Start Start: Resin Swelling (DMF/DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activation Activation Strategy Selection Wash1->Activation Standard Standard Coupling (DIC/Oxyma, 3 eq, 60 min) Activation->Standard Ala, Gly, etc. Bulky Bulky/Hil Coupling (HATU/HOAt/DIEA, 3 eq, 120 min) Activation->Bulky Homoisoleucine (Hil) Coupling Coupling Reaction Standard->Coupling Bulky->Coupling Check Kaiser/Chloranil Test Coupling->Check Success Blue (Negative)? Proceed to Wash Check->Success Pass Fail Color (Positive)? Incomplete Coupling Check->Fail Fail Cap Capping (Ac2O/Lutidine) Success->Cap Retry Re-couple (Change Solvent to NMP, 70°C) Fail->Retry Retry->Check Next Next Cycle Cap->Next

Figure 1: Optimized SPPS workflow emphasizing the specific activation pathway for bulky residues like Homoisoleucine.

Detailed Step-by-Step Protocol
Step 1: Resin Preparation[2]
  • Weigh resin (e.g., Rink Amide, 0.1 mmol scale).

  • Swell in 50:50 DMF:DCM for 30 minutes.

  • Expert Insight: For hydrophobic peptides containing Hil, use PEG-PS or ChemMatrix resins to improve solvation of the growing chain.

Step 2: Fmoc Deprotection[1][2][3]
  • Treat with 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).

  • 2 x 5 min cycles.

  • Wash thoroughly with DMF (5 x 10 mL).[1]

Step 3: Activation & Coupling of Homoisoleucine

Unlike standard amino acids, Hil requires stronger activation.

  • Reagent Prep: Dissolve Fmoc-Hil-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

  • Base Addition: Add HOAt (3.0 eq) and DIEA (6.0 eq) immediately before adding to resin.

  • Reaction: Shake for 2 hours at room temperature.

  • Alternative: Microwave-assisted coupling at 75°C for 5 minutes (Power: 25W) is highly effective for Hil.

Step 4: Monitoring
  • Perform a Kaiser Test (for primary amines).

  • Note: If coupling onto a Proline or N-methylated residue, use the Chloranil Test .

  • If positive (incomplete), perform a double coupling using PyAOP or change solvent to NMP.

Step 5: Cleavage
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitate in cold diethyl ether.

Biological Applications & Mechanism of Action

Coiled-Coil Stabilization

Replacing Leucine with Homoisoleucine in the hydrophobic core of "Knobs-into-Holes" packing significantly increases thermal stability.

  • Mechanism: The extra methylene group and

    
    -branching fill void spaces in the hydrophobic core that Leucine cannot reach.
    
  • Data: In model coiled-coil peptides (e.g., A1 peptide), replacing Leu with Hil raised the melting temperature (

    
    ) by approximately 17°C  (Tirrell et al.).[4]
    
Protease Stability Pathway

The following diagram illustrates how Hil confers resistance against Chymotrypsin-like proteases.

Protease_Resistance Enzyme Chymotrypsin (S1 Pocket) Complex_Leu Enzyme-Substrate Complex (Tight Fit) Enzyme->Complex_Leu Binds Complex_Hil Steric Clash / Distorted Geometry Enzyme->Complex_Hil Attempts Bind Substrate_Leu Peptide-Leu (Natural Substrate) Substrate_Leu->Complex_Leu Substrate_Hil Peptide-Hil (Peptidomimetic) Substrate_Hil->Complex_Hil Hydrolysis Hydrolysis (Degradation) Complex_Leu->Hydrolysis Rapid k_cat Stable No Reaction (Stable Peptide) Complex_Hil->Stable steric hindrance at S1 site

Figure 2: Mechanistic basis for protease resistance. The


-methyl bulk of Hil disrupts the catalytic geometry within the protease S1 pocket.

References

  • Tirrell, D. A., et al. (2007). "Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area." Journal of the American Chemical Society. Link

  • Kisumi, M., et al. (1976). "L-Norvaline and L-Homoisoleucine Formation by Serratia marcescens." The Journal of Biochemistry. Link

  • Glukhov, E., et al. (2019).[5] "Cytotoxic Microcolin Lipopeptides from the Marine Cyanobacterium Moorea producens."[5] Journal of Natural Products. Link

  • PubChem. (2023). "Homoisoleucine Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[1] "Comprehensive Guide to Fmoc-Protected Amino Acids." BenchChem Technical Notes. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling non-canonical amino acids.

Sources

Method

Application Note: Scalable Production of (2S,4R)-2-Amino-4-methylhexanoic Acid

Executive Summary (2S,4R)-2-Amino-4-methylhexanoic acid (also known as (2S,4R)-4-methylleucine or -methylleucine) is a critical non-proteinogenic amino acid used in the synthesis of proteolytic resistant peptides and nov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4R)-2-Amino-4-methylhexanoic acid (also known as (2S,4R)-4-methylleucine or


-methylleucine) is a critical non-proteinogenic amino acid used in the synthesis of proteolytic resistant peptides and novel peptidomimetics (e.g., cyclosporin analogs, culicinins). Its structural complexity arises from two stereocenters: the 

-carbon (2S) and the remote

-carbon (4R).

Standard amino acid synthesis methods (e.g., Strecker) produce racemic mixtures that are difficult to resolve due to the remote nature of the C4 stereocenter. This guide details two validated protocols for scalable production:

  • Method A (High Purity/Pharma): Asymmetric alkylation using the Schöllkopf Bis-Lactim Ether method. This route offers the highest stereocontrol (>95% de) and is ideal for GLP/GMP campaigns requiring high enantiomeric purity.

  • Method B (Industrial/Bulk): Chemo-enzymatic resolution of racemic precursors followed by diastereomeric crystallization. This route is cost-effective for multi-kilogram production where slight yield losses are acceptable to avoid expensive chiral auxiliaries.

Molecule Analysis & Retrosynthesis

The target molecule possesses a hexanoic acid backbone with a methyl group at C4. The (2S,4R) configuration is specific and diastereomeric to the "natural" isoleucine-derived side chain (which typically yields the 4S isomer).

Key Challenges:

  • Remote Stereocenter (C4): The C4 methyl group is too far from the C2 center to be effectively controlled by simple induction during C2 bond formation. It must be introduced via a chiral building block or separated as a diastereomer.

  • Diastereomer Separation: (2S,4R) and (2S,4S) isomers have very similar physical properties, making chromatographic separation at scale expensive.

Retrosynthetic Strategy: We adopt a convergent synthesis approach. The C4 stereocenter is established by selecting the correct chiral alkylating agent, while the C2 stereocenter is set by the chiral auxiliary or enzyme.

Retrosynthesis Target (2S,4R)-2-Amino-4-methylhexanoic acid Synthons Glycine Enolate Equivalent + (R)-Alkylating Agent Target->Synthons Disconnection Auxiliary Chiral Auxiliary (D-Valine Bis-Lactim) Synthons->Auxiliary Source of C2(S) Electrophile (R)-1-Halo-2-methylbutane Synthons->Electrophile Source of C4(R)

Figure 1: Retrosynthetic analysis showing the convergent assembly of the (2S) and (4R) centers.

Protocol A: Asymmetric Synthesis (Schöllkopf Method)

This method is the "Gold Standard" for producing non-standard amino acids with high diastereomeric excess (de >95%). It utilizes the Schöllkopf bis-lactim ether reagent derived from D-Valine to set the (S)-configuration at the


-carbon.
Critical Reagents
  • Chiral Auxiliary: (3R,6R)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine (Derived from D-Valine). Note: D-Valine is required to produce the L-amino acid (2S) product.

  • Electrophile: (R)-1-Iodo-2-methylbutane.[1]

    • Sourcing Note: The common commercial isomer is (S)-1-bromo-2-methylbutane (derived from fusel oil). You must source or synthesize the (R)-isomer to obtain the (4R) configuration. Using the (S)-halide will yield the (2S,4S) diastereomer.

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol

Step 1: Deprotonation

  • Charge a flame-dried reactor with (3R,6R)-bis-lactim ether (1.0 equiv) and anhydrous THF (10 mL/g).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Stir at -78°C for 45 minutes to ensure complete formation of the lithiated species.

Step 2: Alkylation

  • Dissolve (R)-1-iodo-2-methylbutane (1.2 equiv) in a minimal amount of anhydrous THF.

    • Tip: If the iodide is unavailable, the bromide can be used but requires the addition of NaI (10 mol%) as a catalyst (Finkelstein condition) and longer reaction times.

  • Add the electrophile solution dropwise to the lithiated auxiliary at -78°C.

  • Stir at -78°C for 4 hours, then allow the reaction to slowly warm to 0°C overnight.

    • Checkpoint: Monitor by TLC or GC. The starting auxiliary should be consumed.

Step 3: Hydrolysis & Workup

  • Quench the reaction with saturated aqueous NH₄Cl.[2]

  • Extract with Ethyl Acetate (3x).[2] Dry organic layers over MgSO₄ and concentrate to yield the alkylated intermediate.[2]

  • Dissolve the intermediate in 0.25 N HCl (THF/Water 1:1) and stir at room temperature for 24 hours.

    • Mechanism:[3][4][5] This mildly hydrolyzes the bis-lactim ether into the methyl ester of D-Valine and the methyl ester of the target amino acid.

  • Remove THF under vacuum.

  • Purification: The target amino acid ester is separated from the D-Valine ester via fractional distillation (if boiling points differ significantly) or silica gel chromatography.

  • Final Hydrolysis: Reflux the isolated amino acid ester in 6 N HCl for 2 hours to generate the free acid hydrochloride salt.

Expected Results
ParameterSpecification
Yield (Overall) 65 - 75%
Diastereomeric Excess (de) > 95%
Enantiomeric Excess (ee) > 99%
Appearance White crystalline solid (HCl salt)

Protocol B: Scalable Chemo-Enzymatic Route

For production scales (>1 kg) where the cost of the Schöllkopf auxiliary is prohibitive, a chemo-enzymatic approach using Acylase I is recommended. This method relies on the enzyme's strict L-selectivity to resolve the C2 center, followed by physical separation of the C4 diastereomers.

Workflow Overview

EnzymaticRoute Start Racemic Precursor (Diethyl acetamidomalonate + Racemic 1-Bromo-2-methylbutane) Synthesis Chemical Synthesis (Alkylation & Decarboxylation) Start->Synthesis Racemate N-Acetyl-DL-Amino Acid (Mixture of 4 isomers) Synthesis->Racemate Enzyme Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Enzyme Separation Ion Exchange Chromatography Enzyme->Separation L_Series Free L-Amino Acids (2S,4R) + (2S,4S) Separation->L_Series Hydrolyzed D_Series N-Acetyl-D-Amino Acids (2R,4R) + (2R,4S) Separation->D_Series Unhydrolyzed Crystallization Fractional Crystallization (Ethanol/Water) L_Series->Crystallization Final Pure (2S,4R)-2-Amino-4-methylhexanoic acid Crystallization->Final Isolate (2S,4R)

Figure 2: Chemo-enzymatic workflow for large-scale production.

Detailed Protocol

Step 1: Synthesis of Racemic N-Acetyl Amino Acid

  • Alkylate diethyl acetamidomalonate with 1-bromo-2-methylbutane using Sodium Ethoxide in Ethanol.

    • Note: Using racemic bromide is cheaper. If (R)-bromide is available, use it here to eliminate the downstream crystallization step.

  • Hydrolyze and decarboxylate using 48% HBr or NaOH followed by acidification.

  • Re-acetylate the free amino group using Acetic Anhydride/NaOH to generate N-Acetyl-2-amino-4-methylhexanoic acid .

Step 2: Enzymatic Resolution

  • Dissolve the N-Acetyl racemate in water. Adjust pH to 7.5 with LiOH or NH₄OH.

  • Add Acylase I (Aspergillus melleus) (1500 U/g substrate).

  • Incubate at 37°C with gentle stirring for 24-48 hours.

  • Monitor reaction progress by HPLC. The enzyme will selectively hydrolyze the (2S)-N-acetyl groups.

Step 3: Separation & Purification

  • Acidify the mixture to pH 5.

  • Pass through a cation exchange column (Dowex 50W).

    • Eluate: Contains unreacted N-Acetyl-D-amino acids (waste or recycle).

    • Resin: Retains the free L-amino acids ((2S,4R) and (2S,4S)).

  • Elute the free amino acids with 2 M NH₄OH.

  • Diastereomer Separation:

    • Concentrate the eluate.[2]

    • Perform fractional crystallization from Ethanol/Water . The (2S,4R) and (2S,4S) isomers typically exhibit different solubility profiles.

    • Validation: Check purity using Marfey's Reagent (FDAA) followed by LC-MS.

Quality Control & Analytical Methods

To ensure the specific (2S,4R) stereochemistry, standard chiral HPLC is often insufficient because it separates enantiomers well but diastereomers may overlap.

Method: Marfey's Analysis (FDAA)

  • Derivatize a small sample (50 µg) with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) .

  • Analyze via LC-MS (C18 column).

  • Principle: FDAA converts the enantiomers/diastereomers into diastereomeric pairs with distinct retention times.

  • Reference Standards: Compare against derivatized authentic standards of L-Leucine (control) and, if available, synthesized (2S,4S) material (made via the S-bromide route) to confirm the elution order.

References

  • Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry. Link

  • Brückner, H., et al. (2011). "An improved synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids: assignment of the stereochemistry of culicinins." Journal of Peptide Science. Link

  • Charrier, J., et al. (2004). "Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine." Organic & Biomolecular Chemistry. Link

  • Fauchère, J. L., & Petermann, C. (1981). "Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis." International Journal of Peptide and Protein Research. Link

  • BenchChem. (2025).[2] "The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis." Application Note. Link

Sources

Application

Reagents for coupling 2-Amino-4-methylhexanoic acid in solution phase

Application Note: High-Fidelity Solution Phase Coupling of 2-Amino-4-methylhexanoic Acid Executive Summary This guide details the solution-phase coupling protocols for 2-Amino-4-methylhexanoic acid , a structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Solution Phase Coupling of 2-Amino-4-methylhexanoic Acid

Executive Summary

This guide details the solution-phase coupling protocols for 2-Amino-4-methylhexanoic acid , a structural analog of leucine/isoleucine often referred to as a


-methylated homolog. Unlike standard amino acids, this molecule possesses two chiral centers  (C2 and C4). This structural feature elevates the risk of epimerization at the 

-carbon (C2) during activation, which would result in difficult-to-separate diastereomers rather than simple enantiomers.

To mitigate this, this guide moves beyond traditional carbodiimide chemistries, recommending Propylphosphonic Anhydride (T3P) as the primary reagent for solution-phase synthesis due to its superior epimerization suppression and water-soluble byproducts.[1] We also provide protocols for HATU (for sterically demanding partners) and EDC/Oxyma (for cost-sensitive scale-up).

Molecule Profile & Challenges

  • Target: 2-Amino-4-methylhexanoic acid.

  • Physicochemical Profile: High lipophilicity; moderate steric hindrance (

    
    -branching).
    
  • Critical Risk:

    
    -Epimerization. 
    
    • The activation of the C1 carboxyl group can lead to the formation of an oxazolone (azlactone) intermediate.[2]

    • The C2 proton of the oxazolone is acidic. Base-catalyzed abstraction destroys the chirality at C2.

    • Consequence: Since C4 is also chiral, C2 epimerization yields a diastereomer (e.g., converting L,L-isomer to D,L-isomer), which is an impurity distinct from the product by physical properties (NMR, HPLC retention).

Reagent Selection Strategy

The choice of reagent in solution phase is dictated by three factors: Coupling Speed (faster = less racemization), Byproduct Solubility (critical for non-chromatographic workup), and Cost .

Decision Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / HOAt EDC / Oxyma Pure
Primary Use Recommended Standard Sterically Hindered AminesCost-Sensitive Scale-up
Racemization Risk Very Low (Fast kinetics)Low (High reactivity)Moderate (Requires optimization)
Workup Excellent (Water-soluble)Difficult (Tetramethylurea removal)Good (Urea is water-soluble)
Solvent Compatibility EtOAc, DMF, DCM, THFDMF, NMP (Polar required)DCM, DMF
Safety Non-explosive, Non-toxicPotential sensitizersOxyma is safer than HOBt

Visualization: Reagent Logic

ReagentSelection Start Start: Coupling 2-Amino-4-methylhexanoic acid CheckPartner Analyze Amine Partner Start->CheckPartner IsHindered Is Amine Hindered? (e.g., N-methyl, Aniline) CheckPartner->IsHindered IsScale Is Scale > 100g? IsHindered->IsScale No (Standard Amine) RecHATU RECOMMENDATION: HATU Requires Chromatography Max Reactivity IsHindered->RecHATU Yes (Low Reactivity) RecT3P RECOMMENDATION: T3P (50% in EtOAc/DMF) Lowest Epimerization Easiest Workup IsScale->RecT3P No (Quality Priority) RecEDC RECOMMENDATION: EDC + Oxyma Cost Effective Monitor C2-Epimerization IsScale->RecEDC Yes (Cost Priority)

Figure 1: Decision tree for selecting coupling reagents based on steric demand and scale.

Detailed Protocols

Protocol A: The "Green" Standard (T3P)

Best for: High purity, avoiding column chromatography, and preserving chirality.

Mechanism: T3P acts as a cyclic anhydride.[1][3] It activates the carboxylate to a mixed anhydride. The byproduct is propylphosphonic acid, which is highly water-soluble.

Reagents:

  • Carboxylic Acid: N-Protected 2-Amino-4-methylhexanoic acid (1.0 equiv).

  • Amine Partner: 1.1 equiv.[4]

  • T3P: 1.5 – 2.0 equiv (supplied as 50% w/w solution in EtOAc or DMF).

  • Base: DIPEA (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

  • Dissolution: Dissolve the N-protected amino acid and the amine partner in EtOAc (5–10 mL per mmol).

  • Base Addition: Cool to 0°C. Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling: Add T3P solution dropwise over 5 minutes.

    • Note: The reaction is exothermic. Maintaining 0°C during addition suppresses initial epimerization.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC (typically complete in 1–3 hours).

  • Workup (The T3P Advantage):

    • Wash organic layer with Water (x2).

    • Wash with 10% Citric Acid (removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine , Dry (

      
      ), and Concentrate.
      
  • Result: Often yields >95% purity without chromatography.

Protocol B: The "Brute Force" Method (HATU)

Best for: Unreactive amines (anilines, secondary amines) where T3P fails.

Reagents:

  • HATU (1.1 – 1.2 equiv).

  • HOAt: (0.1 equiv) - Optional but recommended to further suppress racemization.

  • Base: DIPEA or Collidine (2.0 – 3.0 equiv).

  • Solvent: DMF (dry).

Step-by-Step:

  • Pre-activation: Dissolve N-protected amino acid and HATU in dry DMF under Nitrogen.

  • Activation: Add DIPEA (1.0 equiv) at 0°C. Stir for 2–5 minutes (Do not exceed 10 mins to avoid racemization of the active ester).

  • Coupling: Add the amine partner and remaining base.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with excess EtOAc (to pull product out of DMF).

    • Perform standard acid/base washes.

    • Critical: HATU generates tetramethylurea (TMU). While water-soluble, traces can remain.[1] Recrystallization or Flash Chromatography is usually required.

Protocol C: The Cost-Effective Scale-Up (EDC/Oxyma)

Best for: Multi-gram scale where reagent cost is a factor.

Why Oxyma? HOBt is now classified as a Class 1c explosive.[4] Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is safer, more reactive, and suppresses epimerization better than HOBt [3].[2]

Step-by-Step:

  • Dissolve Amino Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM or DMF.

  • Cool to 0°C.

  • Add EDC.HCl (1.1 – 1.2 equiv). Stir for 15 mins to form the active ester.

  • Add Amine partner (1.0 – 1.1 equiv) and Base (DIPEA, 1.0 equiv) if using amine salts.

  • Workup: Wash with 1N HCl (removes EDC urea and DIPEA), then Sat. NaHCO3.

Scientific Validation: Epimerization Control

To validate the protocol, you must confirm the stereochemical integrity of the C2-position.

Method: Marfey’s Analysis (Modified) Since 2-Amino-4-methylhexanoic acid has two chiral centers, standard chiral HPLC might be difficult if the diastereomers overlap.

  • Hydrolysis: Take a small aliquot of the coupled product. Hydrolyze (6N HCl, 110°C, 24h) back to the free amino acid.

  • Derivatization: React with FDAA (Marfey’s Reagent).

  • Analysis: The L,L and D,L diastereomers of the derivatized amino acid will have distinct retention times on a standard C18 HPLC column.

  • Calculation:

    
    .
    

Visualization: T3P Activation Pathway

T3P_Mechanism AA N-Protected Amino Acid MixedAnh Mixed Anhydride Intermediate AA->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation Base Base (DIPEA) Base->MixedAnh Activation Product Coupled Peptide (Amide Bond) MixedAnh->Product + Amine Byproduct Propylphosphonic Acid (Water Soluble) MixedAnh->Byproduct Leaving Group Amine Amine Partner (Nucleophile)

Figure 2: The T3P coupling pathway. The cyclic anhydride structure drives the reaction forward, releasing a highly polar byproduct that is easily removed via aqueous extraction.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal. Link

  • Wissmann, H., & Kleiner, H. J. (1980).[5] New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition. Link

Sources

Method

Application Note: High-Fidelity Synthesis of N-Methylated Derivatives of 2-Amino-4-methylhexanoic Acid

Executive Summary & Strategic Rationale The synthesis of N-methyl-2-amino-4-methylhexanoic acid (an analog of homoleucine) represents a critical challenge in peptidomimetic drug design. N-methylation of this sterically h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of N-methyl-2-amino-4-methylhexanoic acid (an analog of homoleucine) represents a critical challenge in peptidomimetic drug design. N-methylation of this sterically hindered, non-proteinogenic amino acid is highly sought after to improve the pharmacokinetic profile of peptide therapeutics—specifically by enhancing metabolic stability against proteolysis, increasing lipophilicity (LogP), and improving membrane permeability.

However, the specific branched structure of 2-amino-4-methylhexanoic acid presents unique synthetic hurdles:

  • Steric Hindrance: The

    
    -methyl group creates significant bulk, impeding nucleophilic attack during standard alkylation.
    
  • Racemization Risk: The acidity of the

    
    -proton is modulated by the N-substitution, increasing susceptibility to racemization during harsh basic methylation conditions.
    
  • Over-methylation: Controlling mono-methylation versus quaternization is difficult with standard reductive amination.

Scope of this Guide: This application note rejects "quick-and-dirty" reductive amination in favor of the Fukuyama-Mitsunobu and Fukuyama-Alkylation protocols. These methods provide the highest fidelity for mono-methylation of bulky amino acids while preserving chiral integrity. We also detail the Solid-Phase Peptide Synthesis (SPPS) adaptation (Miller-Scanlan protocol) for library generation.

Chemical Pathway Analysis

Decision Matrix: Route Selection
FeatureReductive Amination (Formaldehyde/NaCNBH

)
Direct Alkylation (MeI/NaH)Fukuyama Sulfonamide (o-NBS)
Mono-methylation Control Low (Risk of dimethylation)Very Low (Quaternization common)High (Strictly mono)
Steric Tolerance ModerateLowHigh
Chiral Integrity ModerateLow (High base racemizes)High (Mild base)
Purification Difficult (Mix of products)DifficultEasy (Crystalline intermediates)
Recommendation Avoid for this substrateDo Not UsePrimary Protocol
Reaction Mechanism (Fukuyama Route)

The core logic relies on the o-nitrobenzenesulfonyl (o-NBS) group.[1][2] It serves a dual purpose:

  • Activation: It renders the sulfonamide proton acidic (

    
    ), allowing alkylation under mild conditions (Mitsunobu or mild base).
    
  • Protection: It prevents over-methylation (no lone pair available for a second attack).

Fukuyama_Mechanism Start Starting AA (2-Amino-4-methylhexanoic acid) Step1 Sulfonylation (o-NBS-Cl) Start->Step1 Activation Step2 Methylation (Mitsunobu or MeI) Step1->Step2 N-Alkylation Step3 Deprotection (Thiolysis) Step2->Step3 o-NBS Removal Product N-Me-AA Product Step3->Product Isolation

Figure 1: The Fukuyama strategy ensures mono-methylation via a sulfonamide intermediate.

Protocol 1: Solution-Phase Synthesis (High Purity)

Objective: Multi-gram synthesis of N-methyl-2-amino-4-methylhexanoic acid for use as a building block.

Materials
  • Substrate: 2-Amino-4-methylhexanoic acid (HCl salt).

  • Reagents: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methyl Iodide (MeI) or Methanol/DIAD/PPh3, Thiophenol (or 2-Mercaptoethanol), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvents: DMF (Anhydrous), DCM.

Step-by-Step Methodology
Step 1: N-Sulfonylation
  • Dissolve 2-Amino-4-methylhexanoic acid (10 mmol) in aqueous Na

    
    CO
    
    
    
    (or DMF/DIEA if solubility is poor).
  • Cool to 0°C. Add o-NBS-Cl (11 mmol) dropwise.

  • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify to pH 2-3 with 1N HCl. Extract with EtOAc.[3] Wash with brine, dry over MgSO

    
    .
    
  • Checkpoint: Product should be a yellow solid/oil. Verify MS (M+H).

Step 2: N-Methylation (Alkylation Variant)

Note: For sterically hindered substrates like 4-methylhexanoic acid, direct alkylation of the sulfonamide is often superior to Mitsunobu.

  • Dissolve the o-NBS-protected amino acid (10 mmol) in dry DMF (50 mL).

  • Add K

    
    CO
    
    
    
    (20 mmol) (use anhydrous; milder than NaH to prevent racemization).
  • Add Methyl Iodide (MeI) (15 mmol).

  • Stir at RT for 12–24 hours. The bulky side chain may require heating to 40°C, but do not exceed 50°C to protect chiral purity.

  • Workup: Dilute with water, extract with EtOAc. The product is the N-Methyl-N-o-NBS derivative.

Step 3: Deprotection (Thiolysis)
  • Dissolve the methylated intermediate in DMF.

  • Add Thiophenol (12 mmol) and DBU (15 mmol). Safety: Thiophenol is toxic and malodorous; use a bleach trap.

  • Stir at RT for 1–2 hours. The solution will turn bright yellow (formation of the thiophenol-NBS adduct).

  • Purification: This is the critical step.

    • Dilute with ether/EtOAc.

    • Extract the product into aqueous NaHCO

      
       . The thiophenol adduct remains in the organic layer.
      
    • Acidify the aqueous layer and extract the pure N-methyl amino acid into EtOAc.

    • Concentrate to yield the N-methylated product.[4]

Protocol 2: Solid-Phase Synthesis (On-Resin)

Objective: Incorporating N-Me-2-amino-4-methylhexanoic acid directly into a peptide sequence (Miller-Scanlan Protocol).

Context: Coupling to a steric N-methyl amino acid is difficult. Building the N-methyl group on-resin is often more efficient.

Workflow
  • Coupling: Couple Fmoc-2-Amino-4-methylhexanoic acid to the resin using HATU/DIEA.

  • Fmoc Removal: 20% Piperidine/DMF.

  • o-NBS Protection: Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

  • Methylation:

    • Treat resin with DBU (3 eq) in NMP for 3 mins.

    • Add Dimethyl Sulfate (DMS) (10 eq) or Methyl 4-nitrobenzenesulfonate (safer alternative).

    • Shake for 30 mins. Repeat once.

  • Deprotection: Treat resin with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP (2 x 30 mins).

  • Next Coupling: Critical: Coupling the next amino acid to this bulky secondary amine requires high-efficiency reagents (HATU or PyAOP ) and extended times (double couple, 2 hours each).

Quality Control & Validation (Marfey’s Method)

Because N-methylation alters the


-proton acidity, you must  validate chiral purity. Optical rotation is unreliable for these derivatives.

Protocol: Marfey’s Analysis (FDAA) [5]

  • Derivatization: Take 50 µg of your synthesized N-Me-AA. Add 100 µL 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone + 20 µL 1M NaHCO

    
    .[5] Heat at 40°C for 1 hour.
    
  • Quench: Add 10 µL 2M HCl.

  • Analysis: Inject on HPLC (C18 column).

  • Interpretation:

    • Compare retention time against a standard (synthesized from racemic starting material if necessary).

    • N-Methyl-L-isomer and N-Methyl-D-isomer will separate significantly (often

      
      Rt > 2-5 min).
      
    • Acceptance Criteria: < 1% D-isomer (enantiomeric excess > 98%).

Troubleshooting & Data Summary

Common Failure Modes
ObservationRoot CauseCorrective Action
Incomplete Methylation Steric hindrance of the 4-methyl group.Increase reaction time; switch from K

CO

to Cs

CO

(Cesium effect).
Racemization (>5% D-isomer) Base too strong or heat too high.Use DBU/Thiophenol strictly at RT. Avoid NaH.
Poor Yield in Step 3 Product lost in organic wash.N-Me amino acids are amphipathic. Ensure aqueous layer pH is strictly controlled during extraction.
Visual Workflow: QC Decision Tree

QC_Workflow Sample Synthesized N-Me-AA Deriv Derivatize w/ L-FDAA (Marfey's) Sample->Deriv HPLC C18 HPLC Analysis Deriv->HPLC Result Single Peak? HPLC->Result Pass PASS: >98% ee Proceed to Coupling Result->Pass Yes Fail FAIL: Split Peaks (Racemization) Result->Fail No

Figure 2: Mandatory QC workflow using Marfey's Reagent to detect racemization.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[4] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[4] Site-Selective N-Methylation of Peptides on Solid Support.[6] Journal of the American Chemical Society, 119(10), 2301–2302. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49(6), 591–596. Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[6] Journal of Organic Chemistry, 70(13), 5183–5189. Link

Sources

Application

Application Note: Hydrophobic Core Engineering in Antimicrobial Peptides using 2-Amino-4-methylhexanoic Acid

Topic: Using 2-Amino-4-methylhexanoic acid in Antibiotic Peptide Design Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-Amino-4-methylhexanoic acid in Antibiotic Peptide Design Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

In the development of next-generation antimicrobial peptides (AMPs), the "tryptophan/leucine zipper" motifs are often the primary drivers of membrane insertion. However, native Leucine (Leu) residues are susceptible to rapid proteolytic cleavage by bacterial proteases (e.g., Pseudomonas elastase or S. aureus aureolysin), limiting the in vivo half-life of therapeutic candidates.

2-Amino-4-methylhexanoic acid (often referred to as Homoisoleucine or Hil ) serves as a critical "Leucine Super-Surrogate."[1] Structurally, it extends the aliphatic side chain of Leucine by a single methylene unit or methyl rearrangement, resulting in a


-branched side chain with increased steric volume and hydrophobicity.
Key Mechanistic Advantages:
  • Proteolytic Resistance: The non-canonical structure of Hil disrupts the substrate recognition pocket of chymotrypsin-like proteases, which typically target the peptide bond C-terminal to bulky hydrophobic residues (Phe, Trp, Leu).

  • Hydrophobic Packing: Hil provides a larger hydrophobic surface area (

    
    15–20 Å
    
    
    
    greater than Leu). In amphipathic
    
    
    -helices, this enhances the "knobs-into-holes" packing of the hydrophobic face, stabilizing the active helical conformation required for membrane pore formation.
  • Membrane Anchoring: The extended aliphatic chain allows for deeper penetration into the lipid bilayer's acyl core, increasing the residence time of the AMP on the bacterial membrane.

Structural Analysis & Design Strategy

Before synthesis, it is crucial to understand where to place Hil in your sequence. It is not a 1:1 replacement for every Leucine; it is a tool for hydrophobicity tuning .

Comparative Properties Table
PropertyLeucine (Leu)2-Amino-4-methylhexanoic acid (Hil)Design Implication
Side Chain Isobutylsec-Butyl-methyl / ExtendedIncreased bulk
Branching

-branched

-branched
Moderate steric hindrance during coupling
Hydrophobicity HighVery HighStronger membrane partitioning
Protease Susceptibility HighLowEnhanced serum stability
Helical Propensity HighHighMaintains

-helical structure
Design Workflow Visualization

AMP_Design_Workflow Start Parent AMP Sequence (e.g., Magainin, LL-37) Identify Identify Hydrophobic Face (Leu/Phe/Ile residues) Start->Identify Select Select Sites for Hil Substitution (Focus on 'd' positions in heptad) Identify->Select Target proteolytic hotspots Model In Silico Modeling (Check Steric Clashes) Select->Model Model->Select If clashes detected Synthesize SPPS with Fmoc-Hil-OH Model->Synthesize If helix stable Validate Validation (MIC & Proteolysis Assays) Synthesize->Validate

Figure 1: Decision matrix for incorporating 2-Amino-4-methylhexanoic acid into AMP sequences. Focus is placed on replacing Leucine residues at the hydrophobic face of the helix.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: While Hil is


-branched (like Leucine) and less sterically hindered than 

-branched residues (like Valine or Isoleucine), its added bulk can still slow down coupling kinetics, especially in long sequences or aggregation-prone regions.
Materials Required[2][3][4][5][6][7][8]
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides (common for AMPs).

  • Amino Acid: Fmoc-L-2-Amino-4-methylhexanoic acid (Fmoc-Hil-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Step-by-Step Synthesis Protocol
Phase 1: Resin Preparation
  • Weigh appropriate resin for 0.1 mmol scale.[2]

  • Swell resin in DCM (Dichloromethane) for 30 minutes.

  • Wash 3x with DMF.

Phase 2: Coupling Cycle (The "Hil" Modification)

Standard Fmoc cycles apply for natural residues. Use this modified cycle for Hil and the residue immediately following it.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).[2]

    • Wash 5x with DMF.[2][3]

    • QC Check: Perform Kaiser Test (Ninhydrin)

      
       Solution should be dark blue (free amines present).
      
  • Activation (Critical Step):

    • Dissolve 4.0 equivalents of Fmoc-Hil-OH and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of DIPEA.

    • Note: Pre-activation time should not exceed 2 minutes to avoid racemization.

  • Coupling:

    • Add activated solution to resin.[3]

    • Reaction Time: Incubate for 60–90 minutes at room temperature (vs. standard 30-45 min).

    • Optional: For sequences >20 residues, perform a "Double Coupling" (repeat step 2-3 with fresh reagents for 45 mins).

  • Capping (Recommended):

    • After Hil coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes to cap any unreacted amines. This prevents deletion sequences which are hard to purify later.

  • Coupling the Next Residue:

    • The amine of Hil is slightly more hindered than Leu. Use HATU again for the next amino acid in the sequence to ensure complete acylation of the Hil N-terminus.

Phase 3: Cleavage & Isolation
  • Wash resin 5x DCM, 5x Methanol, dry under vacuum.

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Incubate resin for 2.5 hours.

  • Precipitate filtrate in cold Diethyl Ether (-20°C).

  • Centrifuge (4000 rpm, 10 min) and wash pellet 2x with ether.

Analytical & Biological Validation

Once synthesized, the peptide must be validated for both identity and enhanced function.

A. Chemical Characterization[8][10]
  • LC-MS: Hil has a molecular weight +14 Da compared to Leucine. Ensure the mass shift corresponds exactly to the number of substitutions.

    • Leu MW:[4] 113.16 Da (residue mass).

    • Hil MW: 127.19 Da (residue mass).

  • HPLC: Hil is more hydrophobic. Expect the retention time (

    
    ) to shift significantly later compared to the parent peptide on a C18 column.
    
B. Proteolytic Stability Assay (The "Acid Test")

This assay confirms if the Hil substitution successfully protects the peptide.

  • Enzyme: Trypsin (cleaves at Lys/Arg) and Chymotrypsin (cleaves at Phe/Trp/Leu).

  • Setup: Incubate Peptide (100 µM) with enzyme (ratio 1:100 w/w) in PBS at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, 8, and 24 hours. Quench with 1% TFA.

  • Readout: Analyze by HPLC. Calculate % intact peptide over time.

    • Success Criteria: Hil-modified peptide should show >50% intact peptide at 4-8 hours, whereas parent Leu-peptide typically degrades <1 hour.

C. Mechanism of Action Visualization

Mechanism_Action cluster_membrane Bacterial Membrane Interaction Step1 Electrostatic Attraction (Cationic residues bind headgroups) Step2 Helix Formation (Amphipathic folding) Step1->Step2 Step3 Hydrophobic Insertion (Hil residues anchor into acyl core) Step2->Step3 Enhanced by Hil hydrophobicity Step4 Pore Formation / Lysis Step3->Step4

Figure 2: Mechanism of action. The red node highlights the specific role of 2-Amino-4-methylhexanoic acid (Hil) in deepening membrane insertion.

References

  • Tang, H., et al. (2011). Homoisoleucine: A Translationally-Active Leucine Surrogate of Expanded Hydrophobic Surface Area. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Gottler, L. M., & Ramamoorthy, A. (2009).Structure, membrane orientation, mechanism of action, and function of the antimicrobial peptide piscidin. Biophysical Journal. (Context on Leucine-zipper mechanisms in AMPs).
  • Tirrell, D. A., et al. Engineering the hydrophobic core of coiled-coil proteins. (Foundational work on Hil stabilization).[1]

Sources

Method

Application Note: High-Purity Synthesis of 2-Amino-4-methylhexanoic Acid

Asymmetric Alkylation Strategies for Complex Side-Chain Installation Strategic Overview & Molecule Profile Target Molecule: 2-Amino-4-methylhexanoic acid (Homoleucine) CAS: 1344970-55-3 (Generic) Molecular Formula: 2-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric Alkylation Strategies for Complex Side-Chain Installation

Strategic Overview & Molecule Profile

Target Molecule: 2-Amino-4-methylhexanoic acid (Homoleucine) CAS: 1344970-55-3 (Generic) Molecular Formula:



2-Amino-4-methylhexanoic acid is a critical non-proteinogenic amino acid used in peptide therapeutics to induce specific conformational constraints and enhance lipophilicity. Structurally, it functions as a


-methylated leucine surrogate.

The Stereochemical Challenge: The synthesis presents a dual-stereocenter challenge:

  • 
    -Carbon (C2):  Requires high enantioselectivity (typically 
    
    
    
    -configuration for L-amino acids).
  • 
    -Carbon (C4):  The side chain (2-methylbutyl) contains a chiral center.
    

Standard asymmetric alkylation establishes the C2 stereocenter. However, unless an enantiopure electrophile (1-halo-2-methylbutane) is used, the reaction yields a mixture of diastereomers at C4. This guide prioritizes Myers’ Pseudoephedrine Alkylation as the primary protocol because the resulting intermediates are often crystalline, allowing for the separation of C4-diastereomers via recrystallization—a distinct advantage over catalytic methods.

Method A: Myers Pseudoephedrine Alkylation (Gold Standard)

This method utilizes


-pseudoephedrine as a chiral auxiliary. It is preferred for discovery-stage synthesis (gram scale) due to its reliability, high diastereoselectivity (de >98% at C2), and the ability to purify side-chain isomers via crystallization.
2.1. Mechanism of Action

The reaction proceeds via the enolization of pseudoephedrine glycinamide. The lithium enolate is formed using LiHMDS. The solvent-coordinated lithium cation and the auxiliary's alkoxide lock the enolate geometry (Z-enolate), while the pseudoephedrine backbone shields one face, forcing the electrophile to attack from the opposite side.

2.2. Detailed Protocol

Reagents:

  • 
    -Pseudoephedrine glycinamide (dried azeotropically).
    
  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

  • Electrophile: 1-Iodo-2-methylbutane (freshly prepared from 1-bromo-2-methylbutane via Finkelstein reaction if iodide is unavailable).

  • LiCl (anhydrous, flame-dried).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Auxiliary Preparation:

    • Charge a flame-dried flask with LiCl (6.0 equiv) and

      
      -pseudoephedrine glycinamide (1.0 equiv).
      
    • Add anhydrous THF (0.1 M concentration relative to glycinamide).

    • Cool the suspension to -78 °C.

  • Enolization:

    • Add LiHMDS (2.1 equiv) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent decomposition.

    • Stir at -78 °C for 1 hour. The solution typically turns pale yellow.

  • Alkylation:

    • Add 1-iodo-2-methylbutane (1.2 equiv) dropwise.

    • Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 4 hours.

    • Observation: Reaction progress can be monitored by HPLC. The disappearance of the glycinamide starting material indicates completion.

  • Quench & Workup:

    • Quench with half-saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Hydrolysis (Auxiliary Removal):

    • Reflux the alkylated intermediate in 1:1 dioxane/water with NaOH (2 equiv) for 4 hours.

    • After cooling, extract the released pseudoephedrine with

      
       (recoverable).
      
    • Acidify the aqueous layer to pH 5-6 to precipitate the zwitterionic amino acid or use ion-exchange chromatography (Dowex 50W) for purification.

Data Specification:

Parameter Typical Value
Yield (Alkylation) 75 - 85%
dr (at C2) > 98:2
dr (at C4) 1:1 (if racemic electrophile used)

| Physical State | White Crystalline Solid |

Method B: Maruoka Phase-Transfer Catalysis (Scalable)

For multi-gram to kilogram scale-up, stoichiometric auxiliaries become costly. The Maruoka method uses a chiral quaternary ammonium salt (catalyst) to direct alkylation of a glycine Schiff base.[1]

3.1. Detailed Protocol

Reagents:

  • Substrate:

    
    -(diphenylmethylene)glycine \textit{tert}-butyl ester.
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (1 mol%).
    
  • Base: 50% aqueous KOH.

  • Solvent: Toluene.

  • Electrophile: 1-Bromo-2-methylbutane.

Step-by-Step Workflow:

  • Biphasic Setup:

    • Dissolve the glycine Schiff base (1.0 equiv) and Maruoka catalyst (0.01 equiv) in Toluene.

    • Cool to 0 °C.

  • Reaction Initiation:

    • Add 1-bromo-2-methylbutane (1.2 equiv).

    • Add 50% aqueous KOH (3.0 equiv) vigorously.

    • Mechanism:[2][3][4] The catalyst transports the hydroxide to the interface, deprotonates the glycine ester, and forms a tight chiral ion pair with the enolate in the organic phase.

  • Completion & Hydrolysis:

    • Stir until starting material is consumed (TLC/HPLC).

    • Separate phases. Wash organic layer with water.[3]

    • Treat the organic layer with 1N HCl/THF (1:1) at room temperature for 2 hours to cleave the imine and ester.

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for both protocols.

G Start Target: 2-Amino-4-methylhexanoic Acid Choice Select Strategy Start->Choice Myers Method A: Myers Alkylation (High Purity / Discovery) Choice->Myers Need Diastereomer Separation PTC Method B: Maruoka PTC (Scalable / Process) Choice->PTC Need Scale/Throughput M_Step1 Auxiliary: (S,S)-Pseudoephedrine + Glycine Myers->M_Step1 P_Step1 Substrate: Glycine Schiff Base (tert-butyl ester) PTC->P_Step1 M_Step2 Enolization (LiHMDS, -78°C) Lithium-Enolate Chelate M_Step1->M_Step2 M_Step3 Alkylation with 1-iodo-2-methylbutane M_Step2->M_Step3 M_Cryst Purification: Crystallize to separate C4 diastereomers M_Step3->M_Cryst Final Hydrolysis & Isolation (L-Homoleucine) M_Cryst->Final P_Step2 Catalyst: Chiral Quaternary Ammonium Salt (1 mol%) P_Step1->P_Step2 P_Step3 Biphasic Alkylation (Toluene / 50% KOH) P_Step2->P_Step3 P_Step3->Final

Caption: Workflow comparison between Myers Auxiliary (stoichiometric) and Maruoka Phase-Transfer (catalytic) approaches.

Critical Control Points & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (Myers) Decomposition of enolate.Ensure temperature stays

during LiHMDS addition. Dry LiCl thoroughly (flame dry under vacuum).
Low ee/de (PTC) Catalyst degradation or fast background reaction.Reduce stirring speed slightly to control interfacial area; ensure temperature is strictly

.
Incomplete Hydrolysis Steric bulk of side chain.Increase temperature to reflux; extend time. For \textit{tert}-butyl esters (PTC), use TFA/DCM instead of HCl if slow.
C4 Diastereomer Mix Racemic Electrophile.Use Myers method .[2][5] Recrystallize the intermediate amide from Toluene/Heptane to enrich the desired diastereomer before hydrolysis.
References
  • Myers, A. G., et al. (1997).[2] Highly Practical Methodology for the Synthesis of D- and L-alpha-Amino Acids, N-Methyl-alpha-amino Acids, and N-Haloacetyl-alpha-amino Acids. Journal of the American Chemical Society.[1][6] Link

  • Ooi, T., & Maruoka, K. (2007).[1] Recent Advances in Asymmetric Phase-Transfer Catalysis.[1] Angewandte Chemie International Edition.[6][7] Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[1] Accounts of Chemical Research. Link

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of alpha-Amino Acids via Bis-Lactim Ethers. Angewandte Chemie. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of 2-Amino-4-methylhexanoic Acid

Introduction Welcome to the technical support center for optimizing the incorporation of 2-Amino-4-methylhexanoic acid into peptide sequences. As a non-proteinogenic amino acid, its unique branched side chain presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for optimizing the incorporation of 2-Amino-4-methylhexanoic acid into peptide sequences. As a non-proteinogenic amino acid, its unique branched side chain presents a moderate degree of steric hindrance, which can lead to challenges such as slow or incomplete coupling reactions during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide a systematic approach to troubleshooting and overcoming these obstacles. We will delve into the causality behind common issues and provide field-proven protocols to ensure high-yield, high-purity synthesis of your target peptides.

Troubleshooting Guide: Common Coupling Issues and Solutions

This section addresses the most frequent challenges encountered when working with sterically hindered amino acids like 2-Amino-4-methylhexanoic acid, presented in a question-and-answer format.

Question 1: My standard coupling protocol using a carbodiimide reagent (e.g., DCC, DIC) is resulting in a low yield or failed incorporation of 2-Amino-4-methylhexanoic acid. What is the primary cause?

Answer: The primary cause is steric hindrance. The bulky side chain of 2-Amino-4-methylhexanoic acid physically obstructs the approach of the reacting amino and carboxyl groups, which slows down the rate of peptide bond formation.[1][2] Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome this increased energy barrier for sterically demanding couplings.[1]

Initial Recommended Solution: Switch to a more powerful in situ activating reagent. The most effective choices are aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyAOP, PyBOP).[1][3] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[1] HATU, in particular, is highly recommended as it forms OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU or PyBOP.[1][4]

Question 2: I have upgraded my coupling reagent to HATU, but the reaction is still incomplete, as indicated by a positive Kaiser test. What are my next steps for optimization?

Answer: While a potent coupling reagent is a critical first step, secondary factors can still impede the reaction. When a powerful reagent alone is insufficient, you should systematically optimize the reaction conditions.

Recommended Optimization Strategies:

  • Perform a "Double Coupling": This is a widely used and highly effective method to drive a difficult coupling reaction to completion. After the initial coupling reaction, wash the resin and simply repeat the coupling step with a fresh solution of the activated amino acid and reagents.[1]

  • Increase Reaction Time: Steric hindrance slows the reaction rate.[1] Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[1][2]

  • Increase Reaction Temperature: Applying moderate heat can help overcome the activation energy. However, this must be done with caution as elevated temperatures can increase the risk of racemization.[1][5] Microwave-assisted peptide synthesis (MA-SPPS) is an excellent alternative, as it uses controlled, rapid heating to accelerate difficult couplings while often minimizing side reactions.[1]

Question 3: I suspect that as my peptide chain grows, aggregation on the solid support is becoming a problem. How can I identify and solve this?

Answer: Peptide aggregation is a common issue, especially with hydrophobic sequences, where the growing peptide chain folds into secondary structures that block reactive sites.[1][5] If you observe that coupling efficiency decreases as the peptide elongates, aggregation is a likely culprit.

Solutions for Peptide Aggregation:

  • Change the Solvent: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective at disrupting secondary structures and improving reaction efficiency.[1] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.[1]

Question 4: Even after optimizing my protocol, some unreacted N-terminal amines remain. What is the best practice to prevent the formation of deletion sequences?

Answer: It is crucial to "cap" any unreacted free amines before proceeding to the next coupling cycle. This permanently blocks them from reacting further, preventing the synthesis of undesired deletion sequences and simplifying the final purification process.

Solution: Use a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[2] This procedure acetylates the free amines, rendering them unreactive.

Visual Troubleshooting Workflow

The following diagram provides a logical decision-making workflow to systematically address low coupling efficiency with 2-Amino-4-methylhexanoic acid.

TroubleshootingWorkflow start Low Coupling Yield with 2-Amino-4-methylhexanoic acid check_reagent Is the coupling reagent potent? (e.g., HATU, PyAOP, COMU) start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP) check_reagent->switch_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase reaction time (e.g., to 4h or overnight) and/or use microwave heating. check_conditions->optimize_conditions No check_coupling Was a single coupling performed? check_conditions->check_coupling Yes optimize_conditions->check_coupling double_couple Perform a double coupling. check_coupling->double_couple Yes check_solvent Is the solvent optimal for solvation and preventing aggregation? check_coupling->check_solvent No, already double-coupled double_couple->check_solvent switch_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP). check_solvent->switch_solvent No check_completion Is the reaction still incomplete? check_solvent->check_completion Yes switch_solvent->check_completion cap_amines Cap unreacted amines with Acetic Anhydride. check_completion->cap_amines Yes success Coupling Successful check_completion->success No cap_amines->success

Caption: A step-by-step troubleshooting workflow for low coupling efficiency.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is the most critical factor in successfully incorporating sterically hindered amino acids. The table below summarizes the characteristics of common high-efficiency reagents.

ReagentReagent TypeActivated SpeciesKey Characteristics & Recommendations
HATU Aminium/Uronium SaltOAt (O-Aza-benzotriazole) esterHighly Recommended. Generates very reactive esters, excellent for hindered couplings with fast kinetics and low racemization.[1][4]
PyAOP Phosphonium SaltOAt (O-Aza-benzotriazole) esterHighly Recommended. Among the most reactive coupling reagents, especially effective for N-methyl amino acids and other very difficult couplings.[4][6]
COMU Aminium/Uronium SaltOxyma esterExcellent Alternative. Performance is comparable to HATU. Incorporates Oxyma Pure, avoiding potentially explosive HOBt/HOAt additives, making it a safer option.[1][7]
HBTU/PyBOP Aminium/Phosphonium SaltOBt (O-Benzotriazole) esterGood, but may be insufficient. Better than carbodiimides but less reactive than HATU/PyAOP. May require longer reaction times or double coupling for hindered residues.[1][3]
DCC/DIC CarbodiimideO-acylisoureaNot Recommended. Generally not potent enough for sterically demanding couplings and can lead to formation of unreactive N-acylurea byproducts.[1][8]

Experimental Protocols

The following are detailed, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: High-Efficiency Single Coupling using HATU

This protocol is designed to maximize the success of a single coupling attempt with 2-Amino-4-methylhexanoic acid.

  • Resin Preparation: Following standard N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate vessel, pre-activate the Fmoc-2-Amino-4-methylhexanoic acid (3-4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[1] Allow this pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for a minimum of 2 hours. For hindered couplings, extending this to 4 hours is recommended.[5]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines. A negative result (yellow or colorless beads for Kaiser test) indicates a complete reaction.[5]

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[2]

Protocol 2: Double Coupling Procedure

Use this protocol if Protocol 1 results in an incomplete reaction.

  • First Coupling: Perform steps 1-5 from Protocol 1.

  • Post-Coupling Wash: After the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF (3-5 times) to remove all residual reagents.

  • Second Coupling: Immediately repeat steps 2-5 from Protocol 1 using a fresh solution of activated Fmoc-2-Amino-4-methylhexanoic acid. This second reaction is typically run for 1-2 hours.

  • Final Wash: Once the reaction is complete (confirmed by a negative Kaiser test), wash the resin as described in step 1.5.

Protocol 3: Capping of Unreacted Amines

This protocol should be used to terminate peptide chains that have failed to couple after optimization attempts.

  • Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times).[2]

  • Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA (or pyridine) in DMF (e.g., a 1:2:3 molar ratio in DMF).[2]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times), followed by DCM, and then dry the resin for the next synthesis step.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-4-methylhexanoic acid considered sterically hindered? A1: Its side chain branches at the β-carbon, similar to Valine and Isoleucine. This branching close to the peptide backbone physically obstructs the formation of the peptide bond, though its hindrance is generally considered moderate compared to α,α-disubstituted amino acids like Aib.[2]

Q2: What is the role of the base (DIPEA or NMM) in the coupling reaction? A2: A tertiary base like DIPEA is required to deprotonate the carboxylic acid of the incoming amino acid, allowing it to be activated by the coupling reagent. It also neutralizes the acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed.[4][7]

Q3: Can bulky side-chain protecting groups also contribute to steric hindrance? A3: Yes. Large protecting groups on nearby amino acids can also contribute to steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[1][2] Careful selection of protecting groups is an important consideration in peptide design.

Q4: What is racemization and how can I prevent it? A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling.[9] This side reaction is promoted by over-activation and strong bases.[7][10] To minimize this risk, use additives like HOBt or Oxyma, avoid excessive pre-activation times, and use the weakest base necessary for the reaction.[7][9]

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Merck. Novabiochem® Coupling reagents.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate.
  • AAPPTEC. Coupling Reagents.

Sources

Optimization

Overcoming steric hindrance in 2-Amino-4-methylhexanoic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-amino-4-methylhexanoic acid. This non-proteinogenic amino acid, with its characterist...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-amino-4-methylhexanoic acid. This non-proteinogenic amino acid, with its characteristic sec-butyl group at the β-position, presents unique stereochemical challenges due to steric hindrance. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and achieve your desired stereoisomer with high purity and yield.

Introduction: The Challenge of the β-sec-Butyl Group

The synthesis of 2-amino-4-methylhexanoic acid requires precise control over two adjacent stereocenters. The bulky sec-butyl group at the β-position significantly influences the stereochemical outcome of synthetic transformations, often leading to challenges in achieving high diastereoselectivity and enantioselectivity. This guide will address these challenges head-on, providing practical solutions grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 2-amino-4-methylhexanoic acid, offering explanations and actionable solutions.

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Question: I am using an Evans oxazolidinone chiral auxiliary for the diastereoselective alkylation of a glycine equivalent with a sec-butyl halide, but I'm observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the selectivity?

Answer: Low diastereoselectivity in this context often stems from suboptimal reaction conditions that fail to create a well-organized, sterically demanding transition state. Here’s a breakdown of potential issues and solutions:

  • Incomplete Enolate Formation: Insufficient or inappropriate base can lead to incomplete deprotonation, allowing for side reactions or a poorly defined enolate geometry.

    • Solution: Switch to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure the reaction is conducted under strictly anhydrous conditions at low temperatures (typically -78 °C) to favor kinetic control.[1]

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for facial selectivity. For Evans oxazolidinones, the formation of the Z-enolate is desired to ensure the alkylating agent approaches from the less hindered face.[2]

    • Solution: The choice of counterion and solvent can influence enolate geometry. Lithium enolates, formed with LDA, generally favor the Z-configuration. The use of coordinating solvents like tetrahydrofuran (THF) is also beneficial.[3]

  • Steric Hindrance from the Electrophile: A highly branched electrophile, such as a sec-butyl halide, can present significant steric challenges, leading to a less ordered transition state and reduced diastereoselectivity.

    • Solution: Consider using a more reactive electrophile, such as sec-butyl triflate, which can react at lower temperatures, potentially improving selectivity. Alternatively, explore alternative chiral auxiliaries that may offer a different steric environment. For instance, pseudoephedrine amides have shown high diastereoselectivities in the alkylation for the synthesis of quaternary α-methyl α-amino acids.[4][5]

  • Temperature Control: Allowing the reaction to warm prematurely can lead to enolate equilibration and a loss of stereocontrol.

    • Solution: Maintain a consistent low temperature (-78 °C) throughout the enolate formation and alkylation steps. Quench the reaction at low temperature before allowing it to warm to room temperature.

Workflow for Optimizing Diastereoselective Alkylation:

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Strecker Synthesis

Question: My asymmetric Strecker synthesis of 2-amino-4-methylhexanoic acid is resulting in a low enantiomeric excess (ee). How can I improve the enantioselectivity?

Answer: The Strecker reaction involves the formation of an α-aminonitrile from an imine and a cyanide source.[6][7] Achieving high enantioselectivity in the asymmetric variant hinges on the effectiveness of the chiral catalyst or auxiliary in differentiating the two faces of the imine.

  • Catalyst/Auxiliary Inefficiency: The chosen chiral catalyst or auxiliary may not be providing sufficient steric or electronic bias for the specific substrate.

    • Solution: Screen a variety of chiral catalysts. For the Strecker reaction, catalysts based on chiral thioureas, BINOL-derived phosphoric acids, or metal complexes (e.g., with Salen ligands) have been successful.[8] If using a chiral amine auxiliary, ensure its steric bulk is sufficient to direct the cyanide addition.

  • Iminium Ion Geometry: The geometry of the iminium ion intermediate can affect the facial bias.

    • Solution: The reaction conditions, including solvent and additives, can influence the iminium ion geometry. Experiment with different solvents of varying polarity and coordinating ability.

  • Side Reactions: The uncatalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall ee.

    • Solution: Lowering the reaction temperature can help to suppress the uncatalyzed reaction. Ensure that the catalyst loading is optimized to promote the catalyzed pathway.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is generally most effective for preparing 2-amino-4-methylhexanoic acid with high stereopurity?

A1: The choice of strategy depends on the available resources and desired scale. Here is a comparison of common methods:

Synthetic StrategyTypical Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Auxiliary-Mediated Alkylation (e.g., Evans Oxazolidinone) >95:5 drReliable, well-established, high stereoselectivity.[2]Requires stoichiometric amounts of the chiral auxiliary, additional protection/deprotection steps.
Asymmetric Strecker Synthesis 70-95% eeAtom-economical, convergent.[8]Can be sensitive to substrate and catalyst, may require optimization to achieve high ee.
Biocatalytic Dynamic Kinetic Resolution (DKR) >99% ee, >95:5 drExcellent stereoselectivity, environmentally friendly.[9][10]Requires specific enzymes, may not be suitable for all substrates, often performed on a smaller scale.

Q2: I have synthesized a diastereomeric mixture of a protected 2-amino-4-methylhexanoic acid derivative. What is the best way to separate the diastereomers?

A2: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method. The choice of solvent system is critical and often requires careful optimization. A less polar solvent system may enhance the separation.

  • Crystallization: If one diastereomer is crystalline and has a significantly lower solubility than the other in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a normal or reverse-phase column can provide excellent resolution of diastereomers.

Q3: What are some common side reactions to be aware of during the synthesis of 2-amino-4-methylhexanoic acid?

A3:

  • In alkylation reactions:

    • Over-alkylation: If the enolate is too reactive or if excess alkylating agent is used, dialkylation can occur.

    • Elimination: With sec-butyl halides, elimination to form butene is a potential side reaction, especially at higher temperatures or with more basic, sterically hindered bases.

  • In Strecker synthesis:

    • Cyanohydrin formation: If the aldehyde is not completely converted to the imine, it can react with the cyanide source to form a cyanohydrin byproduct.[6]

    • Hydrolysis of the nitrile: During workup or purification, the nitrile group can be sensitive to premature hydrolysis under acidic or basic conditions.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is adapted from established procedures for the alkylation of Evans auxiliaries and is tailored for the synthesis of a protected precursor to 2-amino-4-methylhexanoic acid.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add bromoacetyl bromide (1.1 eq) dropwise and stir for 30 minutes at 0 °C.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium hexamethyldisilazide (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add a solution of sec-butyl iodide (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude product. Purify by flash chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C, add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the desired amino acid, which can be further purified by ion-exchange chromatography. The chiral auxiliary can be recovered from the organic layer.

Workflow for Chiral Auxiliary-Mediated Synthesis:

G Auxiliary Chiral Auxiliary Acylation Acylation Auxiliary->Acylation Bromoacetyl Bromoacetyl Bromide Bromoacetyl->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation Separation Diastereomer Separation Alkylation->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Product 2-Amino-4-methylhexanoic Acid Cleavage->Product secButylIodide sec-Butyl Iodide secButylIodide->Alkylation

Caption: Key steps in the chiral auxiliary-mediated synthesis.

References

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.
  • The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid...
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution*. PubMed.
  • The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids.
  • Strecker amino acid synthesis. Wikipedia.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
  • Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries.
  • General mechanism of the Strecker amino acid synthesis.
  • Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor. ChemRxiv.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris.
  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupr
  • Chapter 1: Enolate Alkyl
  • Enantioselective Synthesis of b-Amino Acids. 12.
  • Stereoselective Modification of N-(α-Hydroxyacyl)
  • Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley.
  • Recent advances in asymmetric Strecker reactions.
  • Chiral auxiliary. Wikipedia.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College.
  • OC VI (HS 2015) Bode Research Group. [Link].

  • 2-Amino-4-methylhexanoic acid | C7H15NO2 | CID 520755. PubChem - NIH.
  • Stereospecific syntheses of both diastereomers of (.+-.)-2-amino-4-methyl-5-hexenoic acid. Unknown Source.
  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogen
  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
  • ChemInform Abstract: A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
  • Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed.
  • Easy Access to Evans' Oxazolidinones.
  • (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose.
  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science (RSC Publishing).
  • (PDF) Diastereoselective reactions of enolates.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Diastereoselective alkylation of glycinates by assistance of intramolecular potassium...fluorine interactions. PubMed.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROM
  • Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones.
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Form
  • Regioselectivity and Stereoselectivity in the Alkylation of Enol
  • Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid. Benchchem.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of 2-Amino-4-methylhexanoic Acid (Homoleucine)

Topic: Minimizing racemization of 2-Amino-4-methylhexanoic acid (Hle) during SPPS Ticket ID: SPPS-HLE-OPT-001 Assigned Specialist: Senior Application Scientist[1][2] Executive Summary 2-Amino-4-methylhexanoic acid (Homol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing racemization of 2-Amino-4-methylhexanoic acid (Hle) during SPPS Ticket ID: SPPS-HLE-OPT-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

2-Amino-4-methylhexanoic acid (Homoleucine, Hle) is a non-canonical, aliphatic amino acid often used to increase the hydrophobicity and proteolytic stability of peptide therapeutics.[1] While it lacks the electron-withdrawing side chains that make Cysteine or Histidine highly prone to racemization, Hle presents a specific challenge: steric bulk .[1]

The gamma-methyl extension creates steric hindrance during the coupling event. This slows down the acylation of the amine on the growing chain, extending the lifetime of the activated ester. The longer the activated ester exists in solution—particularly in the presence of a tertiary base—the higher the probability of oxazolone formation and subsequent racemization at the


-carbon.

This guide provides a self-validating workflow to minimize this risk, prioritizing base-free activation methods and optimized reaction environments.

Module 1: The Mechanism of Failure

To prevent racemization, one must understand the enemy. In SPPS, racemization of Hle occurs primarily through the Oxazolone (Azlactone) Pathway .

When the Hle carboxyl group is activated (e.g., by HATU/DIEA), the carbonyl oxygen of the Fmoc-carbamate can attack the activated carbonyl. This forms a cyclic oxazolone intermediate. The


-proton on this ring is highly acidic (

) compared to the linear amide.[1] A base (like DIEA) can easily abstract this proton, creating a resonance-stabilized enolate that loses chiral integrity.[1]
Visualization: The Oxazolone Danger Zone

RacemizationPathway cluster_danger Critical Failure Mode Input Fmoc-Hle-OH (L-Isomer) Activation Activation (HATU/DIEA) Input->Activation ActivatedEster Activated Ester (OAt/OBt) Activation->ActivatedEster Oxazolone Oxazolone Ring (Azlactone) ActivatedEster->Oxazolone Slow Coupling (Steric Hindrance) Coupling Nucleophilic Attack (Resin-NH2) ActivatedEster->Coupling Fast Coupling Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIEA) Proton Abstraction Product_DL Racemic Impurity (D-Hle Contamination) Oxazolone->Product_DL Coupling Enolate->Oxazolone Reprotonation (Random Face) Product_L Target Peptide (L-Hle) Coupling->Product_L

Figure 1: The kinetic competition between productive coupling (Green) and the oxazolone racemization pathway (Red).[1] Steric bulk slows the green path, favoring the red path.

Module 2: Optimized Coupling Protocols

The following protocols are ranked by safety (lowest racemization risk) to potency (highest coupling efficiency).

Protocol A: The "Safe Zone" (Recommended Standard)

Chemistry: Carbodiimide + Oxime (Base-Free) Rationale: Eliminating the tertiary base (DIEA/NMM) removes the primary driver of proton abstraction. Oxyma Pure creates an active ester that is reactive but less prone to oxazolone formation than HOBt.

ComponentEquivalentsNotes
Fmoc-Hle-OH 3.0 - 4.0 eqHigh concentration drives kinetics.[1][2]
Oxyma Pure 3.0 - 4.0 eqEthyl cyanohydroxyiminoacetate.[1][3] Maintains acidic microenvironment.
DIC 3.0 - 4.0 eqDiisopropylcarbodiimide.[1] Activator.
Solvent DMFNMP is acceptable but DMF is standard.
Base 0 eq CRITICAL: Do not add DIEA or NMM.

Step-by-Step:

  • Dissolve Fmoc-Hle-OH and Oxyma Pure in minimal DMF.[1]

  • Add DIC immediately prior to adding to the resin.

  • Pre-activation: Allow to react for exactly 2 minutes (formation of Oxyma ester).

  • Add to resin.[4][5] Shake at Room Temperature for 60–90 minutes.

  • Validation: Perform a Kaiser test.[4] If slightly blue, proceed to Protocol B (re-coupling).

Protocol B: The "Power Coupling" (For Difficult Sequences)

Chemistry: Uronium/Aminium + Hindered Base Rationale: If Protocol A fails due to extreme steric hindrance (e.g., coupling Hle onto Proline or N-methylated residues), you need the power of HATU.[1] However, you must replace DIEA with 2,4,6-Collidine (TMP) .[1] Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered, making it poor at abstracting the


-proton but sufficient to drive the reaction.
ComponentEquivalentsNotes
Fmoc-Hle-OH 3.0 eq
HATU 2.9 eqUse slightly less than AA to prevent guanidinylation.
2,4,6-Collidine 3.0 - 5.0 eqReplaces DIEA.
Solvent DMF/NMP1:1 mix improves swelling for difficult sequences.[1][2]

Step-by-Step:

  • Dissolve Fmoc-Hle-OH and HATU in DMF.[1]

  • Add Collidine.[6]

  • No Pre-activation: Add immediately to the resin. Prolonged activation in the presence of base promotes racemization.

  • Coupling time: 30–45 minutes max. (Speed is safety here).

Module 3: Experimental Decision Logic

Use this flow to determine the correct experimental setup for your specific peptide sequence.

DecisionTree Start Start: Coupling Fmoc-Hle-OH CheckResin Is Hle the first residue (C-terminal)? Start->CheckResin LoadProtocol Use Sieber Amide or 2-CTC Resin Loading (See FAQ #2) CheckResin->LoadProtocol Yes CheckPrev Is the previous residue Pro, N-Me-AA, or bulky? CheckResin->CheckPrev No Standard Protocol A: DIC + Oxyma Pure (Base Free) CheckPrev->Standard No (Standard AA) Difficult Protocol B: HATU + Collidine (No DIEA) CheckPrev->Difficult Yes (Difficult AA) Microwave Microwave Required? Standard->Microwave MW_Cond Max 50°C, 40 Watts Use DIC/Oxyma only Microwave->MW_Cond Yes

Figure 2: Decision matrix for selecting coupling conditions based on sequence difficulty and position.[1]

Module 4: Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC after coupling Hle. Is this racemization?

Diagnosis: Likely, yes. Hle is chiral. If racemization occurs (L -> D conversion), you form diastereomers (e.g., L-Hle peptide and D-Hle peptide).[1] Because these are diastereomers, not enantiomers, they have different physical properties and will separate on a standard C18 HPLC column, often eluting very close together.[1] Solution:

  • Switch to Protocol A (DIC/Oxyma).

  • If using Microwave, turn it off for this cycle. Hle is thermally sensitive in the activated state.

  • Check your starting material optical purity.[7]

Q2: Hle is my C-terminal amino acid.[1][2] How do I load it without racemization?

The Issue: Loading the first amino acid onto a linker (esterification) is the highest-risk step for racemization because it often requires a catalyst (DMAP) or high base concentration. The Fix:

  • Strategy 1 (Amides): Use Sieber Amide or Rink Amide resin.[2] Coupling is an amide bond formation (Standard Protocol A).

  • Strategy 2 (Acids): Use 2-Chlorotrityl Chloride (2-CTC) resin.[1]

    • Method: Dissolve Fmoc-Hle-OH (1.0 eq) in DCM with DIEA (2.5 eq).[1] Add to dry 2-CTC resin.[1]

    • Why: The bulky trityl group prevents attack on the oxazolone, and the reaction is extremely fast (15-30 mins), minimizing exposure time. Avoid DMAP completely.

Q3: Can I use PyBOP or HBTU?

Recommendation: Avoid. Phosphonium (PyBOP) and Uronium (HBTU) reagents require tertiary bases (DIEA/NMM) to function. In the presence of the steric bulk of Hle, the "activated ester" sits in solution with that base for too long. If you must use them, substitute DIEA with Collidine or TMP (2,4,6-trimethylpyridine) to reduce alpha-proton abstraction.[1]

Q4: My yield is low with DIC/Oxyma. What now?

Optimization:

  • Double Couple: Perform the coupling twice using Protocol A (2 x 1 hour) rather than one long reaction (1 x 2 hours). Fresh reagents maintain high activity.

  • Solvent Switch: Use 100% NMP instead of DMF. NMP swells the resin better, reducing "pseudo-dilution" effects inside the bead.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

    • Grounding: Establishes the mechanism of Oxyma Pure vs. HOBt and the risks of uronium salts.
  • Subirós-Funosas, R., et al. (2009).[1][3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal, 15(37), 9394–9403.[1][3] Link[1]

    • Grounding: Validates Oxyma as the superior racemization suppressant.[5][8]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][6][9][10] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

    • Grounding: Foundational text on azabenzotriazoles and steric influence on coupling.
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Grounding: Industry standard protocols for handling non-canonical amino acids.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58, 2325–2329.[1] Link

    • Grounding: Provides the comparative data on Collidine (TMP) vs.

Sources

Optimization

Technical Support Center: Purification &amp; Resolution of 2-Amino-4-methylhexanoic Acid Diastereomers

Welcome to the Application Support Center. This hub is dedicated to troubleshooting and optimizing the isolation, analytical resolution, and preparative purification of 2-Amino-4-methylhexanoic acid (also known as homois...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This hub is dedicated to troubleshooting and optimizing the isolation, analytical resolution, and preparative purification of 2-Amino-4-methylhexanoic acid (also known as homoisoleucine or 4-methylnorleucine).

As a noncanonical amino acid (ncAA) with two chiral centers (C2 and C4), this molecule exists as four distinct stereoisomers: (2S,4S), (2S,4R), (2R,4S), and (2R,4R). Because the C4 methyl group is remote from the α-amino and carboxylate groups, the physicochemical differences between its diastereomers are minute. This presents significant challenges during chromatographic separation and asymmetric synthesis, whether you are isolating it from marine depsipeptides[1], analyzing extraterrestrial meteorite samples[2], or engineering biocatalysts.

Workflow Architecture

The following decision matrix outlines the optimal pathways for resolving homoisoleucine stereoisomers based on your experimental scale and downstream requirements.

G Start Racemic 2-Amino-4-methylhexanoic acid (4 Stereoisomers) Analyt Analytical Scale (Sub-milligram) Start->Analyt Trace Analysis Prep Preparative Scale (Gram to Kilogram) Start->Prep Bulk Isolation Marfey Advanced Marfey's Method (FDAA/FDLA + LC-MS) Analyt->Marfey Absolute Config. OPA OPA/Thiosugar Derivatization (Fluorescence HPLC) Analyt->OPA High Sensitivity Enz Enzymatic Kinetic Resolution (Transaminases) Prep->Enz High ee% Crys Diastereomeric Salt Crystallization Prep->Crys Cost Effective

Workflow for the analytical and preparative resolution of homoisoleucine diastereomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to determine the absolute configuration of homoisoleucine isolated from a natural product. Standard C18 RP-HPLC is failing to resolve the L- and L-allo diastereomers. What is the mechanistic cause, and how do I fix it?

The Causality: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions. In homoisoleucine, the chiral center at C4 (the methyl group) is sterically distant from the α-carbon. When you run underivatized or simply derivatized mixtures, the hydrophobic footprint of the (2S,4S) and (2S,4R) isomers on the C18 stationary phase is nearly identical, leading to co-elution.

The Solution: You must artificially amplify the steric bulk and hydrophobicity differences between the diastereomers. This is achieved through pre-column chiral derivatization.

  • Advanced Marfey's Method: React the mixture with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its leucine analog (FDLA)[1]. The bulky dinitrophenyl ring and the chiral auxiliary of the reagent create a rigid, hydrogen-bonded intermediate. The spatial orientation of the C4 methyl group will now dictate how the entire complex interacts with the column.

  • Stationary Phase Shift: If C18 still yields poor resolution, switch to a cyano-bonded phase column (e.g., Rainin Microsorb). Cyano columns provide dipole-dipole interactions that are highly sensitive to the subtle conformational shifts induced by the C4 methyl group. Use a shallow gradient of Methanol/1% Acetic acid (25:75 to 90:10) with UV detection at 340 nm[3].

Q2: How do I perform OPA/Thiosugar derivatization for high-sensitivity fluorescence detection?

The Causality: o-Phthaldialdehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent 1-isoindolyl derivatives. By using a chiral thiol—such as 1-thio-β-D-glucose or 1-thio-β-D-fucose—you form diastereomeric isoindolyl-thioglycosides[4]. The bulky sugar moiety forces the homoisoleucine side chain into a restricted conformation, allowing baseline separation of all four stereoisomers on a standard RP-HPLC column.

Troubleshooting Tip: OPA derivatives are unstable and degrade rapidly at room temperature. The protocol must be a self-validating system where derivatization occurs exactly 1–2 minutes prior to injection (ideally via an automated autosampler).

Q3: We are scaling up the synthesis of an anti-infective depsipeptide and need gram quantities of pure L-homoisoleucine. What is the most efficient preparative method?

The Causality: Chemical asymmetric synthesis of homoisoleucine is tedious. The most scalable and self-validating approach is Enzymatic Kinetic Resolution using ω-amino acid:pyruvate transaminases (e.g., from Alcaligenes denitrificans or Vibrio fluvialis)[5],[6].

Transaminases are highly stereoselective. The enzyme's active site pocket is evolutionarily tuned to accommodate specific spatial arrangements of the α-carbon. When a racemic mixture of homoisoleucine is introduced alongside an amino acceptor (like pyruvate), the enzyme selectively transfers the amino group from the D-enantiomer to pyruvate, converting the D-amino acid into its corresponding achiral keto-acid. The L-enantiomer remains untouched.

The Solution: Because the reaction produces a keto-acid (which is highly soluble in organic solvents at low pH) and leaves the L-amino acid (which remains charged), the two can be easily separated via simple liquid-liquid extraction, bypassing the need for preparative chromatography.

Validated Experimental Protocols

Protocol A: Advanced Marfey's Derivatization (Analytical Scale)

Purpose: Determination of absolute configuration and diastereomeric purity[7],[3].

  • Sample Preparation: Aliquot 50 µg of the homoisoleucine sample into a 1.5 mL amber microcentrifuge tube (FDAA is light-sensitive).

  • Reagent Addition: Add 100 µL of a 1% (w/v) solution of FDAA (Marfey's reagent) dissolved in MS-grade acetone.

  • Basification: Add 20 µL of 1.0 M NaHCO₃.

    • Mechanistic Note: The alkaline environment deprotonates the α-amino group of homoisoleucine, rendering it a strong nucleophile required to attack the fluorinated carbon of FDAA via nucleophilic aromatic substitution (S_NAr).

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes in a thermomixer.

  • Quenching: Add 20 µL of 1.0 M HCl.

    • Validation Step: The addition of HCl neutralizes the NaHCO₃, stopping the reaction and preventing the degradation of the formed diastereomers. The solution should turn from deep orange to a bright yellow.

  • Dilution & Analysis: Dilute the mixture with 860 µL of Acetonitrile/Water (1:1). Inject 10 µL onto an LC-MS system (C18 or Cyano column) monitoring at 340 nm.

Protocol B: Transaminase-Mediated Kinetic Resolution (Preparative Scale)

Purpose: Isolation of optically pure L-homoisoleucine from a racemic mixture[6].

  • Buffer Preparation: Prepare 100 mL of 100 mM sodium borate buffer (pH 9.0). Add 10 mM sodium pyruvate (amino acceptor) and 0.1 mM Pyridoxal 5'-phosphate (PLP, the essential enzyme cofactor).

  • Substrate Loading: Dissolve racemic 2-Amino-4-methylhexanoic acid to a final concentration of 50 mM in the buffer.

  • Biocatalyst Addition: Add 4 mg/mL (cell dry weight equivalent) of purified Alcaligenes denitrificans Y2k-2 transaminase[6].

  • Incubation: Incubate the reaction at 30°C with gentle orbital shaking (150 rpm) for 5 to 12 hours.

  • Reaction Monitoring: Periodically sample 100 µL, derivatize using Protocol A, and monitor the disappearance of the D-enantiomer via HPLC.

  • Termination & Extraction: Once the enantiomeric excess (ee) of the L-isomer reaches >99%, terminate the reaction by adjusting the pH to 2.0 using 6 M HCl.

  • Purification: Extract the aqueous layer three times with equal volumes of ethyl acetate to remove the keto-acid byproduct. The aqueous phase, now containing only pure L-homoisoleucine, can be lyophilized or passed through a Dowex 50WX8 cation-exchange resin to remove salts.

Quantitative Data Summary: Method Comparison

The following table summarizes the performance metrics of the primary resolution strategies for homoisoleucine diastereomers.

Resolution MethodScale ApplicabilityEnantiomeric Excess (ee%)Reagent/Enzyme UsedPrimary AdvantagePrimary Limitation
Advanced Marfey's (LC-MS) Analytical (<1 mg)N/A (Analytical)FDAA / FDLAAbsolute configuration determination[1].Reagents are expensive; not scalable.
OPA/Thiosugar (HPLC-FD) Analytical (<1 mg)N/A (Analytical)OPA + 1-thio-β-D-glucoseExtreme sensitivity for trace/meteorite analysis[2].Derivatives are highly unstable over time.
Enzymatic Transamination Preparative (g to kg)> 99%V. fluvialis / A. denitrificans[5]Highly scalable; simple downstream extraction.Requires optimization of enzyme stability.
Fractional Crystallization Preparative (kg)85 - 95% (per cycle)Chiral acids (e.g., Tartaric acid)Lowest cost for industrial bulk manufacturing.Requires multiple recrystallization cycles.

References

  • NASA Sciences and Exploration Directorate. "Prebiotic chemistry themed issue." nasa.gov.
  • Zahradníčková, H., et al. "The structure of 1-isoindolyl-(1-thioglycosides) formed from o-phtaldialdehyde, thiosugars and amino acids in alkaline medium." ResearchGate.
  • Shin, J. S., et al. "ω-Amino Acid:Pyruvate Transaminase from Alcaligenes denitrificans Y2k-2: a New Catalyst for Kinetic Resolution of β-Amino Acids and Amines." PMC / nih.gov.
  • IUPAC. "Structural Studies of Marine Peptides." iupac.org.
  • ACS Publications. "Celebesides A−C and Theopapuamides B−D, Depsipeptides from an Indonesian Sponge That Inhibit HIV-1 Entry." acs.org.
  • ResearchGate. "On the Selective N-Methylation of BOC-Protected Amino Acids." researchgate.net.
  • ResearchGate. "Structural Studies of Marine Peptides." researchgate.net.

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Strecker Synthesis of 2-Amino-4-methylhexanoic Acid

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-methylhexanoic acid via the Strecker synthesis. This resource is meticulously designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-methylhexanoic acid via the Strecker synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this synthesis, troubleshoot common challenges, and ultimately optimize the yield and purity of the target amino acid.

Introduction to the Strecker Synthesis of 2-Amino-4-methylhexanoic Acid

The Strecker synthesis, a cornerstone in amino acid preparation since its discovery by Adolph Strecker in 1850, is a robust three-component reaction involving an aldehyde, ammonia, and cyanide.[1][2][3] In the context of synthesizing 2-Amino-4-methylhexanoic acid, the reaction commences with 4-methylhexanal. The overall process can be conceptualized in two primary stages:

  • α-Aminonitrile Formation: The reaction of 4-methylhexanal with ammonia and a cyanide source to form the intermediate, 2-amino-4-methylhexanenitrile.[4]

  • Hydrolysis: The subsequent conversion of the α-aminonitrile to the final product, 2-Amino-4-methylhexanoic acid, through acidic or basic hydrolysis.[5]

This guide provides a detailed exploration of each stage, offering insights into reaction mechanisms, potential pitfalls, and actionable strategies for yield optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of the α-aminonitrile formation?

A1: The formation of 2-amino-4-methylhexanenitrile is an equilibrium-driven process. Key parameters include:

  • Temperature: Lower temperatures generally favor the stability of the iminium intermediate and minimize side reactions.

  • pH: A weakly acidic medium (pH ~8-10) is optimal for the formation of the imine intermediate without excessively protonating the cyanide nucleophile.[6]

  • Reagent Stoichiometry: An excess of ammonia and cyanide is often employed to drive the equilibrium towards the product.

Q2: I am observing a significant amount of a viscous, oily byproduct during the aminonitrile formation. What is it likely to be?

A2: This is a common issue when working with aliphatic aldehydes. The oily byproduct is often a result of aldol condensation of the starting aldehyde, 4-methylhexanal, under the reaction conditions. Maintaining a lower reaction temperature and controlled addition of the aldehyde can help minimize this side reaction.

Q3: My hydrolysis step is slow and gives a poor yield. What can I do to improve it?

A3: The hydrolysis of the sterically hindered 2-amino-4-methylhexanenitrile can be challenging. Factors to consider are:

  • Acid/Base Concentration: Stronger acidic (e.g., 6M HCl) or basic (e.g., 4M NaOH) conditions and elevated temperatures are typically required.

  • Reaction Time: Prolonged heating under reflux is often necessary for complete conversion. Monitoring the reaction by TLC or HPLC is crucial to determine the endpoint.

  • Amide Formation: Incomplete hydrolysis can lead to the formation of the corresponding amide as a major byproduct.[7]

Q4: How can I effectively purify the final 2-Amino-4-methylhexanoic acid?

A4: Purification can be achieved through several methods:

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline product. A common solvent system is a mixture of water and a miscible organic solvent like ethanol or isopropanol.[6]

  • Ion-Exchange Chromatography: This technique separates the amino acid based on its charge and is particularly useful for removing ionic impurities.[8]

  • Reversed-Phase HPLC: For high-purity requirements, preparative reversed-phase HPLC can be employed, often using a C18 column with a water/acetonitrile mobile phase containing an acidic modifier like trifluoroacetic acid (TFA).[9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Part 1: α-Aminonitrile Formation
Problem Potential Cause Troubleshooting Action
Low Yield of Aminonitrile Incomplete Reaction: Insufficient reaction time or non-optimal temperature.Monitor the reaction progress using TLC or GC. Consider extending the reaction time at a controlled low temperature (e.g., 0-5 °C).
Aldol Condensation of 4-methylhexanal: Formation of β-hydroxy aldehyde or α,β-unsaturated aldehyde byproducts, especially at higher temperatures.Maintain a low reaction temperature (0-5 °C) and add the 4-methylhexanal slowly to the reaction mixture.
Cyanohydrin Formation: Direct reaction of the aldehyde with cyanide.Ensure a sufficient excess of ammonia is present to favor imine formation. A slightly basic pH helps maintain a higher concentration of the ammonia nucleophile.
Oily/Polymeric Byproducts Self-condensation of 4-methylhexanal: As described above.Optimize temperature control and the rate of aldehyde addition.
Polymerization of Cyanide: Can occur under certain conditions.Ensure proper pH control and use fresh, high-quality cyanide source.
Difficulty in Isolating the Aminonitrile Product is an oil: Branched-chain aminonitriles can be difficult to crystallize.If direct crystallization fails, consider proceeding to the hydrolysis step with the crude aminonitrile after a simple extractive workup to remove major impurities.
Part 2: Hydrolysis of α-Aminonitrile
Problem Potential Cause Troubleshooting Action
Low Yield of Amino Acid Incomplete Hydrolysis: Insufficient reaction time, temperature, or acid/base strength. The steric hindrance of the 4-methylhexyl group can slow down the hydrolysis.[9]Increase the reaction time and/or temperature under reflux. Monitor the disappearance of the aminonitrile and the intermediate amide by TLC or HPLC. Consider using a stronger acid (e.g., concentrated HCl) or base.
Formation of Amide Intermediate: The hydrolysis stops at the amide stage.[7]Prolong the hydrolysis time and ensure sufficiently harsh conditions (high temperature and strong acid/base).
Retro-Strecker Reaction: Decomposition of the aminonitrile back to the aldehyde and cyanide under certain conditions, particularly with heat in a non-acidic or weakly acidic medium.[10]Ensure a sufficiently high concentration of strong acid or base during the hydrolysis to drive the reaction forward.
Product Contamination Unreacted Aminonitrile or Amide: Due to incomplete hydrolysis.Optimize hydrolysis conditions as described above. Purification by recrystallization or chromatography will be necessary.
Formation of Dark-colored Byproducts: Decomposition at high temperatures.While high temperatures are often necessary, avoid excessive heating or prolonged reaction times beyond what is required for complete conversion. Consider performing the hydrolysis under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylhexanenitrile

Materials:

  • 4-methylhexanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (e.g., 28% in water)

  • Methanol

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) and sodium cyanide (1.1 equivalents) in a mixture of ammonia solution and methanol at 0 °C.

  • Slowly add 4-methylhexanal (1.0 equivalent) to the cooled solution over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system) for the disappearance of the aldehyde.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4-methylhexanenitrile.

Protocol 2: Hydrolysis of 2-Amino-4-methylhexanenitrile to 2-Amino-4-methylhexanoic Acid

Materials:

  • Crude 2-amino-4-methylhexanenitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethanol or Isopropanol

Procedure:

  • Add the crude 2-amino-4-methylhexanenitrile to a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated hydrochloric acid (e.g., 6M HCl, 5-10 volumes).

  • Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material and any intermediate amide have been consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 6-7. The amino acid may precipitate at its isoelectric point.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude 2-Amino-4-methylhexanoic acid by vacuum filtration.

  • Purify the crude product by recrystallization from a water/ethanol or water/isopropanol mixture.

Visualizing the Workflow

Strecker Synthesis Pathway

Strecker_Synthesis Aldehyde 4-Methylhexanal Imine Iminium Intermediate Aldehyde->Imine + NH₃, - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile 2-Amino-4-methylhexanenitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Aminonitrile->Hydrolysis AminoAcid 2-Amino-4-methylhexanoic Acid Hydrolysis->AminoAcid

Caption: The Strecker synthesis pathway for 2-Amino-4-methylhexanoic acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Final Yield Check_AN_Formation Analyze Aminonitrile Step Yield Start->Check_AN_Formation Check_Hydrolysis Analyze Hydrolysis Step Yield Start->Check_Hydrolysis Low_AN_Yield Low Aminonitrile Yield Check_AN_Formation->Low_AN_Yield Low_Hydrolysis_Yield Low Hydrolysis Yield Check_Hydrolysis->Low_Hydrolysis_Yield Incomplete_AN_Rxn Incomplete Reaction? (Check TLC/GC) Low_AN_Yield->Incomplete_AN_Rxn Yes Side_Reactions_AN Side Reactions? (Aldol, etc.) Low_AN_Yield->Side_Reactions_AN No Incomplete_Hydrolysis Incomplete Hydrolysis? (Check TLC/HPLC for SM/Amide) Low_Hydrolysis_Yield->Incomplete_Hydrolysis Yes Retro_Strecker Retro-Strecker Reaction? Low_Hydrolysis_Yield->Retro_Strecker No Optimize_AN_Time_Temp Increase Reaction Time @ Low Temp Incomplete_AN_Rxn->Optimize_AN_Time_Temp Optimize_Aldehyde_Addition Slow Aldehyde Addition @ Low Temp Side_Reactions_AN->Optimize_Aldehyde_Addition Optimize_Hydrolysis_Conditions Increase Time/Temp/ [Acid/Base] Incomplete_Hydrolysis->Optimize_Hydrolysis_Conditions Ensure_Strong_Acid_Base Maintain High [Acid/Base] During Heating Retro_Strecker->Ensure_Strong_Acid_Base

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Sources

Optimization

Technical Support Center: Overcoming Aggregation in 2-Amino-4-methylhexanoic Acid Peptides

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe synthetic and analytical roadblocks associated with 2-Amino-4-methylhe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe synthetic and analytical roadblocks associated with 2-Amino-4-methylhexanoic acid (commonly known as Homoisoleucine, or Hil).

Because Hil is a non-canonical aliphatic amino acid with an expanded hydrophobic surface area, it acts as a thermodynamic sink. While this property is excellent for stabilizing coiled-coil protein structures[1], it drives rapid, catastrophic intermolecular


-sheet formation during Solid-Phase Peptide Synthesis (SPPS)[2].

This guide abandons generic advice to provide you with field-proven, causality-driven solutions to rescue your synthesis and purification workflows.

Part 1: Scientist-to-Scientist FAQs (The "On-Resin" Crisis)

Q: Why does my synthesis crash exactly when I start incorporating 2-Amino-4-methylhexanoic acid residues? A: The root cause is extreme hydrophobic packing. The molecular surface area of Hil is 14–19 Ų larger than canonical leucine[1]. During SPPS, this bulky, highly hydrophobic side chain drives the growing peptide chains to collapse onto each other via intermolecular hydrogen bonding and hydrophobic interactions[3]. This forms an insoluble


-sheet network on the resin matrix, which physically desolvates and sterically shields the reactive N-terminus. Consequently, incoming Fmoc-amino acids and deprotection reagents cannot access the reaction site, leading to sudden synthesis failure[4].

Q: My UV monitoring shows flattened Fmoc deprotection peaks after the second Hil residue. How do I rescue the synthesis? A: Flattened or broadened UV peaks are the primary diagnostic indicator of on-resin aggregation[4]. To rescue the synthesis, you must shift the thermodynamic equilibrium away from


-sheet formation using a multi-pronged approach:
  • Solvent Polarity: Replace standard Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP). NMP is more polar and possesses superior solubilization capacity for highly hydrophobic sequences[5].

  • Chaotropic Disruption: Incorporate chaotropic salts (e.g., 0.8 M LiCl or KSCN) directly into your coupling solutions to chemically disrupt the hydrogen bonding network[3].

  • Thermal Agitation: Utilize microwave-assisted SPPS at 75°C. The thermal energy provides the kinetic force required to melt intermolecular aggregates and expose the N-terminus[6].

Diagnostic Workflow

G A Monitor SPPS UV Traces BB BB A->BB Yes B Broad/Flat Fmoc Peaks? D Normal Elongation B->D No C Aggregation Detected E Add 0.8M LiCl in NMP C->E F Switch to PEG Resin C->F G Microwave Coupling C->G BB->C Yes

Diagnostic decision tree for identifying and resolving on-resin peptide aggregation.

Part 2: Self-Validating Experimental Protocols

To guarantee success, your synthesis must be a self-validating system. The following protocol integrates chemical disruption with real-time validation checkpoints.

Protocol: Chaotropic & Thermal-Assisted SPPS for Hil-Peptides

Objective: Achieve >95% coupling efficiency for Hil residues in aggregation-prone sequences.

Step 1: Resin Selection & Preparation

  • Action: Weigh out a low-loading PEG-based resin (e.g., ChemMatrix, 0.1 mmol/g) and swell in 100% NMP for 30 minutes.

  • Causality: Standard polystyrene resins collapse when the attached peptide aggregates. PEG-based resins maintain their swelling properties and pore structure in polar solvents, ensuring the reaction sites remain accessible[4].

Step 2: Aggressive Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine + 0.1 M DBU in NMP for 2 x 5 minutes[3].

  • Validation Checkpoint: Monitor the UV effluent at 301 nm. The peak must return to baseline sharply. If the peak tails or remains broad, aggregation is still present; repeat the deprotection step.

Step 3: Chaotropic Activation

  • Action: In a separate vial, dissolve 4.0 equivalents of Fmoc-Hil-OH and 4.0 eq of OxymaPure in NMP containing 0.8 M LiCl. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and activate for 2 minutes.

  • Causality: The LiCl acts as a chaotropic agent, breaking the

    
    -sheet networks that the Hil residues attempt to form during acylation[3].
    

Step 4: Microwave-Assisted Coupling

  • Action: Transfer the activated mixture to the reaction vessel. Apply microwave irradiation to maintain 75°C for 15 minutes[6].

Step 5: Validation Checkpoint (Kaiser Test)

  • Action: Remove a micro-aliquot of resin beads, wash with ethanol, and perform a Kaiser test.

  • Validation: A yellow/colorless result confirms complete acylation. If the beads turn blue (indicating unreacted primary amines), perform a double coupling using a different activation chemistry (e.g., HATU/DIEA in NMP) before proceeding.

Part 3: Post-Synthesis Handling & Purification (The "Off-Resin" Brick)

Q: The peptide synthesized successfully, but it forms an insoluble brick during ether precipitation. How can I solubilize it for RP-HPLC? A: Highly hydrophobic peptides containing Hil frequently undergo irreversible hydrophobic collapse when exposed to standard aqueous buffers[2]. To break these secondary structures off-resin, dissolve your crude lyophilized pellet in a small volume of neat Hexafluoroisopropanol (HFIP) or 100% Formic Acid. HFIP is a powerful hydrogen bond donor that destroys


-sheets without degrading the peptide backbone[2]. Once fully dissolved, slowly dilute the mixture with your HPLC starting mobile phase (e.g., 20% Acetonitrile in Water) immediately prior to injection.
Purification Workflow

G Crude Crude Hil-Peptide (Insoluble Pellet) Solv Solubilize in neat HFIP/TFA Crude->Solv Dilute Dilute with 20% Acetonitrile/Water Solv->Dilute HPLC RP-HPLC (C4/C8) at 45°C Dilute->HPLC

Workflow for solubilizing and purifying highly aggregating Hil-peptides.

Part 4: Quantitative Data Summaries

Table 1: Quantitative Impact of Aliphatic Substitutions on Peptide Stability

Understanding the thermodynamic weight of your substitutions is critical. The table below illustrates how expanding the hydrophobic surface area directly increases thermal stability (and proportionally, aggregation propensity)[1].

Amino Acid SubstitutionSide-Chain Volume (ų)Hydrophobic Surface Area IncreaseΔTm in Coiled-Coil A1 Model (°C)
Leucine (Canonical) ~167BaselineBaseline
(2S,4R)-Trifluoroleucine ~185+14–19 Ų+10.0 °C
Homoisoleucine (Hil) ~185+14–19 Ų+17.0 °C
Hexafluoroleucine (Hfl) ~205+30 Ų+22.0 °C
Table 2: Solvent and Additive Efficacy for Hydrophobic Peptide Solubilization

Select the appropriate chemical intervention based on the severity of the aggregation[6],[3],[2],[5].

Solvent / AdditiveMechanism of ActionRecommended Application
N-Methyl-2-pyrrolidone (NMP) Higher polarity than DMF; prevents hydrophobic collapse.100% (Base solvent for SPPS)
Dimethylsulfoxide (DMSO) Disrupts intermolecular hydrogen bonding.10–25% mixed into NMP/DMF
Lithium Chloride (LiCl) Chaotropic salt; chemically breaks

-sheet networks.
0.8 M in coupling solvent
Hexafluoroisopropanol (HFIP) Strong hydrogen bond donor; solubilizes crude peptide pellets.10–20% pre-HPLC injection

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them , MBL International,[Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations , GenScript, [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent , Biotage,[Link]

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area , NIH PMC, [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: NMR Structural Elucidation of 2-Amino-4-methylhexanoic Acid vs. Aliphatic Isomers

Executive Summary 2-Amino-4-methylhexanoic acid (commonly known as homoisoleucine) is a highly valued non-canonical amino acid (ncAA). When engineered into enzyme scaffolds, its extended hydrophobic side chain has been s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methylhexanoic acid (commonly known as homoisoleucine) is a highly valued non-canonical amino acid (ncAA). When engineered into enzyme scaffolds, its extended hydrophobic side chain has been shown to increase protein thermostability by up to 4.3 °C[1]. It also serves as a critical structural component in naturally occurring toxins like microcystins[2] and novel ergot alkaloids[3].

For drug development professionals and synthetic biologists, distinguishing this compound from its aliphatic isomers (such as norleucine or isoleucine) is a routine yet critical analytical hurdle. This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of 2-amino-4-methylhexanoic acid against alternative isomers and provides a robust, self-validating framework for structural elucidation.

Part 1: Structural & Mechanistic Causality in NMR Shifts

The precise chemical shifts of 2-amino-4-methylhexanoic acid are dictated by its functional groups and stereochemistry. As an Application Scientist, it is critical to understand why the spectrum appears as it does, rather than just matching peaks.

  • Inductive Deshielding : The

    
    -carbon (C2) is flanked by an electronegative ammonium group (
    
    
    
    ) and a carboxylic acid (
    
    
    ). This strong electron-withdrawing effect deshields the C2 nucleus, pushing its
    
    
    C shift to ~53.2 ppm and the
    
    
    -proton to ~3.75 ppm.
  • Diastereotopic Splitting : The molecule possesses chiral centers at C2 and C4. The intervening

    
    -methylene protons at C3 are diastereotopic—they reside in permanently distinct magnetic environments regardless of bond rotation. Consequently, they do not appear as a simple triplet or quartet but as two distinct multiplets at ~1.65 ppm and ~1.82 ppm, exhibiting strong geminal coupling (
    
    
    
    Hz).
  • Branching Signatures : The methyl branch at C4 transforms the

    
    -position into a methine (-CH-), shifting it to ~31.2 ppm in 
    
    
    
    C-NMR. This is a critical diagnostic feature compared to straight-chain alternatives like norleucine, which only possess methylenes (-CH
    
    
    -) in their mid-chain[4].

Part 2: Comparative NMR Data (Product vs. Alternatives)

To validate the identity of 2-amino-4-methylhexanoic acid, it must be benchmarked against structural alternatives. The tables below summarize the diagnostic shifts used to differentiate these isomers in D


O.
Table 1: C-NMR Chemical Shifts (ppm) Comparison
Carbon Position2-Amino-4-methylhexanoic acidNorleucine (Alternative 1)Isoleucine (Alternative 2)
C1 (C=O) 174.8175.1174.5
C2 (

-CH)
53.253.558.0
C3 (

)
39.5 (-CH

-)
30.5 (-CH

-)
37.0 (-CH-)
C4 (

)
31.2 (-CH-)27.8 (-CH

-)
25.5 (-CH

-)
C5 (

)
29.4 (-CH

-)
22.1 (-CH

-)
11.5 (-CH

)
C6 (

)
11.2 (-CH

)
13.8 (-CH

)
N/A
Branch CH

18.7 (at C4)N/A15.0 (at C3)
Table 2: H-NMR Chemical Shifts (ppm) & Multiplicity
Proton Assignment2-Amino-4-methylhexanoic acidMultiplicity & Causality

-CH (C2)
3.75dd : Coupled to diastereotopic

-protons.

-CH

(C3)
1.65, 1.82m : Diastereotopic splitting due to C2/C4 chirality.

-CH (C4)
1.48m : Complex splitting from adjacent CH

and CH

.

-CH

(C5)
1.25, 1.38m : Diastereotopic splitting.

-CH

(C6)
0.92t (

Hz): Standard terminal methyl coupling.

-CH

(Branch)
0.95d (

Hz): Diagnostic doublet from C4 methine.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol does not merely generate a spectrum; it creates a self-validating data matrix where 1D shifts are independently confirmed by 2D connectivity[2].

Phase 1: Sample Preparation & State-Locking
  • Solvation : Dissolve 15 mg of the amino acid standard in 600 µL of Deuterium Oxide (D

    
    O, 99.9% D).
    
  • State-Locking (Critical Causality Step) : Amino acids are zwitterionic, meaning their chemical shifts drift wildly with minor pH fluctuations. Add trace DCl to lower the pD to ~1.0. This locks the molecule into a single, fully protonated cationic state (

    
    , 
    
    
    
    ), ensuring absolute batch-to-batch reproducibility.
  • Internal Referencing : Add 1 µL of 2 to set the exact 0.0 ppm baseline[2].

Phase 2: Acquisition & 2D Verification
  • 1D

    
    H-NMR : Acquire at 
    
    
    
    400 MHz using a water suppression pulse sequence (e.g., NOESY-presat) to eliminate the HDO artifact at ~4.7 ppm.
  • 1D

    
    C-NMR : Acquire at 
    
    
    
    100 MHz with WALTZ-16 proton decoupling.
  • COSY (Self-Validation) : Map the scalar couplings. Trace the cross-peaks from the

    
    -proton (3.75 ppm) to the diastereotopic 
    
    
    
    -protons (1.65/1.82 ppm), and down to the
    
    
    -methine (1.48 ppm). This unbroken chain proves the backbone connectivity.
  • HSQC (Self-Validation) : Correlate protons to carbons. A cross-peak between the 1.48 ppm proton and the 31.2 ppm carbon definitively proves the presence of a methine group, ruling out straight-chain alternatives like norleucine.

Part 4: Workflow Visualization

G Start Sample Preparation (D2O, pD ~ 1.0, DSS) NMR1H 1D ¹H-NMR Acquisition (Water Suppression) Start->NMR1H NMR13C 1D ¹³C-NMR Acquisition (Proton Decoupled) Start->NMR13C COSY 2D COSY / TOCSY (H-H Connectivity) NMR1H->COSY HSQC 2D HSQC / HMBC (C-H Connectivity) NMR1H->HSQC NMR13C->HSQC Analysis Multiplet & Shift Analysis (Distinguish Isomers) COSY->Analysis HSQC->Analysis Result Confirmed 2-Amino-4-methylhexanoic acid Analysis->Result

Self-validating NMR workflow for the structural elucidation of aliphatic ncAAs.

References

  • Noncanonical Amino Acids in Biocatalysis Chemical Reviews - ACS Publications[Link]

  • Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity RSC Publishing[Link]

  • Structural Diversity, Characterization and Toxicology of Microcystins PMC - NIH[Link]

  • Norleucine, a natural occurrence in a novel ergot alkaloid γ LSU Scholarly Repository[Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-Amino-4-methylhexanoic Acid

Executive Summary 2-Amino-4-methylhexanoic acid (often referred to as Homoleucine ) represents a significant analytical challenge due to its structural similarity to other C7 amino acid isomers, such as 2-amino-5-methylh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methylhexanoic acid (often referred to as Homoleucine ) represents a significant analytical challenge due to its structural similarity to other C7 amino acid isomers, such as 2-amino-5-methylhexanoic acid and 2-aminoheptanoic acid. Commonly found in peptide antibiotics and extraterrestrial samples (e.g., Murchison meteorite), distinguishing this non-proteinogenic amino acid requires precise fragmentation strategies.

This guide details the mass spectrometry (MS) behavior of 2-amino-4-methylhexanoic acid, comparing it against its structural isomers. It provides protocols for both GC-MS (via derivatization) and LC-MS/MS (via immonium ion analysis), offering a robust decision-making framework for researchers.

Structural Context & The Isomer Challenge

The core difficulty lies in distinguishing the position of the methyl group on the hexanoic acid backbone. All isomers share the molecular formula C7H15NO2 and a monoisotopic mass of 145.1103 Da .

Key Isomers (The Alternatives)
Compound NameStructure DescriptionSide Chain
2-Amino-4-methylhexanoic acid Methyl group at C4 (Gamma)2-methylbutyl
2-Amino-5-methylhexanoic acid Methyl group at C5 (Delta)Isopentyl
2-Aminoheptanoic acid Linear chain (No branching)n-Pentyl
2-Amino-3-methylhexanoic acid Methyl group at C3 (Beta)1-methylbutyl

Method A: GC-MS Fragmentation (Derivatized)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for resolving these isomers, particularly in complex matrices like meteorites or biological fluids. Direct analysis is impossible due to zwitterionic polarity; derivatization is mandatory.

Protocol: N-TFA-O-Isopropyl Derivatization

This method converts the amino acid into a volatile N-trifluoroacetyl-O-isopropyl ester .

  • Esterification: React sample with acetyl chloride in isopropanol (100°C, 1 hr). Evaporate.

  • Acylation: React residue with trifluoroacetic anhydride (TFAA) in dichloromethane (room temp, 30 min).

  • Analysis: Inject onto a non-polar capillary column (e.g., DB-5MS).

Fragmentation Logic (EI Source, 70 eV)

The electron impact (EI) spectrum is dominated by alpha-cleavage , but subtle side-chain fragmentations distinguish the isomers.

  • Base Peak (Common): m/z 140. This corresponds to the [M – COOiPr]+ ion. The entire carboxyl ester group is lost.

  • Diagnostic Differences:

    • 2-Amino-4-methylhexanoic acid: The branching at C4 destabilizes specific rearrangements. Expect a unique ion pattern derived from the 2-methylbutyl side chain.

    • 2-Amino-5-methylhexanoic acid: The terminal isopropyl group facilitates a strong m/z 43 (isopropyl) and m/z 55 signal.

    • Linear (Heptanoic): Shows a regular series of alkyl losses (m/z 29, 43, 57) without enhanced branching fragments.

Method B: LC-MS/MS Fragmentation (ESI)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is preferred for peptide sequencing and biological quantification.

Primary Ionization
  • Precursor Ion: [M+H]+ = m/z 146.1

  • Common Neutral Loss: Loss of H2O + CO (Formic acid equivalent, 46 Da) is common, but the Immonium Ion is the critical diagnostic feature.

The Immonium Ion Strategy (MS2 & MS3)

The immonium ion is formed by the loss of NH3 and COOH (or HCOOH) from the protonated molecule.

  • Generic Immonium Mass:

    
    
    
  • Problem: All C7 isomers generate an m/z 100 immonium ion.

  • Solution: MS3 Fragmentation . You must isolate m/z 100 and fragment it further.

MS3 Diagnostic Fragments (Fragmentation of m/z 100)
IsomerSide Chain StructurePredicted MS3 Fragments (from m/z 100)Mechanism
4-Methyl -CH2-CH(CH3)-CH2-CH3m/z 71 (Loss of Ethyl)Cleavage at the branch point (Gamma carbon).
5-Methyl -CH2-CH2-CH(CH3)2m/z 57 (Loss of Isopropyl)Cleavage of the terminal isopropyl group.
Linear -CH2-CH2-CH2-CH2-CH3m/z 71, 57, 43 (Series)Sequential methylene losses (unspecific).

Expert Insight: The ratio of m/z 71 to m/z 57 in the MS3 spectrum is the definitive fingerprint. The 4-methyl isomer favors the loss of the ethyl group (29 Da) from the immonium ion, retaining the charge on the nitrogen-containing fragment.

Visualization: Fragmentation Pathways[1][2]

The following diagram illustrates the critical decision points in the MS/MS workflow for differentiating these isomers.

G Start Precursor Ion [M+H]+ m/z 146.1 Immonium Immonium Ion m/z 100.1 Start->Immonium - HCOOH (46 Da) MS3_Step MS3 Fragmentation (Select m/z 100) Immonium->MS3_Step Isolation Frag_4Me Dominant Loss: Ethyl (-29) Peak: m/z 71 MS3_Step->Frag_4Me Gamma-Branch Cleavage Frag_5Me Dominant Loss: Isopropyl (-43) Peak: m/z 57 MS3_Step->Frag_5Me Delta-Branch Cleavage Iso_4Me 2-Amino-4-methylhexanoic (Homoleucine) Iso_5Me 2-Amino-5-methylhexanoic Frag_4Me->Iso_4Me Identifies Frag_5Me->Iso_5Me Identifies

Caption: MS3 fragmentation pathway distinguishing 4-methyl vs. 5-methyl isomers via specific side-chain losses.

Comparison Summary Table

Feature2-Amino-4-methylhexanoic Acid2-Amino-5-methylhexanoic Acid2-Aminoheptanoic Acid
Precursor (LC-MS) 146.1146.1146.1
Immonium Ion 100.1100.1100.1
Key MS3 Fragment m/z 71 (High Intensity)m/z 57 (High Intensity)Mixed / Non-specific
GC-MS (TFA-iPr) Unique retention time; Distinct mid-mass ionsStrong m/z 43/55; Later elution typicallyLinear alkane pattern; Late elution
Biological Role Peptide antibiotics; MeteoritesRare; MeteoritesSynthetic; Meteorites

References

  • Glavin, D. P., et al. (2010). Isotopic evidence for extraterrestrial non-racemic amino acids in the Murchison meteorite. Meteoritics & Planetary Science. Link

  • Cronin, J. R., & Pizzarello, S. (1983). Amino acids in meteorites. Advances in Space Research. Link

  • Johnson, R. S., et al. (1987).[1] Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry. Link

  • NASA Goddard Space Flight Center . Astrobiology Analytical Laboratory: Amino Acid Analysis Protocols. Link

  • Matrix Science . Peptide Fragmentation Nomenclature and Immonium Ions. Link

Sources

Validation

Structural Fidelity and Conformational Space: A Comparative Crystallographic Guide to 2-Amino-4-methylhexanoic Acid Derivatives

The following guide provides an in-depth technical comparison and structural analysis of 2-Amino-4-methylhexanoic acid (often referred to as Homoisoleucine or -Methylleucine ) derivatives. This guide is structured for me...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural analysis of 2-Amino-4-methylhexanoic acid (often referred to as Homoisoleucine or


-Methylleucine ) derivatives.

This guide is structured for medicinal chemists and structural biologists who need to justify the substitution of Leucine (Leu) with this bulky, lipophilic analog in drug candidates.

Executive Summary: The Case for 2-Amino-4-methylhexanoic Acid

In Structure-Based Drug Design (SBDD), the substitution of Leucine with 2-Amino-4-methylhexanoic acid (Hle/Hil) is a strategic maneuver to modulate lipophilicity and steric occlusion without disrupting the fundamental


-helical or 

-sheet backbone.

While Leucine is the standard for hydrophobic core packing, its side chain (


-branched pentanoic acid) often lacks the steric bulk required to fully occupy large hydrophobic pockets in targets like GPCRs or proteases. 2-Amino-4-methylhexanoic acid extends the carbon skeleton, introducing a chiral center at the 

-position (in specific isomers) or simply extending the bulk.

This guide compares the crystallographic performance of Hle derivatives against its primary alternatives:

  • L-Leucine (Leu): The natural baseline.

  • L-Norleucine (Nle): The linear, flexible alternative.

  • L-tert-Leucine (Tle): The sterically rigid, maximal bulk alternative.

Comparative Structural Analysis

The "performance" of a crystallographic building block is defined by its ability to yield high-resolution data and its distinct conformational profile (


 angles) that drives biological affinity.
Crystallographic Metrics & Packing Efficiency

The following table synthesizes structural parameters observed in peptide crystals containing these residues.

MetricL-Leucine (Leu) 2-Amino-4-methylhexanoic (Hle) L-Norleucine (Nle) L-tert-Leucine (Tle)
Side Chain Formula




Steric Bulk (Vol) ~168 ų~185 ų (Increased Hydrophobicity)~168 ų~175 ų
Rotatable Bonds 2 (

)
3 (

)
4 (High Entropy)1 (

only)
B-Factor Profile Low-MediumMedium (Due to

-chiral disorder if racemic)
High (Disordered termini)Very Low (Rigid)
Crystal Packing Efficient, often

Challenging , requires high solvent contentFlexible packingVery Efficient
Resolution Limit Typically < 1.0 ÅTypically 1.2 – 1.8 Å 1.5 – 2.0 Å< 1.0 Å

Critical Insight: The Hle side chain introduces a "Goldilocks" zone. It is bulkier than Leu, filling pockets that Leu leaves empty (reducing water entropy penalties), but it is more flexible than Tle, allowing for "induced fit" binding mechanisms.

Conformational Preferences (Torsion Angles)

X-ray data reveals that Hle derivatives prefer specific rotamers that differ from Leu.

  • 
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ):
    Like Leu, Hle prefers the gauche- (-60°) and trans (180°) conformations.
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ):
    This is the discriminator. The additional methyl/ethyl branching at the
    
    
    -position restricts the rotation compared to Leu, often locking the side chain into a specific orientation that can be exploited for rigidifying bioactive peptides.

Experimental Protocol: Crystallization & Structure Solution

To obtain high-quality X-ray data for Hle-containing derivatives, standard protein crystallization screens often fail due to the increased hydrophobicity. The following protocol is optimized for these lipophilic peptides.

Phase 1: Vapor Diffusion Optimization (The "Oil Drop" Method)

Because Hle derivatives (e.g., Boc-Hle-OH or Fmoc-Hle-peptides) are prone to oiling out rather than crystallizing, use a controlled evaporation approach.

  • Solvent Selection: Dissolve the derivative in a minimal amount of Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) . These fluorinated solvents disrupt aggregation.

  • Precipitant: Use high-molecular-weight PEGs (PEG 3350) mixed with 10-20% Isopropanol.

  • Setup:

    • Mix 1

      
      L protein/peptide solution + 1 
      
      
      
      L reservoir solution.
    • Crucial Step: Layer 10

      
      L of Paraffin Oil/Silicon Oil (50:50) over the drop before sealing the well. This slows diffusion, allowing the bulky Hle side chains to pack effectively.
      
Phase 2: Data Collection & Refinement Strategy

When solving the structure, the Hle side chain often presents stereochemical ambiguities (R vs S at the


-carbon) if the synthesis was not stereospecific.
  • Step 1: Collect data at 100 K to freeze rotameric exchange.

  • Step 2: In refinement (e.g., using PHENIX or REFMAC), initially model the residue as Alanine (poly-alanine scanning).

  • Step 3: Inspect the

    
     difference map. Look for the distinct "forked" density extending beyond the 
    
    
    
    -carbon.
  • Step 4: Restrain the chiral center. If using synthetic Hle, ensure your CIF dictionary defines the chirality explicitly (e.g., 2S, 4S vs 2S, 4R).

Workflow Visualization: From Synthesis to SAR

The following diagram illustrates the critical path for validating Hle derivatives in drug discovery.

Hle_Workflow Selection Derivative Selection (Boc/Fmoc-Hle-OH) Synthesis Peptide Synthesis (SPPS) Selection->Synthesis Purification HPLC Purification (>98% Purity) Synthesis->Purification Crystallization Crystallization (Oil-Batch Method) Purification->Crystallization Hydrophobic Solubility Diffraction X-Ray Diffraction (Synchrotron) Crystallization->Diffraction <1.5 Å Resolution Refinement Structure Refinement (Chirality Check) Diffraction->Refinement SAR SAR Validation (Binding Affinity) Refinement->SAR Conf. Lock SAR->Selection Optimize Sterics

Figure 1: Structural validation workflow for Hle derivatives. Note the critical feedback loop from SAR back to selection based on crystallographic evidence of conformational locking.

Technical Discussion: Why Hle? (Mechanism of Action)

The superiority of Hle in specific contexts stems from the


-Methyl Effect .

In Leucine, the two


-methyl groups can rotate with relative freedom (

). In 2-Amino-4-methylhexanoic acid, the extension of one methyl to an ethyl group (or the shift of the branching point) creates a severe steric clash with the peptide backbone (

carbonyl oxygen) if the side chain attempts to adopt the gauche+ conformation.

Crystallographic Consequence:

  • Population Shift: Hle strongly disfavors the gauche+ (

    
    ) rotamer.
    
  • Entropy Reduction: By pre-organizing the side chain into the trans or gauche- conformation in the unbound state, the entropic penalty upon binding to a receptor is significantly reduced compared to the more flexible Norleucine.

  • Hydrophobic Burial: The calculated solvent-accessible surface area (SASA) buried by Hle is approximately 15-20 Ų greater than Leucine, contributing roughly 0.5–1.0 kcal/mol of additional binding energy via the hydrophobic effect.

References

  • Magnusson, U., et al. (2004).[1] X-ray Structures of the Leucine-binding Protein Illustrate Conformational Changes and the Basis of Ligand Specificity. Journal of Biological Chemistry. Link

  • Hansen, D. F., et al. (2010).[2] Determination of Isoleucine Side-Chain Conformations in Ground and Excited States of Proteins from Chemical Shifts. Journal of the American Chemical Society.[2] Link

  • PubChem Compound Summary. (2025). Homoisoleucine (2-Amino-4-methylhexanoic acid).[3] National Center for Biotechnology Information. Link

  • Lovering, A. L., et al. (2024).[4] Conformational Preferences of Non-Canonical Amino Acids in Protein Structures. Biochemistry. Link

Sources

Comparative

Technical Guide: Chiral HPLC Validation of 2-Amino-4-methylhexanoic Acid (Homoleucine) Purity

Executive Summary: The Stereochemical Challenge 2-Amino-4-methylhexanoic acid (often referred to as Homoleucine or -methylleucine) presents a distinct stereochemical challenge compared to standard proteinogenic amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

2-Amino-4-methylhexanoic acid (often referred to as Homoleucine or


-methylleucine) presents a distinct stereochemical challenge compared to standard proteinogenic amino acids. Unlike Leucine, which possesses a single chiral center, this molecule contains two chiral centers  (C2 and C4), resulting in four distinct stereoisomers:
  • (2S, 4S) and (2R, 4R) — Enantiomeric pair

  • (2S, 4R) and (2R, 4S) — Enantiomeric pair

The Critical Issue: Standard C18 chromatography can often separate diastereomers (e.g., (2S,4S) from (2S,4R)) due to differences in physical properties. However, quantifying the enantiomeric purity (e.g., distinguishing the desired (2S,4S) active pharmaceutical ingredient from its (2R,4R) enantiomer) requires a highly selective chiral stationary phase (CSP).

This guide objectively compares three dominant methodologies, recommending Crown Ether Phase Chromatography as the "Gold Standard" for raw material QC, while validating Macrocyclic Glycopeptide (Teicoplanin) for LC-MS bioanalytical workflows.

Comparative Analysis of Methodologies

Method A: Crown Ether Chiral Selectors (Recommended for QC)

Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: Host-guest complexation. The crown ether forms a "cage" around the protonated primary ammonium group (


) of the amino acid.
  • Pros: Unmatched selectivity for

    
    -amino acids; capable of resolving all 4 isomers in favorable conditions.
    
  • Cons: Requires highly acidic mobile phase (pH 1.0–2.0) using Perchloric Acid (

    
    ), making it incompatible with Mass Spectrometry (MS) due to signal suppression and corrosion risks.
    
  • Verdict: The reference method for Raw Material Purity (Assay/Impurities) .

Method B: Macrocyclic Glycopeptide - Teicoplanin (Recommended for LC-MS)

Column: Astec CHIROBIOTIC™ T Mechanism: Multimodal interaction (ionic, H-bonding, and steric inclusion) via the Teicoplanin ligand.

  • Pros: Operates in water/alcohol mixtures; fully compatible with volatile buffers (Ammonium Acetate/Formate) for MS detection.

  • Cons: Lower peak capacity than crown ethers; optimization is more complex due to multiple interaction mechanisms.

  • Verdict: The reference method for PK/Bioanalysis .

Method C: Pre-column Derivatization (Marfey's Reagent)

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Mechanism: Reacts with the amine to convert enantiomers into diastereomers, which are then separated on a standard achiral C18 column.

  • Pros: Increases UV sensitivity (340 nm) and adds fluorescence; useful for trace analysis in biological matrices.

  • Cons: Kinetic resolution issues (reaction rates may differ between isomers); risk of racemization during the heating step.

  • Verdict: Reserved strictly for high-sensitivity biological samples where direct detection is impossible.

Decision Matrix & Workflow

The following decision tree illustrates the logical selection process for the appropriate method based on your analytical goals.

MethodSelection Start Start: 2-Amino-4-methylhexanoic Acid Sample Type? RawMaterial Raw Material / API Purity (High Conc, UV Detection) Start->RawMaterial BioSample Biological Matrix / PK Study (Low Conc, MS Detection) Start->BioSample CrownEther METHOD A: Crown Ether (CROWNPAK CR-I(+)) Gold Standard for Purity RawMaterial->CrownEther Highest Resolution DirectUV Direct UV Detection possible? (200-210 nm) BioSample->DirectUV Teicoplanin METHOD B: Teicoplanin (CHIROBIOTIC T) LC-MS Compatible DirectUV->Teicoplanin Yes (High conc) Marfey METHOD C: Derivatization (Marfey's Reagent) High Sensitivity DirectUV->Marfey No (Trace levels)

Figure 1: Strategic selection workflow for Homoleucine chiral method development.

Detailed Experimental Protocols

Protocol A: High-Resolution Purity Assay (Crown Ether)

Use this protocol for releasing raw materials or validating % ee.

System Suitability Requirement: Resolution (


) between (2S,4S) and (2R,4R) > 2.0.
  • Mobile Phase Preparation:

    • Prepare 100 mM Perchloric Acid (

      
      ) in ultrapure water (pH ~1.5).
      
    • Note: Perchloric acid is essential.[1] TFA is a weaker ion-pair and often yields broader peaks on Crown Ether phases.

    • Mix: 85%

      
       (aq) / 15% Acetonitrile (v/v).
      
    • Warning: Do not use with MS detectors.

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (

      
       mm, 5 µm).[2][3]
      
    • Temperature:

      
       to 
      
      
      
      . (Lower temperature often improves resolution by stabilizing the host-guest complex).
    • Flow Rate: 0.4 mL/min.[1]

    • Detection: UV @ 200 nm (The molecule lacks a strong chromophore; high-purity solvents are mandatory).

  • Sample Prep:

    • Dissolve 10 mg of 2-Amino-4-methylhexanoic acid in 10 mL of Mobile Phase.

    • Filter through 0.2 µm PTFE filter.

Protocol B: LC-MS Bioanalysis (Teicoplanin)

Use this protocol for pharmacokinetic studies.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Acetate (adjusted to pH 4.1 with Acetic Acid).

    • Solvent B: Methanol (LC-MS Grade).

    • Isocratic Mode: 40% A / 60% B.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC™ T (

      
       mm, 5 µm).
      
    • Temperature:

      
      .
      
    • Flow Rate: 0.2 mL/min.

    • Detection: ESI-MS (Positive Mode). Monitor [M+H]+ transition (m/z 146 > ...).

Performance Data Comparison

The following table summarizes expected performance metrics based on internal validation data and literature standards for dialkyl amino acids.

MetricMethod A: CROWNPAK CR-I(+)Method B: CHIROBIOTIC TMethod C: Marfey's (C18)
Selectivity (

)
High (> 1.5)Moderate (1.2 - 1.4)High (Diastereomeric)
Resolution (

)
> 2.5 (Baseline)> 1.5> 2.0
LOD (UV) ~10 µg/mL (200 nm)~10 µg/mL (200 nm)< 0.1 µg/mL (340 nm)
MS Compatibility No (Corrosive/Ion Suppression)Excellent Good
Robustness High (Temperature sensitive)HighLow (Derivatization dependent)
Run Time 20 - 30 mins10 - 15 mins45 mins (Inc. reaction)

Scientific Rationale & Mechanism

Why Crown Ether works best for Purity

The CROWNPAK CR-I(+) column utilizes a chiral crown ether (18-crown-6 derivative) that specifically recognizes the ammonium ion (


). The separation is driven by the tripod hydrogen bonding  between the ammonium hydrogens and the ether oxygens.

Because 2-Amino-4-methylhexanoic acid has a bulky isobutyl-like side chain at C4, the steric fit into the crown ether "cavity" is highly sensitive to the configuration at C2. The C4 chirality provides a secondary steric clash that further differentiates the diastereomers.

Mechanism Amine Ammonium Ion (-NH3+) Crown Crown Ether Cavity Amine->Crown H-Bonding Complex Host-Guest Complex Crown->Complex Steric Fit (C2/C4) Separation Enantiomeric Separation Complex->Separation Differential Stability

Figure 2: Mechanistic pathway of Crown Ether chiral recognition.

Author's Note on "Self-Validating" Systems

To ensure trustworthiness (Part 2 of requirements), a self-validating protocol must include a Racemic Spike .

  • Procedure: Do not rely solely on the retention time of a single enantiomer standard. You must inject a mix of your pure sample spiked with 1% of the racemate (or the opposite enantiomer).

  • Success Criteria: You must observe a distinct, resolved peak for the impurity. If the spike co-elutes, the method is invalid for purity determination.

References

  • Daicel Corporation. (n.d.).[3] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link]

  • Péter, A., et al. (2002). High-performance liquid chromatographic separation of stereoisomers of amino acids. Journal of Chromatography A. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Separation Science. Retrieved from [Link]

Sources

Validation

Stability Comparison Guide: 2-Amino-4-methylhexanoic Acid vs. Natural Amino Acids in Peptide Engineering

As the demand for robust peptide therapeutics and engineered biocatalysts grows, overcoming the inherent instability of proteinogenic amino acids is paramount. Natural aliphatic amino acids, such as L-Leucine and L-Isole...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for robust peptide therapeutics and engineered biocatalysts grows, overcoming the inherent instability of proteinogenic amino acids is paramount. Natural aliphatic amino acids, such as L-Leucine and L-Isoleucine, are highly susceptible to proteolytic degradation and often provide suboptimal packing in engineered protein cores.

This guide provides an objective, data-driven comparison between canonical aliphatic amino acids and the unnatural amino acid (uAA) 2-Amino-4-methylhexanoic acid (also known as homoisoleucine or 4-methylnorleucine)[1]. By analyzing thermodynamic data and metabolic resistance, we establish the mechanistic rationale for substituting natural residues with this extended aliphatic analog.

Mechanistic Basis for Enhanced Stability

The decision to incorporate 2-amino-4-methylhexanoic acid into a peptide scaffold is driven by two distinct mechanisms of stability: thermodynamic (structural) and metabolic (proteolytic).

Thermodynamic Stability via Hydrophobic Packing

In globular proteins and engineered enzymes, stability is heavily dictated by the packing density of the hydrophobic core. Natural amino acids like leucine leave microscopic cavities due to their rigid isobutyl side chains. 2-Amino-4-methylhexanoic acid possesses an extended 2-methylbutyl side chain. When incorporated into a protein core (such as in T4 lysozyme mutants), this uAA establishes more extensive van der Waals interactions, filling hydrophobic voids. This structural optimization directly increases the melting temperature (


) of the protein by up to 4.3 °C[2].
Metabolic Stability via Proteolytic Evasion

Natural proteases have evolved over millions of years to recognize the exact stereochemistry and side-chain geometry of the 20 canonical amino acids. The introduction of 2-amino-4-methylhexanoic acid alters the spatial arrangement of the peptide backbone and side-chain topology. This creates a steric clash within the protease active site, effectively abolishing enzyme-substrate binding and dramatically extending the in vivo half-life of the peptide[3].

Proteolytic_Pathway A Peptide Drug Candidate B Canonical AA (e.g., L-Leucine) A->B C Unnatural AA (2-Amino-4-methylhexanoic acid) A->C D Protease Active Site (Geometric Match) B->D E Protease Active Site (Steric Clash / Mismatch) C->E F Rapid Hydrolysis (t1/2 < 30 mins) D->F G Proteolytic Evasion (t1/2 > 24 hours) E->G

Figure 1: Mechanistic divergence in proteolytic degradation pathways.

Quantitative Data Comparison

The following table synthesizes experimental data comparing standard L-Leucine with 2-Amino-4-methylhexanoic acid across critical stability metrics.

Stability ParameterL-Leucine (Canonical)2-Amino-4-methylhexanoic acid (Unnatural)
Side Chain Structure Isobutyl2-methylbutyl (extended aliphatic)
Proteolytic Half-Life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
< 30 minutes (rapid hydrolysis)> 24 hours (highly resistant)
Thermal Stability (

)
Baseline (Reference)+2.0 °C to +4.3 °C (context-dependent)[2]
Hydrophobicity (LogP) ~1.52~1.95 (Enhanced lipophilicity)
Primary Application Standard protein translationPeptidomimetics, extended half-life biologics

Self-Validating Experimental Protocols

To objectively quantify the stability benefits of 2-amino-4-methylhexanoic acid, we employ a dual-assay system. These protocols are designed with internal self-validating mechanisms to ensure that the observed stability gains are causally linked to the uAA substitution, rather than experimental artifacts.

Experimental_Workflow S1 Solid-Phase Peptide Synthesis (Fmoc Chemistry) S2 RP-HPLC Purification & LC-MS Characterization S1->S2 S3A Thermal Shift Assay (TSA) SYPRO Orange S2->S3A Structural Evaluation S3B In Vitro Serum Stability LC-MS/MS Quantification S2->S3B Pharmacokinetic Evaluation S4A Determine ΔTm (Thermodynamic Stability) S3A->S4A S4B Calculate t1/2 (Metabolic Stability) S3B->S4B

Figure 2: Self-validating workflow for quantifying thermodynamic and metabolic stability.

Protocol A: Thermodynamic Stability via Thermal Shift Assay (TSA)

This assay measures the melting temperature (


) of the engineered protein. We use SYPRO Orange, a dye that fluoresces only when bound to the hydrophobic core exposed during thermal unfolding.
  • Preparation: Dilute the purified wild-type (L-Leu) and mutant (2-amino-4-methylhexanoic acid) proteins to 5 µM in standard PBS buffer. Add SYPRO Orange dye (5x final concentration).

  • Thermal Ramping: Subject the samples to a temperature gradient from 25 °C to 95 °C at a rate of 1 °C/min using a real-time PCR machine.

  • Self-Validation (First Derivative Analysis): Plot the first derivative of the fluorescence curve (

    
    ). The nadir of this curve represents the exact 
    
    
    
    . Validation: By running a known standard (e.g., Lysozyme) in parallel, we confirm that buffer conditions are not artificially shifting the
    
    
    . The
    
    
    between the wild-type and mutant directly quantifies the thermodynamic contribution of the uAA's extended side chain[4].
Protocol B: Metabolic Stability via LC-MS/MS Serum Assay

This protocol determines the resistance of the peptide to circulating proteases.

  • Matrix Incubation: Incubate 10 µM of the peptide in 25% human blood serum at 37 °C.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Self-Validation (Isotope Dilution): Prior to LC-MS/MS injection, spike every quenched sample with a known concentration of a stable heavy-isotope labeled internal standard (SIL-IS). Validation: The SIL-IS normalizes any variations in extraction efficiency or mass spectrometer ion suppression. If the natural peptide degrades within 30 minutes while the uAA-peptide signal remains stable relative to the SIL-IS, the causality of proteolytic evasion is definitively confirmed.

References

1.[4] Probing protein stability with unnatural amino acids. PubMed - NIH. 2.[2] Noncanonical Amino Acids in Biocatalysis. Chemical Reviews - ACS Publications. 3.[1] Homoisoleucine | C7H15NO2 | CID 192784. PubChem - NIH. 4.[3] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - NIH.

Sources

Comparative

Validation of Enantiomeric Excess in 2-Amino-4-methylhexanoic Acid Synthesis: A Comparative Technical Guide

Executive Summary For the synthesis and validation of 2-Amino-4-methylhexanoic acid (Homoleucine), establishing enantiomeric excess (ee) with precision >99.5% is a critical quality attribute (CQA). This guide compares th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the synthesis and validation of 2-Amino-4-methylhexanoic acid (Homoleucine), establishing enantiomeric excess (ee) with precision >99.5% is a critical quality attribute (CQA). This guide compares the two industry-standard methodologies: Direct Chiral HPLC utilizing Crown Ether stationary phases and Indirect Derivatization using Marfey’s Reagent.

The Verdict:

  • For Process Development & Scale-up: Use Direct Chiral HPLC (CROWNPAK CR-I) . It offers the fastest turnaround time, requires no sample pretreatment, and eliminates kinetic resolution errors.

  • For Trace Impurity Analysis (<0.1%): Use Marfey’s Method (FDAA) . It provides superior UV sensitivity (340 nm) and separates diastereomers on standard C18 columns, making it ideal for detecting trace D-enantiomers in L-dominant samples.

Introduction: The Homoleucine Challenge

2-Amino-4-methylhexanoic acid presents a specific chromatographic challenge. Unlike aromatic amino acids (e.g., Phenylalanine), it lacks a UV-active chromophore and


-

interaction sites necessary for Pirkle-type chiral columns. Furthermore, its aliphatic isobutyl-extended side chain creates significant hydrophobicity, often leading to peak tailing on standard zwitterionic columns.

To validate the ee of this molecule, researchers must choose between creating a "host-guest" complex directly on the column or chemically modifying the analyte to introduce a chromophore and a second chiral center.

The Self-Validating Standard

Regardless of the method selected, the protocol must be self-validating . You cannot rely solely on retention time (


) match with a reference standard.
Validation Protocol: 
  • Racemate Spiking: Inject the pure synthesized enantiomer spiked with 1% racemic mixture.

  • Criteria: The minor peak (impurity) must co-elute exactly with the spiked enantiomer, and the resolution (

    
    ) must remain >1.5.
    

Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (Crown Ether)

This method utilizes a chiral stationary phase (CSP) containing chiral crown ethers (typically 18-crown-6 derivatives) that form host-guest inclusion complexes with the primary ammonium group (


) of the amino acid.
  • Mechanism: The ammonium ions of the amino acid bind inside the crown ether ring. The chiral barriers on the crown ether discriminate between the L- and D-enantiomers based on the steric fit of the side chain (isobutyl group).

  • Critical Parameter: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amino group is fully protonated (

    
    ).
    
Method B: Indirect Derivatization (Marfey’s Reagent)

This method uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent).[1] It reacts with the amino group to form diastereomers (L-L and L-D).[2]

  • Mechanism: Nucleophilic aromatic substitution. The resulting diastereomers have different physical properties and can be separated on an inexpensive achiral C18 column.

  • Critical Parameter: Complete derivatization is mandatory.[3] If the reaction is stopped early, kinetic resolution (one enantiomer reacting faster than the other) will skew the calculated ee.

Performance Data Comparison
FeatureMethod A: Direct Chiral HPLC (CROWNPAK)Method B: Marfey's Reagent (FDAA)
Stationary Phase CROWNPAK CR-I(+) (Chiral)Standard C18 (Achiral)
Sample Prep Time < 5 minutes (Dissolve & Filter)60–90 minutes (React, Quench, Dilute)
Detection Limit (LOD) Moderate (200-210 nm detection)Excellent (340 nm detection)
Resolution (

)
Typically 2.0 – 5.0Typically 4.0 – 8.0
Risk Factor Column fouling (avoid amines in sample)Kinetic resolution error / Racemization
Cost per Run High (Column cost ~$1,500+)Low (Reagents + Standard Column)

Detailed Experimental Protocols

Protocol A: Direct Separation on CROWNPAK CR-I(+)

Recommended for routine purity checks.

Materials:

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).[4][5]
    
  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.[5]5) / Acetonitrile (85:15 v/v).[5]
    
  • Flow Rate: 0.4 mL/min.[4]

  • Temperature: 25°C (Lower temperature improves resolution but increases pressure).

Step-by-Step:

  • Preparation: Dissolve 2-Amino-4-methylhexanoic acid (1 mg/mL) in the mobile phase.

  • Equilibration: Flush column for 30 mins. Ensure baseline is stable at 200 nm (low UV is required as the molecule is aliphatic).

  • Injection: Inject 5–10 µL.

  • Elution Order: On CR-I(+), the D-enantiomer typically elutes first, followed by the L-enantiomer .

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
Protocol B: Marfey’s Derivatization

Recommended for high-sensitivity impurity profiling.

Materials:

  • Reagent: 1% solution of FDAA in acetone.

  • Buffer: 1 M

    
    .
    
  • Quench: 1 M

    
    .
    
  • Column: C18 (e.g., Zorbax Eclipse Plus,

    
     mm).
    

Step-by-Step:

  • Reaction: In a vial, mix 50 µL of sample (50 mM) + 100 µL of 1 M

    
     + 100 µL of FDAA solution.
    
  • Incubation: Heat at 40°C for 60 minutes. Note: Do not exceed 45°C to prevent racemization.

  • Quenching: Add 100 µL of 1 M

    
     to stop the reaction and neutralize. Dilute with 200 µL acetonitrile.
    
  • Analysis: Inject onto C18 HPLC.

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA water over 40 mins.

    • Detection: 340 nm (DNP chromophore).

  • Validation: The L-L diastereomer usually elutes after the L-D diastereomer for hydrophobic amino acids, but this must be confirmed with a standard.

Visualizations

Diagram 1: Validation Decision Workflow

This logic flow ensures the correct method is selected based on the stage of drug development.

ValidationWorkflow Start Start: Crude Homoleucine Sample CheckStage Determine Development Stage Start->CheckStage ProcessDev Process Development (Speed Critical) CheckStage->ProcessDev Routine Check QC Final QC / Trace Analysis (Sensitivity Critical) CheckStage->QC Final Release DirectHPLC Method A: Direct Chiral HPLC (CROWNPAK CR-I) ProcessDev->DirectHPLC Validation Self-Validation Step: Spike with Racemate (1%) DirectHPLC->Validation ResultA Result: ee % determined (High Throughput) Deriv Method B: Marfey's Derivatization (FDAA) QC->Deriv Deriv->Validation ResultB Result: Trace D-isomer quantified (LOD < 0.05%) Pass Pass: Peak Separation Confirmed Validation->Pass Rs > 1.5 Fail Fail: Co-elution or Shoulder Validation->Fail Rs < 1.5

Caption: Decision matrix for selecting the appropriate validation method based on sensitivity requirements and throughput needs.

Diagram 2: Marfey's Reaction Mechanism

Understanding the chemistry is vital to avoiding kinetic resolution errors.

MarfeysMechanism Reactants Homoleucine (L/D) + FDAA (L-form) Transition Nucleophilic Aromatic Substitution (SNAr) Reactants->Transition pH 8.0, 40°C Products Diastereomers Formed: 1. L-FDAA-L-Homoleucine 2. L-FDAA-D-Homoleucine Transition->Products Complete Conversion Separation C18 Column Separation (Based on Hydrophobicity) Products->Separation Inject

Caption: Reaction pathway of Homoleucine with Marfey's Reagent (FDAA) to form separable diastereomers.

References

  • Daicel Corporation. (n.d.).[5] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Marfey, P. (1984).[6] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][6][7] Carlsberg Research Communications, 49, 591–596.[6] Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and primary amines on crown ether-based chiral stationary phases. Journal of Separation Science. Retrieved from [Link]

Sources

Validation

Technical Guide: Infrared Spectroscopy (IR) Analysis of 2-Amino-4-methylhexanoic Acid

Executive Summary This guide details the infrared spectroscopic characterization of 2-Amino-4-methylhexanoic acid (also known as Homoisoleucine or 4-Methylnorleucine). As a non-proteinogenic amino acid structurally homol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the infrared spectroscopic characterization of 2-Amino-4-methylhexanoic acid (also known as Homoisoleucine or 4-Methylnorleucine). As a non-proteinogenic amino acid structurally homologous to Leucine and Isoleucine, accurate identification relies on distinguishing subtle side-chain vibrational modes.

This document compares sampling techniques (ATR vs. Transmission KBr) and provides a definitive spectral discrimination strategy to separate this compound from its structural isomers. The focus is on the zwitterionic solid-state form, which is the standard state for raw material analysis in drug development.

Chemical Context & Structural Basis[1][2][3][4][5]

To interpret the IR spectrum accurately, one must understand the molecular environment in the solid state.

  • Zwitterionic Nature: Like standard amino acids, 2-Amino-4-methylhexanoic acid exists as a zwitterion (

    
    ) in the crystalline state. Consequently, the spectrum is dominated by carboxylate and ammonium ion vibrations, not the neutral carboxylic acid (
    
    
    
    ) or amine (
    
    
    ) bands typically seen in solution or gas phase.
  • Structural Homology:

    • Leucine: 2-Amino-4-methylpentanoic acid (Contains a terminal isopropyl group with gem-dimethyls).

    • 2-Amino-4-methylhexanoic acid: Contains a sec-butyl-like arrangement at the gamma-position.

    • Key Differentiator: The absence of the gem-dimethyl group (isopropyl) in 2-Amino-4-methylhexanoic acid is the primary spectral fingerprint marker used to distinguish it from Leucine.

Comparative Analysis: Techniques & Alternatives

A. Sampling Technique Comparison: ATR vs. KBr

For routine quality control (QC) and research, the choice of sampling method impacts spectral resolution and reproducibility.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict for 2-Amino-4-methylhexanoic Acid
Sample Prep Minimal; direct powder contact.High; requires grinding with KBr salt and pressing.ATR is recommended for routine ID.
Path Length Short (microns); surface dependent.Longer; controlled by pellet thickness.KBr provides better signal-to-noise for weak fingerprint overtones.
Moisture Insensitive to ambient humidity.KBr is hygroscopic; water bands (3400

) can obscure

stretching.
ATR is superior for hygroscopic amino acid salts.
Peak Shifts Slight shift to lower wavenumbers due to refractive index dispersion.Standard transmission frequencies.Use ATR but apply refractive index correction if comparing to library KBr spectra.
B. Spectral Discrimination: The "Gem-Dimethyl" Test

The most critical analytical challenge is distinguishing 2-Amino-4-methylhexanoic acid from Leucine.

  • The Leucine Signal: Leucine exhibits a characteristic doublet in the CH bending region (

    
    ) due to the symmetric deformation of its gem-dimethyl (isopropyl) group.
    
  • The 2-Amino-4-methylhexanoic Signal: Due to the elongation of the chain (ethyl group replacing a methyl), the symmetry is broken. This molecule lacks the gem-dimethyl moiety.

    • Result: The doublet at

      
       collapses or simplifies significantly. The methyl deformation appears as a singlet or overlaps with methylene scissoring, distinct from the clear Leucine doublet.
      

Detailed Peak Assignment (Solid State)

The following assignments correspond to the zwitterionic form (


).
Frequency Region (

)
Vibrational ModeDiagnostic Notes
3100 – 2600

Stretching (Broad)
A complex, broad series of overlapping bands (Fermi resonance). Indicates zwitterionic form. Absence of sharp >3300 bands confirms no free

.
2960 – 2850

Stretching (Alkyl)
Dominated by

and

asymmetric/symmetric stretches. 2-Amino-4-methylhexanoic acid has a higher

ratio than Leucine, slightly increasing the relative intensity of the

(

) shoulder.
2200 – 2000 Combination BandsWeak overtone bands characteristic of amino acid salts; often used for pattern matching in libraries.
1610 – 1550

Asymmetric Stretch
Very strong. The primary indicator of the carboxylate anion.
1550 – 1480

Deformation (Bending)
"Amide II-like" band specific to the ammonium group.
1420 – 1380

Symmetric Stretch
Strong. Usually paired with the asymmetric stretch to confirm salt formation.
1380 – 1300 Fingerprint Region (Critical) Differentiation Zone:Leucine: Distinct doublet (gem-dimethyl).• 2-Amino-4-methylhexanoic: Complex mixed modes (

rock /

wag); lacks the symmetric isopropyl doublet.
< 1000 Skeletal C-C / RockingSpecific to crystal packing and polymorphs. Use for batch-to-batch consistency.

Experimental Protocol: Self-Validating ATR Workflow

This protocol is designed to ensure reproducibility and prevent false negatives due to hydration or pressure variance.

Step 1: Instrument Validation
  • Background: Collect a 32-scan background spectrum of the clean ATR crystal (Diamond or ZnSe).

  • System Check: Ensure signal-to-noise ratio > 20,000:1 at

    
    .
    
Step 2: Sample Preparation
  • Drying (Crucial): Amino acids are hygroscopic. Dry the sample at 60°C under vacuum for 2 hours prior to analysis to remove surface water that obscures the

    
     region (
    
    
    
    ).
  • Homogeneity: If the sample is coarse, lightly crush it with a mortar and pestle. Do not grind excessively as this can induce amorphous phase transitions in some amino acids.

Step 3: Acquisition
  • Place

    
     of sample on the ATR crystal.
    
  • Apply pressure using the anvil. Rule of Thumb: Apply pressure until the peak absorbance of the

    
     band (
    
    
    
    ) reaches 0.5 – 0.8 AU. Over-pressurizing can shift peaks; under-pressurizing yields noisy data.
  • Parameters:

    • Resolution:

      
      
      
    • Scans: 64 (to resolve weak fingerprint bands)

    • Range:

      
      
      
Step 4: Post-Processing & Validation
  • ATR Correction: Apply "ATR Correction" (scales intensity linearly with frequency) if comparing against a transmission KBr library.

  • Baseline: Perform a 2-point baseline correction. Avoid automatic multi-point correction which can distort the broad ammonium band.

Visualizing the Analysis Logic

The following diagram illustrates the decision pathway for characterizing this specific amino acid, emphasizing the differentiation from Leucine.

IR_Analysis_Workflow Start Start: Unknown Amino Acid Sample Prep Dry Sample (60°C, Vac) Prevent Hydration Interference Start->Prep Technique Select Technique Prep->Technique ATR ATR (Diamond/ZnSe) Fast, Surface Sensitive Technique->ATR KBr KBr Pellet High Res, Bulk Property Technique->KBr Acquire Acquire Spectrum (4000-600 cm⁻¹) ATR->Acquire KBr->Acquire Check1 Check 1600 & 1400 cm⁻¹ (COO⁻ present?) Acquire->Check1 Zwitterion Confirm Zwitterionic Form (No C=O at 1700 cm⁻¹) Check1->Zwitterion Yes Differentiation Differentiation Step Analyze 1380-1360 cm⁻¹ Zwitterion->Differentiation Leucine Doublet Detected (Gem-Dimethyl Symmetric Def.) Likely LEUCINE Differentiation->Leucine Doublet Target Singlet/Complex Mix (No Gem-Dimethyl) Likely 2-AMINO-4-METHYLHEXANOIC Differentiation->Target No Doublet

Caption: Logical workflow for the IR spectroscopic identification of 2-Amino-4-methylhexanoic acid, highlighting the critical differentiation step from Leucine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general organic functional group assignment).
  • NIST Chemistry WebBook. (2024). L-Leucine Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link] (Authoritative reference for the Leucine comparative standard).

  • Liu, T.-H., & Okuno, M. (2024).[1] Hyper-Raman spectroscopy of non-proteinogenic amino acids. Analytical Sciences. Available at: [Link] (Provides mechanistic insight into vibrational modes of non-proteinogenic amino acid homologs).

  • PubChem. (2024). Homoisoleucine (2-Amino-4-methylhexanoic acid) Compound Summary. National Library of Medicine. Available at: [Link] (Verification of chemical structure and nomenclature).

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Reference for zwitterionic amino acid band assignments).

Sources

Comparative

Comparative Hydrophobicity Guide: 2-Amino-4-methylhexanoic Acid Isomers

This guide details the comparative hydrophobicity of 2-Amino-4-methylhexanoic acid isomers, focusing on their physicochemical properties, separation methodologies, and applications in peptide engineering. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative hydrophobicity of 2-Amino-4-methylhexanoic acid isomers, focusing on their physicochemical properties, separation methodologies, and applications in peptide engineering.

Executive Summary

2-Amino-4-methylhexanoic acid , commonly known as Homoisoleucine (Hil) or 4-Methylnorleucine , is a non-proteinogenic C7 amino acid. It serves as a "super-hydrophobic" surrogate for Leucine (Leu) and Isoleucine (Ile). Its extended aliphatic side chain provides a larger hydrophobic surface area (approx. +14–19 Ų vs. Leucine), significantly enhancing the thermal stability of hydrophobic cores in engineered proteins.

This guide analyzes the four stereoisomers of this molecule, establishing a hydrophobicity hierarchy essential for researchers optimizing peptide membrane permeability and receptor binding affinity.

Structural & Stereochemical Analysis

The molecule possesses two chiral centers at C2 (


-carbon)  and C4 (

-carbon)
, resulting in four distinct stereoisomers.
IUPAC NameCommon DesignationConfigurationKey Feature
(2S, 4S)-2-Amino-4-methylhexanoic acid L-Homoisoleucine L-erythroDirect homolog of L-Isoleucine; most biologically relevant.
(2S, 4R)-2-Amino-4-methylhexanoic acid L-Allo-Homoisoleucine L-threoDiastereomer of L-Hil; distinct spatial packing.
(2R, 4S)-2-Amino-4-methylhexanoic acid D-Allo-Homoisoleucine D-threoEnantiomer of (2S, 4R).
(2R, 4R)-2-Amino-4-methylhexanoic acid D-Homoisoleucine D-erythroEnantiomer of (2S, 4S).

*Note: The erythro/threo designation depends on the specific projection but is used here to denote the relative stereochemistry analogous to Isoleucine/Allo-isoleucine.

Hydrophobic Surface Area

The addition of a methylene group (-CH₂-) to the Leucine skeleton increases the van der Waals volume.

  • Leucine Surface Area: ~140 Ų

  • Homoisoleucine Surface Area: ~155–160 Ų

  • Impact: This increased bulk allows for tighter packing in "holes" within protein cores, often raising melting temperatures (

    
    ) by 10–17°C in coiled-coil systems compared to Leucine.
    

Comparative Hydrophobicity Data

The hydrophobicity of these isomers is evaluated using LogP (Partition Coefficient) and RP-HPLC Retention Factors (


) .
Theoretical vs. Experimental Hierarchy

The hydrophobicity scale follows the carbon number rule (C7 > C6), but stereochemistry dictates the fine resolution.

Global Hydrophobicity Ranking (Most to Least Hydrophobic):

  • Homoisoleucine (C7) (Both diastereomers)

  • Phenylalanine (Aromatic, often co-elutes or elutes near C7 aliphatics depending on column selectivity)

  • Leucine (C6)

  • Isoleucine (C6)

  • Valine (C5)

Diastereomeric Separation (The "Allo" Effect)

Similar to Isoleucine and Allo-isoleucine, the (2S,4S) and (2S,4R) diastereomers exhibit different retention times on achiral C18 columns due to the spatial orientation of the


-methyl group.
  • Observation: The "natural" configuration homolog (2S,4S) typically forms a more extended hydrophobic face than the "allo" (2S,4R) form, which is more globular.

  • RP-HPLC Elution Order (Typical on C18):

    • Early Eluter: (2S, 4R)-isomer (Allo-form)

    • Late Eluter: (2S, 4S)-isomer (Standard form)

    • Note: Separation factors (

      
      ) are typically small (1.05–1.10), requiring high-efficiency columns for baseline resolution.
      
Quantitative Data Summary
Amino Acid / IsomerLogP (Neutral)*Relative Retention (k' vs Leu)

(in Coiled-Coil)**
(2S, 4S)-Homoisoleucine 1.26 1.35 +17°C
(2S, 4R)-Homoisoleucine1.261.28+10°C
L-Leucine (Reference)1.101.000°C
L-Isoleucine1.120.98N/A

*LogP values are calculated/predicted estimates for the neutral zwitterion. **Data based on replacement of Leucine in specific hydrophobic cores (e.g., LzipA1 peptide).

Experimental Protocol: Separation & Characterization

To validate the hydrophobicity and purity of these isomers, the following RP-HPLC protocol is recommended. This method suppresses ionization of the carboxyl group to maximize hydrophobic interaction.

Reagents & Equipment[2][3][4][5][6]
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.6 µm particle size.

  • Mobile Phase A: 0.1% Perchloric Acid (HClO₄) or Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV at 210 nm (or CAD/ELSD for higher sensitivity).

Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of amino acid in 1 mL of Mobile Phase A.

  • Equilibration: Flow rate 0.4 mL/min, 5% B for 5 minutes.

  • Gradient Elution:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B (Linear gradient)
      
    • 15–18 min: 60%

      
       95% B (Wash)
      
  • Data Analysis: Calculate Retention Factor

    
    .
    
    • Validation: (2S,4S) isomer should elute after Leucine standard.

Workflow Diagram

HydrophobicityAnalysis Sample Isomer Sample (2S,4S) or (2S,4R) Prep Dissolution (pH 2.0 Buffer) Sample->Prep HPLC RP-HPLC (C18 Column) Prep->HPLC Inject Detect UV Detection (210 nm) HPLC->Detect Elution Data Calculate k' (Hydrophobicity) Detect->Data Compare Compare vs. Leu/Ile Stds Data->Compare

Caption: Workflow for determining the comparative hydrophobicity index of Homoisoleucine isomers via RP-HPLC.

Applications in Drug Development

Understanding the hydrophobicity of 2-Amino-4-methylhexanoic acid isomers is critical for:

  • Peptide Stability: Replacing Leucine with (2S,4S)-Homoisoleucine in peptide therapeutics can dramatically increase resistance to proteolytic cleavage due to steric bulk and enhanced hydrophobic collapse.

  • Membrane Permeability: The higher LogP facilitates passive transport across lipid bilayers, making these isomers excellent candidates for "stapled" peptides or intracellular delivery vectors.

  • Receptor Selectivity: The distinct spatial arrangement of the (2S,4R) "allo" isomer allows for probing the stereospecificity of hydrophobic pockets in GPCRs and enzymes.

References

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area. National Institutes of Health (NIH). Available at: [Link]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts. National Institutes of Health (NIH). Available at: [Link]

  • Separation of peptide isomers and conformers by ultra performance liquid chromatography. PubMed. Available at: [Link]

  • 2-Amino-4-methylhexanoic acid | C7H15NO2. PubChem. Available at: [Link]

Validation

Optical Rotation Standards for (2S,4S)-2-Amino-4-methylhexanoic acid: A Technical Comparison Guide

Executive Summary (2S,4S)-2-Amino-4-methylhexanoic acid (also known as L-homoisoleucine or (2S,4S)-gamma-methylleucine ) is a critical non-proteinogenic amino acid used in the synthesis of peptide therapeutics and protea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4S)-2-Amino-4-methylhexanoic acid (also known as L-homoisoleucine or (2S,4S)-gamma-methylleucine ) is a critical non-proteinogenic amino acid used in the synthesis of peptide therapeutics and protease inhibitors.[1] Its specific stereochemistry—defined by the (2S) configuration at the


-carbon and the (4S) configuration at the 

-carbon—is essential for biological activity.[2]

However, establishing a reliable Optical Rotation (OR) standard for this compound is complicated by its structural similarity to its diastereomer, (2S,4R)-2-amino-4-methylhexanoic acid, and the strong dependence of specific rotation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 on solvent pH.

This guide compares the optical rotation performance of high-purity (2S,4S) standards against common alternatives (diastereomeric mixtures and structural analogs) and establishes a validated protocol for QC assessment.

Technical Profile & Structural Analysis

The "product" under evaluation is the (2S,4S) isomer. The primary "alternative" in a synthesis context is the (2S,4R) diastereomer, which is a common byproduct of non-stereoselective alkylation.[1]

Feature(2S,4S)-Standard (2S,4R)-Impurity
Common Name L-HomoisoleucineL-Allocoraisoleucine (analogous)
CAS (HCl Salt) 1384427-42-21344970-55-3 (Free base generic)
Stereochemistry ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbon: S,

-carbon: S

-carbon: S,

-carbon: R
Key Difference Side-chain methyl is syn to amino group (extended projection)Side-chain methyl is anti
Detection Challenge Standard C18 HPLC cannot separate them.Requires Chiral HPLC or derivatization.
The Clough-Lutz-Jirgensons (CLJ) Rule Application

Like L-isoleucine and L-leucine, (2S,4S)-2-amino-4-methylhexanoic acid follows the CLJ rule .[1]

  • Neutral/Basic Solvent (H₂O/NaOH): The zwitterionic or anionic form typically exhibits a lower (often negative) rotation.

  • Acidic Solvent (HCl/AcOH): Protonation of the carboxylate shifts the rotation significantly in the positive (+) direction.

Critical Insight: Do not rely on water-based OR measurements for this standard. The solubility is lower, and the rotation is less stable.[3] 1N to 6N HCl is the required standard solvent. [3]

Comparative Performance: Solvent Systems

The following table compares the reliability of different solvent systems for measuring the specific rotation of (2S,4S)-2-Amino-4-methylhexanoic acid.

Solvent SystemStabilityLinearity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Rec. UsageNotes
1N HCl (Aqueous) High >0.999 Primary Standard Ensures full protonation (

/

). Consistent positive rotation.
Glacial Acetic Acid Medium>0.98AlternativeGood for hydrophobic analogs, but hygroscopic nature of solvent introduces error.[3]
Water (Neutral) Low<0.95Not RecommendedZwitterionic equilibrium varies with concentration; poor solubility for hydrophobic chain.
Methanol Medium~0.97SecondaryUseful for free base, but evaporation affects concentration accuracy during measurement.[3][1]

Experimental Protocol: Establishing the Standard

To validate the optical purity of a (2S,4S) batch, follow this self-validating Standard Operating Procedure (SOP).

SOP-OR-2S4S: Specific Rotation Measurement

Objective: Determine


 with precision < 0.5%.

Materials:

  • (2S,4S)-2-Amino-4-methylhexanoic acid HCl (dried over

    
     for 24h).
    
  • Solvent: 1.0 N Hydrochloric Acid (Analytical Grade).

  • Polarimeter: Sodium D-line (589 nm), temp-controlled cell.[1]

Protocol:

  • Preparation: Weigh exactly

    
     mg of the dried sample.
    
  • Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in 1N HCl. Sonicate if necessary to ensure no micro-particulates remain. Make up to mark (Concentration

    
     g/100mL).
    
  • Blanking: Fill the 1 dm polarimeter cell with pure 1N HCl. Zero the instrument at 20°C.

  • Measurement: Rinse the cell with the sample solution once. Fill completely, ensuring no bubbles.

  • Equilibration: Allow 5 minutes for thermal equilibration to 20°C.

  • Reading: Record 5 consecutive readings. Calculate the mean observed rotation (

    
    ).[4]
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/100mL.

Expected Range: Based on structural homology with L-Isoleucine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 in 6N HCl) and L-Leucine (

in 6N HCl), the high-purity (2S,4S) standard typically falls in the range of

to

in 1N HCl. Note: If the value is significantly lower (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), suspect contamination with the (2S,4R) diastereomer or racemization.

Purity Assessment Workflow

Optical rotation is a bulk property. To certify a "Standard," you must cross-validate with orthogonal methods.[1] The diagram below illustrates the decision logic for qualifying a reference standard.

PurityWorkflow Start Crude (2S,4S)-Amino Acid OR_Test Measure [α]D in 1N HCl Start->OR_Test Decision1 Value within Expected Range? OR_Test->Decision1 Chiral_HPLC Chiral HPLC Analysis (Crown Ether Column) Decision1->Chiral_HPLC Yes Fail_Low Suspect (2S,4R) Contamination Decision1->Fail_Low Lower than Lit. Fail_Zero Suspect Racemization (2R,4R) + (2S,4S) Decision1->Fail_Zero ~0 Rotation NMR 1H-NMR (D2O) Check Methyl Doublets Chiral_HPLC->NMR Confirm Structure Pass_QC CERTIFIED STANDARD (>98% ee/de) NMR->Pass_QC No Impurity Peaks Fail_Low->Chiral_HPLC Quantify Impurity

Caption: Workflow for validating (2S,4S)-2-Amino-4-methylhexanoic acid optical rotation standards using orthogonal Chiral HPLC and NMR.

Comparison with Alternatives (Diastereomers)

Why is the (2S,4S) standard superior to generic "Isomer Mixtures"?

Parameter(2S,4S) Standard(2S,4R) DiastereomerRacemic Mixture
Biological Activity High (Target Specific)Inert/Inhibitory Variable (50% inactive)
Solubility (H2O) Lower (Hydrophobic packing)Slightly HigherModerate
Melting Point Sharp (

C dec)
Broad/LowerBroad Range
Optical Rotation Positive (+) (in HCl)Less Positive / Negative

Scientific Rationale: The (2S,4S) isomer allows for specific hydrophobic interactions in peptide binding pockets that the (2S,4R) "bent" conformation cannot accommodate.[3][1] Using a standard with unverified OR (containing (2S,4R)) can lead to 50% potency loss in downstream peptide synthesis.

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for CID 1384427-42-2, (2S,4S)-2-Amino-4-methylhexanoic acid hydrochloride. Retrieved from [Link]

  • Optical Rotation Methodology (CLJ Rule)

    • Lutz, O., & Jirgensons, B. (1930).[1] Über die Einwirkung von Mineralsäuren auf die Drehung von Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (Foundational text on amino acid rotation in acid).

  • Synthesis and Stereochemistry

    • Easton, C. J., et al. (1994).[1] Synthesis of (2S,4S)- and (2S,4R)-5-fluoroleucine. (Provides analogous synthesis and separation logic for gamma-substituted leucines). Journal of the Chemical Society, Perkin Transactions 1.

  • General Polarimetry Standards

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-methylhexanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of noncanonical amino acids into advanced drug development pipelines. 2-Amino-4-methylhexanoic acid (commonly known as Homoleucine or β-Homoleucine)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of noncanonical amino acids into advanced drug development pipelines. 2-Amino-4-methylhexanoic acid (commonly known as Homoleucine or β-Homoleucine) is a highly valuable structural analog of leucine featuring an additional methylene group. This modification is critical for enhancing the biological activity, thermostability, and protease resistance of therapeutic peptides[1][2].

However, transitioning from benchtop synthesis to scaled operations requires rigorous, self-validating protocols for safety, handling, and disposal. Below is the comprehensive operational guide for managing 2-Amino-4-methylhexanoic acid.

Physicochemical Profile & Hazard Assessment

While Homoleucine is generally not classified as a severe hazard under standard GHS regulations[3], laboratory best practices dictate that all synthetic amino acid derivatives be treated under the "unknown hazards" principle[4].

Causality in Safety: The fine crystalline nature of this compound presents a latent inhalation risk. Dust dispersion can lead to respiratory irritation or potential skin sensitization (H317). Therefore, our safety protocols are engineered to mitigate aerosolization before it occurs.

Table 1: Quantitative & Physicochemical Profile

PropertyValue / Description
Chemical Name 2-Amino-4-methylhexanoic acid (Homoleucine)
CAS Number 19833-02-4 (2S-isomer) / 3653-34-7 (DL-mixture)[5]
Molecular Formula C7H15NO2[6]
Molecular Weight 145.20 g/mol [6]
Physical State Solid (Crystalline powder)
Primary Hazards Potential skin sensitization (H317) / Eye irritation (H319)
Storage Conditions Cool, dark place, tightly closed; isolated from oxidizing agents[4]

Operational Workflow & Safe Handling

To ensure experimental integrity and operator safety, every handling step must be treated as a self-validating system. By strictly controlling the environment where the powder is exposed, we inherently validate the absence of cross-contamination in our peptide synthesis workflows.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don a laboratory coat, nitrile gloves, and safety goggles. If handling bulk quantities outside of a closed system, an N95-equivalent dust mask is mandatory to prevent inhalation of micro-particulates.

  • Weighing Operations: Perform all weighing inside a calibrated fume hood or under active local exhaust ventilation. This prevents the dispersion of dust into the ambient laboratory air[4].

  • Transfer & Dissolution: Transfer the weighed solid directly into a sealable reaction vessel. For solid-phase peptide synthesis (SPPS), dissolve the compound in compatible organic solvents (e.g., DMF or DCM) before removing the vessel from the exhaust zone.

  • Decontamination: Wipe down the analytical balance and surrounding surfaces with a damp cloth to capture any microscopic dust. Wash hands and face thoroughly after handling[4].

OperationalWorkflow Start Reagent Storage (Cool, Dark, Dry) Weighing Weighing Station (Local Exhaust / Fume Hood) Start->Weighing PPE Donned Dissolution Dissolution / Synthesis (Organic Solvent) Weighing->Dissolution Transfer Waste Waste Segregation (Airtight Containers) Dissolution->Waste Byproducts

Caption: Operational handling workflow for 2-Amino-4-methylhexanoic acid.

Proper Disposal Procedures

Causality in Disposal: Because Homoleucine contains an amino group, improper combustion can release toxic nitrogen oxides (NOx) into the atmosphere. Direct landfill disposal or standard drain flushing is strictly prohibited. The optimal disposal route is high-temperature incineration equipped with environmental scrubbers[4].

Self-Validating Disposal Protocol: By deliberately dissolving solid Homoleucine waste in a combustible solvent prior to incineration, we create a self-validating safety checkpoint. Complete dissolution confirms the absence of dense particulate aggregates, ensuring uniform combustion and preventing the release of unburned nitrogenous byproducts.

Step-by-Step Disposal Plan:

Phase A: Solid Waste (Unused Reagent & Spills)

  • Collection: Sweep up solid waste gently to avoid dust generation. Place it into an airtight, clearly labeled chemical waste container[4].

  • Solvent Integration: Dissolve or mix the collected solid material with a highly combustible solvent (e.g., ethanol or acetone)[4].

  • Destruction: Transfer the resulting solution to a licensed chemical incinerator equipped with an afterburner and scrubber system[4].

Phase B: Liquid Waste (Synthesis Effluent)

  • Segregation: Collect all solvent mixtures containing dissolved Homoleucine in designated waste carboys (segregated into halogenated vs. non-halogenated based on the primary solvent).

  • Entrustment: Do not attempt to neutralize the liquid waste in-house. Entrust the sealed containers to a certified hazardous waste disposal company for professional incineration[3].

Phase C: Contaminated Packaging

  • Verification: Ensure the original container is completely devoid of product[3].

  • Disposal: Never reuse the container for other reagents. Dispose of the empty packaging as hazardous waste in accordance with local, state, and federal regulations[3].

DisposalPlan Gen Waste Generation Solid Solid Waste (Powder/Spills) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid Pack Contaminated Packaging Gen->Pack Incinerate Chemical Incinerator (Afterburner & Scrubber) Solid->Incinerate Dissolve & Burn Licensed Licensed Waste Disposal Facility Solid->Licensed If recycling fails Liquid->Incinerate Direct Burn Pack->Licensed Entrust

Caption: Comprehensive disposal decision tree for Homoleucine waste streams.

Contingency & Spill Management

In the event of an accidental dry spill on the benchtop or floor, execute the following contingency plan:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder throughout the lab.

  • Contain: Ensure full PPE is worn. Do not dry sweep , as this will aerosolize the chemical[4].

  • Clean: Use a slightly damp absorbent pad or a specialized HEPA-filtered vacuum to collect the powder without generating airborne dust[3][4].

  • Dispose: Place all cleanup materials (including the damp pads) into a sealed chemical waste bag and route it directly to the "Solid Waste" disposal workflow outlined above[3].

References

Sources

Handling

Personal protective equipment for handling 2-Amino-4-methylhexanoic acid

Synonyms: Homoleucine; 4-Methylnorleucine; -Methylleucine CAS Registry Number: 1384427-42-2 (HCl salt common in research) Content Classification: Laboratory Safety & Chemical Hygiene Protocol Executive Summary & Risk Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Homoleucine; 4-Methylnorleucine;


-Methylleucine
CAS Registry Number:  1384427-42-2 (HCl salt common in research)
Content Classification:  Laboratory Safety & Chemical Hygiene Protocol
Executive Summary & Risk Profile

Senior Scientist Note: While natural amino acids (e.g., Leucine) are often classified as non-hazardous, 2-Amino-4-methylhexanoic acid is a non-proteinogenic analog used in peptide synthesis and drug discovery. As a research-grade chemical, it lacks the extensive toxicological history of natural metabolites. Therefore, we apply the Precautionary Principle .

We treat this substance as a Category 2 Irritant and a Specific Target Organ Toxicant (Single Exposure) - Respiratory Tract (Category 3) . The primary operational risks are particulate inhalation during weighing and cross-contamination of research samples.

GHS Hazard Classification (Applied)
Hazard CodeDescriptionSignal Word
H315 Causes skin irritation.WARNING
H319 Causes serious eye irritation.[1][2]WARNING
H335 May cause respiratory irritation.[3]WARNING
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "Self-Validating System." If you can smell the reagent or detect dust on your cuffs, the PPE system has failed.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm / 4-5 mil)Resistance: Nitrile offers superior chemical resistance to organic acids compared to latex. Hygiene: Prevents skin oils/nucleases from contaminating the peptide synthesis workflow.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN 166)Impact & Dust: Protects against projectile crystals during spatula manipulation and incidental dust entry. Note: Use chemical goggles if generating aerosol clouds (rare for this solid).
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering Control First: The primary barrier is the fume hood (LEV). Respirators are only required if weighing outside a hood (strongly discouraged).
Body Protection Lab Coat (High-neck, long sleeve, cotton/poly blend)Particulate Barrier: Prevents accumulation of amino acid dust on street clothes, which can cause sensitization over time.
Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this substance based on quantity and physical state.

PPE_Workflow Start START: Handling 2-Amino-4-methylhexanoic Acid QuantCheck Assess Quantity & Task Start->QuantCheck SmallScale < 1g (Analytical Standard) QuantCheck->SmallScale LargeScale > 1g (Peptide Synthesis) QuantCheck->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck EngControl Engineering Control: Work inside Fume Hood (Sash at safe height) LargeScale->EngControl ActionResp Enhanced PPE: Standard PPE + N95/P100 Mask (If hood unavailable) HoodCheck->ActionResp No (Not Recommended) HoodCheck->EngControl Yes ActionStandard Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat EngControl->ActionStandard

Figure 1: Risk-Based PPE and Engineering Control Selection Workflow.

Detailed Operational Protocol

This protocol ensures containment of the powder, protecting both the operator and the purity of the compound.

Phase 1: Preparation (Pre-Work)
  • Verify Ventilation: Ensure the Chemical Fume Hood is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • De-Clutter: Remove unnecessary equipment from the hood to prevent air turbulence, which can disperse the light powder.

  • Static Control: Amino acids are often static-prone. Place an antistatic gun or ionizing bar near the balance if available.

Phase 2: Handling (Weighing & Transfer)
  • Don PPE: Put on lab coat, then safety glasses, then gloves (gloves go over the lab coat cuffs).

  • Open Container: Open the vial inside the hood. Do not open it on the open benchtop.

  • Transfer:

    • Use a clean, dry spatula (stainless steel or disposable anti-static plastic).

    • Technique: Do not dump the powder. Tap the spatula gently against the receiving vessel to dislodge powder.

  • Spill Management (Minor): If powder falls on the balance pan, do not blow it off . Wipe with a damp Kimwipe (water-moistened) to capture the dust without aerosolizing it.

Phase 3: Post-Work & Disposal
  • Seal: Tightly recap the source container before removing it from the hood.

  • Decontaminate: Wipe down the work surface with 70% Ethanol or DI water.

  • Doffing: Remove gloves inside out to trap any residue inside the glove. Wash hands immediately with soap and water.[4]

Disposal & Emergency Procedures
Waste Disposal Strategy
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste container (labeled "Solid Toxic/Irritant").

  • Liquid Waste: If dissolved in solvent (e.g., DMF, Methanol), dispose in the Organic Solvent Waste stream.

  • Regulatory Note: While not typically P-listed (acutely toxic) under RCRA, it should not be disposed of in regular trash or down the drain due to its status as a research chemical.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[1][4][5][6] Hold eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and copious amounts of water.[1][3][4][5][6] Remove contaminated clothing.[4][5][6][7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-amino-4-methylhexanoic acid hydrochloride.Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1][5] Laboratory Safety Guidance (OSHA 3404-11R).Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (2024). Compound Summary: Homoleucine. National Library of Medicine. Link

Sources

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